molecular formula C23H29F3O6 B1673476 Fluprostenol CAS No. 54276-17-4

Fluprostenol

Katalognummer: B1673476
CAS-Nummer: 54276-17-4
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: WWSWYXNVCBLWNZ-QIZQQNKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluprostenol is an organofluorine compound that is racemic prostaglandin F2alpha in which the pentyl group is replaced by a 3-(trifluoromethyl)phenoxymethyl group. A synthetic analogue of prostaglandin F2alpha, ophthalmic solutions of its isopropyl ester prodrug, travoprost, are used as a topical medication for controlling the progression of open-angle glaucoma and ocular hypertension, by reducing intraocular pressure. The isopropyl ester group of travoprost is hydrolysed to the biologically active free acid by esterases in the cornea. It has a role as an antiglaucoma drug, an antihypertensive agent, a prostaglandin receptor agonist, a female contraceptive drug and an abortifacient. It is a prostaglandins Falpha, a hydroxy monocarboxylic acid and a member of (trifluoromethyl)benzenes.
This compound is a small molecule drug with a maximum clinical trial phase of II.
synthetic prostaglandin F 2 alpha analog used as an abortifacient;  RN given refers to ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isome

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-QIZQQNKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55028-71-2 (mono-hydrochloride salt)
Record name Fluprostenol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046122
Record name (±)-Fluprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40666-16-8, 54276-17-4
Record name Fluprostenol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprostenol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (±)-Fluprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluprostenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPROSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358S7VUE5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUPROSTENOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH3MCE8X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Fluprostenol in Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning fluprostenol-induced luteolysis. This compound, a potent synthetic analog of prostaglandin F2α (PGF2α), is a critical tool in reproductive management and a subject of ongoing research. This document details the signaling pathways, quantitative data, and experimental methodologies relevant to its luteolytic action.

Core Mechanism: FP Receptor-Mediated Signaling Cascade

This compound exerts its luteolytic effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a well-defined intracellular signaling cascade, primarily through the Gαq subunit, leading to a decrease in progesterone production and ultimately, the structural regression of the corpus luteum (CL).

The binding of this compound to the FP receptor triggers the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. The concurrent elevation of intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

The activation of the PKC pathway is a critical juncture in the luteolytic process, leading to the inhibition of steroidogenesis. Specifically, activated PKC is understood to interfere with key steps in the synthesis of progesterone. This includes the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the steroidogenic acute regulatory protein (StAR), and the activity of steroidogenic enzymes such as P450 side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD).

dot

Fluprostenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Inhibit_Steroidogenesis Inhibition of Progesterone Synthesis PKC->Inhibit_Steroidogenesis Leads to Luteolysis Luteolysis Inhibit_Steroidogenesis->Luteolysis Contributes to

Caption: this compound-induced signaling pathway in luteal cells.

Quantitative Data on this compound and its Luteolytic Effects

The following tables summarize key quantitative data related to the interaction of this compound with the FP receptor and its subsequent effects on progesterone levels.

Table 1: Receptor Binding Affinity and Potency of this compound and PGF2α

CompoundReceptorSpecies/TissueAssay TypeParameterValue
This compoundFPHuman (recombinant)Radioligand BindingKi3.5 nM
This compoundFPRat (recombinant)Radioligand BindingKi7.5 nM
This compound (Travoprost acid)FPHuman Ciliary MusclePhosphoinositide TurnoverEC501.4 nM
This compound (Travoprost acid)FPHuman Trabecular MeshworkPhosphoinositide TurnoverEC503.6 nM
PGF2αFPRat Adipocyte PrecursorsAdipose Differentiation InhibitionIC5010 nM
This compoundFPRat Adipocyte PrecursorsAdipose Differentiation InhibitionIC500.03-0.1 nM[1]
CloprostenolFPRat Adipocyte PrecursorsAdipose Differentiation InhibitionIC500.003 nM[1]

Table 2: Effect of this compound Analogs on Progesterone Concentrations

CompoundSpeciesDoseTime to Progesterone DeclineProgesterone ReductionReference
CloprostenolMares250 µgWithin 24 hoursSignificant decline to baseline[2]
LuprostiolMares3.75 mgWithin 2 daysDecline to baseline concentrations[3][3]
D-cloprostenolMares22.5 µgWithin 2 daysDecline to baseline concentrations[3][3]
CloprostenolEwes100 µg48 hours post-injectionFrom >2.1 ng/mL to 0.5 ± 0.1 ng/mL[4][4]
CloprostenolCows500 µg8 hours post-treatmentSignificant decrease from baseline[5][5]

Experimental Protocols

This section details methodologies for key experiments used to investigate the luteolytic actions of this compound.

In Vitro Luteal Cell Culture and Progesterone Assay

Objective: To assess the direct effect of this compound on progesterone production by luteal cells in culture.

Methodology:

  • Luteal Cell Isolation:

    • Corpora lutea are collected from ovaries of the target species (e.g., bovine, ovine) at the mid-luteal phase of the estrous cycle.

    • The luteal tissue is minced and subjected to enzymatic digestion, typically using a solution of collagenase and DNase.

    • The resulting cell suspension is filtered to remove undigested tissue and then washed with culture medium.

    • Luteal cells can be further purified into small and large luteal cell populations using techniques like elutriation or density gradient centrifugation.

  • Cell Culture:

    • Isolated luteal cells are plated in appropriate culture dishes at a determined density.

    • Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with serum, antibiotics, and growth factors.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Treatment:

    • After an initial culture period to allow for cell attachment and stabilization, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

    • In some experiments, cells may be co-treated with a luteotropic hormone like luteinizing hormone (LH) or human chorionic gonadotropin (hCG) to stimulate basal progesterone production.

  • Progesterone Measurement:

    • At specified time points, the culture medium is collected from each well.

    • The concentration of progesterone in the collected medium is quantified using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Progesterone concentrations are normalized to the number of cells or protein content per well.

    • Statistical analysis is performed to determine the significance of the effect of this compound on progesterone production compared to the control group.

dot

InVitro_Workflow Start Start: Collect Corpora Lutea Isolate_Cells Isolate Luteal Cells (Enzymatic Digestion) Start->Isolate_Cells Culture_Cells Culture Luteal Cells Isolate_Cells->Culture_Cells Treat_Cells Treat with this compound and/or LH/hCG Culture_Cells->Treat_Cells Collect_Medium Collect Culture Medium at Time Points Treat_Cells->Collect_Medium Progesterone_Assay Measure Progesterone (RIA/ELISA) Collect_Medium->Progesterone_Assay Analyze_Data Data Analysis Progesterone_Assay->Analyze_Data End End: Determine Effect on Progesterone Production Analyze_Data->End Luteolysis_Logic Trigger Luteolytic Trigger (e.g., this compound) Receptor_Binding Binding to FP Receptor on Luteal Cells Trigger->Receptor_Binding Signal_Transduction Intracellular Signaling (Gq -> PLC -> IP3/DAG) Receptor_Binding->Signal_Transduction Second_Messengers ↑ Intracellular Ca²⁺ ↑ PKC Activity Signal_Transduction->Second_Messengers Functional_Luteolysis Functional Luteolysis Second_Messengers->Functional_Luteolysis Structural_Luteolysis Structural Luteolysis Functional_Luteolysis->Structural_Luteolysis Progesterone_Inhibition Inhibition of Progesterone Synthesis Functional_Luteolysis->Progesterone_Inhibition Apoptosis Induction of Apoptosis Structural_Luteolysis->Apoptosis New_Cycle Return to Estrus/ Follicular Phase Progesterone_Inhibition->New_Cycle Apoptosis->New_Cycle

References

Fluprostenol: A Technical Guide to a Potent Prostaglandin F2α Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a highly potent and selective agonist for the prostaglandin F receptor (FP receptor). Its primary mechanism of action involves the activation of the Gq protein-coupled signaling pathway, leading to a cascade of intracellular events initiated by the mobilization of calcium. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its chemical properties, mechanism of action, receptor binding affinity, and functional potency. Detailed methodologies for key experimental procedures are presented, alongside a summary of its pharmacokinetic and pharmacodynamic profile. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and development of prostaglandin analogues.

Chemical Properties

This compound is a racemic organofluorine compound. It is structurally characterized as a prostaglandin F2α analogue where the pentyl group is substituted with a 3-(trifluoromethyl)phenoxymethyl group.[1]

PropertyValue
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1]
Molecular Formula C₂₃H₂₉F₃O₆[1][2][3]
Molecular Weight 458.47 g/mol [2][3]
CAS Number 40666-16-8[1]
Synonyms Travoprost free acid, ICI 81,008[1]

Mechanism of Action: A Selective FP Receptor Agonist

This compound exerts its biological effects primarily through its high-affinity binding to and activation of the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family.[4] The isopropyl ester prodrug of this compound, known as travoprost, is hydrolyzed by esterases, particularly in the cornea, to its biologically active free acid form, this compound.[1]

Signaling Pathway

Upon binding of this compound to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.[4]

Fluprostenol_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca²⁺ ER->Ca2_cyto releases Ca2_ER Ca²⁺ Ca2_cyto->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets

Caption: this compound-induced FP receptor signaling cascade.

Quantitative Data

This compound demonstrates high affinity and potency at the FP receptor, with significant selectivity over other prostanoid receptors.

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciesAssay TypeKᵢ (nM)IC₅₀ (nM)Reference(s)
FP HumanRadioligand Binding35 ± 53.5[5][6]
RatRadioligand Binding-7.5[6]
DP HumanRadioligand Binding52,000-[5]
EP₁ HumanRadioligand Binding9,540-[5]
EP₃ HumanRadioligand Binding3,501-[5]
EP₄ HumanRadioligand Binding41,000-[5]
IP HumanRadioligand Binding>90,000-[5]
TP HumanRadioligand Binding121,000-[5]
Table 2: Functional Potency of this compound
Cell TypeSpeciesAssayEC₅₀ (nM)Reference(s)
Human Ciliary Muscle CellsHumanPhosphoinositide Turnover1.4[5]
Human Trabecular Meshwork CellsHumanPhosphoinositide Turnover3.6[5]
Mouse FibroblastsMousePhosphoinositide Turnover2.6[5]
Rat Aortic Smooth Muscle CellsRatPhosphoinositide Turnover2.6[5]
Cloned Human Ocular FP ReceptorsHumanIntracellular Calcium Mobilization17.5[7]
Rat A7r5 CellsRatIntracellular Calcium Mobilization19.1[7]
Mouse 3T3 CellsMouseIntracellular Calcium Mobilization37.3[7]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the FP receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the FP receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-PGF2α.

  • Test compound: this compound.

  • Non-specific binding control: Unlabeled PGF2α at a high concentration.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer.

    • A series of dilutions of this compound or unlabeled PGF2α (for non-specific binding) or buffer (for total binding).

    • A fixed concentration of [³H]-PGF2α.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand ([³H]-PGF2α) - this compound Dilutions - Buffers start->prepare_reagents assay_setup Set Up 96-Well Plate: - Total Binding Wells - Non-Specific Binding Wells - Competition Wells (this compound) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration Through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to this compound, providing a functional measure of FP receptor activation.

Objective: To determine the potency (EC₅₀) of this compound in stimulating intracellular calcium mobilization via the FP receptor.

Materials:

  • A cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 or HEK293-FP).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Test compound: this compound.

  • Positive control: A known FP receptor agonist (e.g., PGF2α).

  • A fluorescence plate reader capable of kinetic reading.

Methodology:

  • Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to near confluence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive fluorescent dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Assay Execution: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

  • Compound Addition: Add varying concentrations of this compound or the positive control to the wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over time. The binding of calcium to the dye results in an increase in fluorescence.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Detailed pharmacokinetic studies of this compound in humans are limited. However, as the active form of the prodrug travoprost, its systemic exposure following topical ocular administration is low. Travoprost is rapidly hydrolyzed by esterases in the cornea to this compound. Any this compound that reaches the systemic circulation is rapidly metabolized to inactive metabolites.

Pharmacodynamics

This compound is a potent luteolytic agent in several animal species.[6] In the context of its therapeutic use in glaucoma, this compound reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor, primarily through the uveoscleral pathway.[8][9] Activation of FP receptors in the ciliary muscle and trabecular meshwork leads to the remodeling of the extracellular matrix, which is thought to reduce outflow resistance.[9][10] Studies have also shown that this compound can inhibit endothelin-1-induced contraction of the trabecular meshwork, suggesting a potential secondary mechanism for enhancing aqueous humor outflow.[8]

Conclusion

This compound is a well-characterized, potent, and selective prostaglandin F2α analogue. Its primary mechanism of action via the FP receptor and the subsequent Gq-mediated signaling cascade is well-established. The quantitative data on its binding affinity and functional potency underscore its high efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other related compounds. A thorough understanding of its pharmacological profile is crucial for its application in research and for the development of novel therapeutics targeting the prostaglandin signaling pathway.

References

Fluprostenol's Agonist Activity at the Prostaglandin F Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective agonist activity of Fluprostenol at the prostaglandin F (FP) receptor. This compound, a synthetic analog of prostaglandin F2α (PGF2α), is a valuable tool in pharmacological research and has therapeutic applications. This document details its binding affinity, functional potency, signaling pathways, and the experimental protocols used to characterize its activity, offering a core resource for professionals in drug development and related scientific fields.

Core Concepts: this compound and the FP Receptor

This compound is recognized for its high selectivity and potency as an agonist for the FP receptor, a G-protein coupled receptor (GPCR).[1][2] The activation of the FP receptor by agonists like this compound initiates a cascade of intracellular events, primarily through the Gq signaling pathway.[3][4] This pathway is integral to various physiological processes, including smooth muscle contraction and intracellular calcium mobilization.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's interaction with the FP receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound for Prostanoid Receptors
CompoundFP Receptor (Ki, nM)Other Prostanoid Receptors (Ki, nM)Reference
Travoprost acid ([+]-fluprostenol)35 ± 5DP: 52,000; EP1: 9,540; EP3: 3,501; EP4: 41,000; IP: >90,000; TP: 121,000[6][7]
This compoundIC50: 3.5 (human), 7.5 (rat)-[2]

Note: Travoprost acid is the biologically active form of Travoprost and is structurally identical to (+)-Fluprostenol.

Table 2: Functional Potency of this compound at the FP Receptor
Assay TypeCell TypeParameterValue (nM)Reference
Phosphoinositide TurnoverHuman Ciliary MuscleEC501.4[6][7]
Phosphoinositide TurnoverHuman Trabecular MeshworkEC503.6[6][7]
Phosphoinositide TurnoverMouse Fibroblasts and Rat Aortic Smooth MuscleEC502.6[6][7]

Signaling Pathways

Activation of the FP receptor by this compound triggers a well-defined Gq-protein coupled signaling cascade. The binding of this compound induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses.[3][8][9][10][11]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets Binding_Assay_Workflow A Prepare Serial Dilutions of this compound B Incubate Membranes, [3H]-PGF2α, and this compound A->B C Rapid Filtration on Glass Fiber Filters B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis: IC50 and Ki Determination E->F Calcium_Assay_Workflow A Plate and Culture FP Receptor-Expressing Cells B Load Cells with Calcium Indicator Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Add Serial Dilutions of this compound D->E F Measure Fluorescence Intensity Over Time E->F G Data Analysis: EC50 Determination F->G

References

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a potent and selective synthetic analog of Prostaglandin F2α (PGF2α).[1] It primarily exerts its biological effects by acting as a high-affinity agonist at the Prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] The activation of the FP receptor by this compound initiates a cascade of intracellular signaling events that are crucial for a variety of physiological processes. In therapeutic contexts, particularly ophthalmology, FP receptor agonists are utilized to reduce intraocular pressure.[2][4]

This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound. It details the canonical Gq-protein-mediated cascade, potential cross-talk with other pathways, quantitative data on receptor interaction, and detailed protocols for key experimental assays used in its pharmacological characterization.

Core Signaling Pathways

Primary Pathway: Gq Protein - Phospholipase C (PLC) Activation

The FP receptor is canonically coupled to the Gq/11 family of heterotrimeric G proteins.[5][6] The binding of this compound induces a conformational change in the receptor, leading to the activation of the Gαq subunit. This initiates a well-defined signaling cascade resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[5][7][8]

The sequence of events is as follows:

  • Gq Protein Activation: Upon this compound binding, the FP receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.[5]

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates from the Gβγ dimer and binds to and activates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[5][6][7]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][9]

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][7][9]

  • Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca²⁺ concentrations and the presence of DAG at the plasma membrane synergistically activates members of the Protein Kinase C (PKC) family.[5][7]

  • Downstream Cellular Responses: Activated PKC proceeds to phosphorylate a multitude of downstream protein targets on serine and threonine residues, leading to a wide array of cellular responses, including smooth muscle contraction, modulation of gene expression, and cell proliferation.[5]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor (GPCR) G_protein Gq Protein (Inactive) FP_receptor->G_protein Activates G_protein_active Gαq-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange PLC Phospholipase C (PLC) G_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca_release->PKC Co-activates Response Cellular Responses (e.g., Contraction, Gene Expression) PKC->Response Phosphorylates Targets This compound This compound This compound->FP_receptor Binds

Caption: Canonical Gq signaling pathway activated by this compound via the FP receptor.

Secondary/Cross-Talk Pathway: Mitogen-Activated Protein Kinase (MAPK)

Activation of the FP receptor can also lead to the modulation of other signaling networks, including the mitogen-activated protein kinase (MAPK) cascade.[7] This pathway is critical for regulating fundamental cellular processes such as gene expression, proliferation, and differentiation. The activation of the MAPK/ERK pathway is often a downstream consequence of PKC activation from the primary Gq cascade.[7][10]

The general flow of this cross-talk is:

  • PKC-Mediated Activation: Activated Protein Kinase C (PKC) can phosphorylate and activate components of the MAPK cascade.

  • Raf-MEK-ERK Cascade: This typically involves the activation of the kinase Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).

  • ERK Activation: Activated MEK then phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2).

  • Nuclear Translocation and Gene Expression: Activated ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression profiles.

MAPK_Pathway PKC PKC (From Gq Pathway) Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene_Expression Altered Gene Expression TF->Gene_Expression Regulates

Caption: Cross-talk between the Gq pathway and the MAPK/ERK signaling cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound (also referred to as Travoprost acid) with the FP receptor.

Table 1: Receptor Binding Affinity (Kᵢ)

Compound Receptor Kᵢ (nM) Species Reference(s)
Travoprost acid FP 35 ± 5 Human [11][12]
Travoprost acid DP 52,000 Human [11]
Travoprost acid EP1 9,540 Human [11]
Travoprost acid EP3 3,501 Human [11]
Travoprost acid EP4 41,000 Human [11]
Travoprost acid IP >90,000 Human [11]

| Travoprost acid | TP | 121,000 | Human |[11] |

Table 2: Functional Activity (EC₅₀ / Effective Concentration)

Compound Assay EC₅₀ / Effective Conc. Cell Type / Tissue Reference(s)
Travoprost acid Phosphoinositide Turnover 1.4 nM (EC₅₀) Human Ciliary Muscle Cells [11]
Travoprost acid Phosphoinositide Turnover 3.6 nM (EC₅₀) Human Trabecular Meshwork Cells [11]

| this compound | Inhibition of Endothelin-1 Induced Contraction | 10⁻⁶ M (Effective Conc.) | Bovine Trabecular Meshwork |[4][7] |

Experimental Protocols

Detailed methodologies are essential for the characterization of this compound's activity. Below are representative protocols for key assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[13][14]

  • Objective: To determine the inhibition constant (Kᵢ) of this compound for the human FP receptor.

  • Materials:

    • Cell membranes expressing the human recombinant FP receptor.[15]

    • Radiolabeled Ligand: [³H]-PGF2α.[15]

    • Unlabeled Competitor: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[16]

    • Filtration apparatus (cell harvester).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Add 150 µL of membrane homogenate, 50 µL of a fixed concentration of [³H]-PGF2α (typically at its Kₔ), and 50 µL of assay buffer.[16]

      • Non-specific Binding (NSB): Add 150 µL of membrane homogenate, 50 µL of [³H]-PGF2α, and 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM).

      • Competition: Add 150 µL of membrane homogenate, 50 µL of [³H]-PGF2α, and 50 µL of serially diluted this compound.[16]

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[16]

    • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16]

    • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[16][17]

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17][18]

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.[15][18]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare FP Receptor Membranes Incubate Incubate Membranes, Radioligand & Competitor in 96-well Plate Membranes->Incubate Radioligand Prepare [³H]-PGF2α (Radioligand) Radioligand->Incubate Competitor Prepare Serial Dilutions of this compound Competitor->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Plot Plot Competition Curve (% Binding vs [this compound]) Count->Plot Calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Plot->Calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This is a functional assay to measure the cellular response following the activation of a Gq-coupled receptor, providing data on the potency (EC₅₀) of an agonist.[12][15]

  • Objective: To determine the EC₅₀ of this compound in stimulating intracellular calcium release via the FP receptor.

  • Materials:

    • Cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

    • 96-well, black-walled, clear-bottom plates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[12][19]

    • Pluronic F-127 (to aid dye loading).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound (Test compound).

    • Ionomycin or ATP (Positive control).

    • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed cells expressing the FP receptor into the 96-well plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.[12]

    • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

    • Assay Measurement: Place the plate into the fluorescence reader. Record a baseline fluorescence reading for several seconds.

    • Compound Addition: Inject serial dilutions of this compound into the wells and continue to monitor the change in fluorescence intensity over time (typically for 1-3 minutes).[15]

    • Data Analysis:

      • Determine the peak fluorescence response for each concentration.

      • Subtract the baseline reading from the peak response.

      • Plot the change in fluorescence against the logarithm of the this compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).[12]

References

The Pharmacokinetic and Metabolic Landscape of Fluprostenol in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Fluprostenol in animal models. This compound, a synthetic analogue of prostaglandin F2α, is a potent luteolytic agent. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the non-clinical safety and efficacy evaluation essential for its translation into therapeutic applications. Due to the limited availability of specific quantitative pharmacokinetic data for this compound in the public domain, this guide synthesizes established principles of prostaglandin metabolism and leverages data from structurally related compounds to provide a robust framework for researchers.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug delineates its journey through the body. For prostaglandin analogues like this compound, this is characterized by rapid metabolism and clearance. While specific quantitative data for this compound is scarce, the following table presents illustrative pharmacokinetic parameters for a related prostaglandin F2α analogue, Latanoprost (acid form), following topical administration in rabbits. This data serves as a representative example of what can be expected for compounds in this class.

Table 1: Illustrative Pharmacokinetic Parameters of Latanoprost Acid in Rabbits Following Topical Administration

ParameterValueUnit
Absorption
Cmax (Aqueous Humor)0.09ng eq/mL
Cmax (Cornea)1.59ng eq/mg
Distribution
Volume of Distribution (Vd)0.4 ± 0.1L/kg
Elimination
Elimination Half-life (t½) (Plasma, IV)9.2 ± 3.2min
Elimination Half-life (t½) (Plasma, Topical)2.3 ± 1.9min
Plasma Clearance (CL)1.8 ± 0.3L/hr/kg

Data is illustrative and based on studies of Latanoprost, a related prostaglandin analogue.[1]

Metabolism of this compound

The biotransformation of this compound is expected to follow the established metabolic pathways for endogenous and synthetic prostaglandins. These enzymatic processes primarily aim to deactivate the molecule and increase its water solubility to facilitate excretion. The key metabolic transformations include oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and β-oxidation of the carboxylic acid side chain.[2][3]

One of the principal metabolites of this compound is 11-keto-Fluprostenol, formed through the oxidation of the hydroxyl group at the C-11 position. The presence of a keto group at this position can influence the compound's binding affinity, potency, and metabolic stability.[4]

The metabolic pathways for prostaglandins can vary significantly between species, which is a critical consideration in preclinical drug development.[2] For instance, in cattle, rats, and guinea pigs, the initial metabolites tend to remain prominent in circulation, whereas in sheep and rabbits, more polar dicarboxylic acids quickly become the dominant metabolites.[2]

Below is a generalized metabolic pathway for a prostaglandin F2α analogue like this compound.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion This compound This compound Metabolite_15_keto 15-keto-Fluprostenol This compound->Metabolite_15_keto 15-PGDH Metabolite_11_keto 11-keto-Fluprostenol This compound->Metabolite_11_keto Oxidation Metabolite_13_14_dihydro 13,14-dihydro-15-keto-Fluprostenol Metabolite_15_keto->Metabolite_13_14_dihydro Δ13-reductase Metabolite_beta_oxidation β-oxidation Metabolites (e.g., tetranor derivatives) Metabolite_13_14_dihydro->Metabolite_beta_oxidation Fatty acid β-oxidation enzymes Conjugated_Metabolites Glucuronide/Sulfate Conjugates Metabolite_beta_oxidation->Conjugated_Metabolites UGTs, SULTs Excretion Urinary and Fecal Excretion Conjugated_Metabolites->Excretion

Generalized metabolic pathway for this compound.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic and metabolism studies of this compound in animal models.

Animal Models and Study Design

The choice of animal model is critical and should be relevant to the research question. Sprague-Dawley rats are commonly used for initial pharmacokinetic screening, while dogs and rabbits may be used in later stages of preclinical development.[4]

A typical study design involves a dose-range finding study to determine the appropriate dose levels, followed by a definitive pharmacokinetic study.[4] A mass balance study using a radiolabeled version of the compound is often conducted to determine the routes and rates of excretion.[5][6][7]

The workflow for a typical preclinical pharmacokinetic study is outlined below.

G cluster_workflow Experimental Workflow A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Dose Preparation and Administration (e.g., Intravenous, Oral) A->B C Serial Blood Sampling (e.g., via tail vein or jugular vein cannula) B->C D Plasma Separation and Storage (-80°C) C->D E Sample Preparation (Protein Precipitation, LLE, or SPE) D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Data Analysis (Non-compartmental or Compartmental) F->G H Metabolite Identification (Optional) F->H

Workflow for a preclinical pharmacokinetic study.
Sample Collection and Analysis

Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases. For tissue distribution studies, animals are euthanized at various time points, and organs of interest are collected.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.[4]

Table 2: Key Steps in a Typical LC-MS/MS Bioanalytical Method

StepDescription
Sample Preparation Protein precipitation with acetonitrile, liquid-liquid extraction (LLE) with a solvent like ethyl acetate, or solid-phase extraction (SPE) to remove interferences.
Chromatography Reversed-phase chromatography using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Mass Spectrometry Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
Quantification A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic and metabolic properties of this compound in animal models. While specific quantitative data remains limited in publicly accessible literature, the principles of prostaglandin ADME, coupled with data from analogous compounds, offer a strong predictive framework for researchers. The detailed experimental protocols and methodologies outlined herein provide a practical guide for designing and executing robust preclinical studies to characterize the disposition of this compound and similar prostaglandin analogues. Further research is warranted to generate and publish specific pharmacokinetic parameters for this compound across various animal species to facilitate more precise modeling and translation to clinical applications.

References

Fluprostenol's role in reproductive biology research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Fluprostenol in Reproductive Biology Research

Introduction

This compound is a potent synthetic structural analogue of prostaglandin F2α (PGF2α).[1] As a highly effective luteolytic agent, it plays a critical role in the field of reproductive biology, primarily through its ability to induce the regression of the corpus luteum (CL).[1] This action makes it an invaluable tool for researchers and drug development professionals in manipulating the estrous cycle, managing reproductive timelines in various species, and investigating the physiological processes underpinning female reproduction. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and its key applications in reproductive research.

Mechanism of Action

This compound exerts its biological effects by acting as a high-affinity agonist for the Prostaglandin F2α receptor (FP receptor).[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a well-defined intracellular signaling cascade.[3]

FP Receptor Signaling Pathway

The binding of this compound to the FP receptor triggers the activation of the Gq class of heterotrimeric G proteins.[3] This initiates a signaling cascade that results in increased intracellular calcium and the activation of Protein Kinase C (PKC).[3][4]

The key steps are as follows:

  • Gq Protein Activation: Ligand binding to the FP receptor causes a conformational change, leading to the exchange of GDP for GTP on the Gαq subunit.[3]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[3]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3]

  • Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca²⁺ and the presence of DAG synergistically activates Protein Kinase C (PKC).[3]

  • Downstream Cellular Responses: Activated PKC phosphorylates numerous target proteins, leading to a variety of cellular responses critical to reproductive processes, including smooth muscle contraction (myometrial and vascular), modulation of ion channels, and changes in gene expression that ultimately lead to luteolysis.[3]

Fluprostenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activate Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activate Response Downstream Cellular Responses (e.g., Luteolysis, Contraction) PKC->Response Phosphorylates Targets This compound This compound This compound->FP_receptor Binds

Caption: this compound FP Receptor Signaling Pathway. (Within 100 characters)

Data Presentation: Quantitative Biological Activity

The efficacy of this compound is quantified through various metrics that describe its binding affinity and functional potency at the FP receptor and other prostanoid receptors.

Parameter Species/System Value Reference
Ki Human FP Receptor35 ± 5 nM[5]
IC50 Human FP Receptor Binding Inhibition3.5 nM[2]
IC50 Rat FP Receptor Binding Inhibition7.5 nM[2]
IC50 Rat Adipose Precursor Differentiation Inhibition3-10 x 10⁻¹¹ M[2]
EC50 Cloned Human Ocular FP Receptors17.5 nM
EC50 Rat A7r5 Cells (Calcium Mobilization)19.1 nM
EC50 Mouse 3T3 Cells (Calcium Mobilization)37.3 nM
EC50 Human Ciliary Muscle (Phosphoinositide Turnover)1.4 nM[5]
EC50 Human Trabecular Meshwork (Phosphoinositide Turnover)3.6 nM[5]
Minimum Effective Dose Pregnancy Termination in Rats270 µg/kg[2]

Experimental Protocols

This compound is utilized in a variety of experimental settings to investigate reproductive phenomena. Below are detailed protocols for its key applications.

Protocol 1: Induction of Luteolysis for Estrus Synchronization in Mares

This protocol is designed to induce luteolysis in mares with a functional corpus luteum, thereby synchronizing estrus for breeding or research purposes.[6]

Materials:

  • This compound sodium solution (e.g., 250 µg/mL)

  • Sterile syringes and needles (e.g., 21-gauge, 1.5-inch)

  • Animal restraints as required

  • Ultrasound equipment for ovarian examination

Methodology:

  • Subject Selection: Select healthy, cycling, non-pregnant mares. Confirm the presence of a functional corpus luteum (progesterone >1 ng/mL) via blood analysis or the presence of a mature CL (typically 5-14 days post-ovulation) via transrectal ultrasonography.[6]

  • Administration: Administer a single 250 µg dose of this compound via intramuscular (IM) injection.[1][6]

  • Estrus Detection: Begin monitoring for signs of estrus (e.g., receptivity to a stallion, uterine edema on ultrasound) 24 hours post-injection. Mares typically exhibit estrus within 2 to 5 days following treatment.[6]

  • Ovulation Monitoring: Perform daily or twice-daily transrectal ultrasonography to monitor follicular growth and predict ovulation. Ovulation usually occurs 7 to 12 days after the this compound injection.

  • Data Collection: Record time to onset of estrus, follicular diameter at estrus, time to ovulation, and subsequent pregnancy rates if artificial insemination is performed.

Estrus_Sync_Workflow start Start: Select Cycling Mare (Day 5-14 Post-Ovulation) confirm_cl Confirm Functional CL (Ultrasound / Progesterone Assay) start->confirm_cl administer_drug Administer 250 µg This compound (IM) confirm_cl->administer_drug monitor_estrus Monitor for Estrus (Behavior / Ultrasound) (Days 2-5 Post-Injection) administer_drug->monitor_estrus monitor_ovulation Monitor Follicular Growth and Ovulation (Daily Ultrasound) monitor_estrus->monitor_ovulation inseminate Perform Artificial Insemination monitor_ovulation->inseminate end End: Record Data (Time to Estrus, Ovulation, Pregnancy Rate) inseminate->end

Caption: Workflow for Estrus Synchronization in Mares. (Within 100 characters)
Protocol 2: Termination of Early-Stage Pregnancy in Mares

This protocol describes the use of this compound to terminate pregnancy in mares, typically before day 35 of gestation when pregnancy is dependent on the primary corpus luteum.[7][8]

Materials:

  • This compound sodium solution (250 µg/mL)

  • Sterile syringes and needles

  • Ultrasound equipment

Methodology:

  • Pregnancy Confirmation: Confirm pregnancy and assess gestational age via transrectal ultrasonography. This protocol is most effective before day 35 of gestation.[7][8]

  • Administration: Administer a single intramuscular (IM) injection of 250 µg this compound.[7]

  • Monitoring for Abortion: Monitor the mare for signs of abortion. The embryo is typically expelled within a few days. Luteolysis and a subsequent return to estrus are expected.

  • Confirmation of Termination: Perform a follow-up ultrasound examination 5-7 days post-injection to confirm the absence of the embryonic vesicle and ensure the pregnancy has been successfully terminated.

  • Post-Treatment Care: Monitor the mare for any signs of complications, such as infection or hemorrhage, although these are rare. The mare is expected to return to estrus following the induced luteolysis.

Protocol 3: In Vitro Assessment of this compound on Uterine Contractility

This protocol outlines a method to measure the direct effect of this compound on the contractility of uterine smooth muscle strips in an organ bath system. This is a common method for studying the effects of uterotonic agents.[9][10]

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, guinea pig) at a specific reproductive stage (e.g., estrus, late pregnancy).

  • Krebs-Henseleit or similar physiological salt solution.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂, 5% CO₂).

  • This compound stock solution.

  • Positive control (e.g., Oxytocin, PGF2α).

Methodology:

  • Tissue Preparation: Euthanize the animal and rapidly excise the uterine horns. Place the tissue in ice-cold physiological salt solution. Carefully dissect longitudinal or circular smooth muscle strips (e.g., 10 mm long, 2 mm wide).

  • Mounting: Mount the muscle strips in the organ bath chambers containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). During this period, replace the bath solution every 15-20 minutes.

  • Experimental Procedure:

    • Record a baseline period of spontaneous contractile activity.

    • Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase the concentration in logarithmic steps after the response to the previous concentration has stabilized.

    • After the maximum response is achieved, wash out the drug and allow the tissue to return to baseline.

  • Data Analysis: Measure the amplitude and frequency of contractions or the change in basal tone. Express the contractile response as a percentage of the maximum response or compare it to a standard agonist like potassium chloride (KCl). Calculate the EC50 value for this compound.

Uterine_Contractility_Workflow start Start: Excise Uterine Horns prepare_strips Prepare Uterine Muscle Strips (e.g., 10mm x 2mm) start->prepare_strips mount_tissue Mount Strips in Organ Bath (37°C, Carbogen, Resting Tension) prepare_strips->mount_tissue equilibrate Equilibrate for 60-90 min mount_tissue->equilibrate record_baseline Record Baseline Spontaneous Activity equilibrate->record_baseline add_drug Add this compound (Cumulative Concentrations) record_baseline->add_drug record_response Record Contractile Response (Amplitude, Frequency, Tone) add_drug->record_response analyze Analyze Data (Concentration-Response Curve, EC50) add_drug->analyze Max Response Reached record_response->add_drug Increase Concentration end End: Determine Uterotonic Effect analyze->end

References

Investigating Fluprostenol for Glaucoma Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy in which elevated intraocular pressure (IOP) is a major risk factor. Prostaglandin F2α (PGF2α) analogs are a first-line therapeutic option for managing glaucoma due to their significant efficacy in lowering IOP. Fluprostenol, a potent PGF2α analog, has emerged as a key molecule in this class. This technical guide provides an in-depth overview of the core scientific principles underlying the use of this compound for glaucoma treatment. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for researchers in the field. This document is intended to serve as a valuable resource for scientists and drug development professionals involved in the research and development of novel glaucoma therapies.

Introduction

The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure. Aqueous humor, the fluid that fills the anterior chamber of the eye, is continuously produced and drained. The balance between its production and outflow determines the level of IOP. In most forms of glaucoma, an increase in resistance to aqueous humor outflow leads to elevated IOP and subsequent damage to the optic nerve.

This compound, the active free acid form of the prodrug Travoprost, is a synthetic prostaglandin F2α analog.[1] It is a highly selective and potent agonist for the prostaglandin F (FP) receptor.[1] By targeting key tissues involved in aqueous humor outflow, this compound effectively lowers IOP. This guide will explore the intricate signaling pathways activated by this compound and the subsequent physiological responses that lead to its therapeutic effect.

Mechanism of Action

This compound primarily lowers IOP by increasing the outflow of aqueous humor through two main pathways: the uveoscleral outflow pathway and the trabecular meshwork outflow pathway.[2][3]

Uveoscleral Outflow Pathway

The uveoscleral pathway is considered the primary route for IOP reduction by PGF2α analogs.[2] The proposed mechanism involves the following steps:

  • FP Receptor Activation: this compound binds to and activates FP receptors located on ciliary muscle cells.[4]

  • Extracellular Matrix Remodeling: Activation of FP receptors initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[2]

  • Increased Outflow: MMPs degrade components of the extracellular matrix within the ciliary muscle, leading to a widening of the interstitial spaces.[2] This reduction in hydraulic resistance facilitates the drainage of aqueous humor through the uveoscleral pathway.[2]

Trabecular Meshwork Outflow Pathway

While initially thought to primarily affect uveoscleral outflow, evidence suggests that this compound also influences the conventional trabecular meshwork pathway.[5][6] A key mechanism in this pathway is the antagonism of endothelin-1 (ET-1) induced contractility of the trabecular meshwork.[5][6]

  • Endothelin-1 (ET-1) in Glaucoma: ET-1, a potent vasoconstrictor, is found in elevated levels in the aqueous humor of glaucoma patients.[5] ET-1 induces contraction of the trabecular meshwork, which increases resistance to aqueous humor outflow and elevates IOP.[5]

  • This compound's Antagonistic Effect: this compound, by activating FP receptors on trabecular meshwork cells, counteracts the contractile effect of ET-1.[5][6] This leads to a relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow through the conventional pathway and contributing to the overall IOP-lowering effect.[5][6]

Signaling Pathways

The cellular effects of this compound are mediated by specific intracellular signaling cascades following FP receptor activation.

Gαq-PLC-IP3-Ca2+ Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq protein.[2]

This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds to Gaq Gαq Protein FP_Receptor->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Downstream Downstream Effects (e.g., MMP Upregulation, TM Relaxation) DAG->Downstream Ca2 Intracellular Ca²⁺ Release ER->Ca2 Induces Ca2->Downstream

Figure 1: this compound-induced Gαq-PLC-IP3-Ca²⁺ signaling pathway.
Antagonism of Endothelin-1 Signaling

This compound's effect on the trabecular meshwork involves the modulation of ET-1 induced calcium signaling.

ET1 Endothelin-1 (ET-1) ET_Receptor ET Receptor ET1->ET_Receptor This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Ca_Influx ↑ Intracellular Ca²⁺ ET_Receptor->Ca_Influx TM_Relaxation Trabecular Meshwork Relaxation FP_Receptor->TM_Relaxation Inhibits ET-1 induced Ca²⁺ influx TM_Contraction Trabecular Meshwork Contraction Ca_Influx->TM_Contraction Increased_IOP ↑ Aqueous Outflow Resistance & IOP TM_Contraction->Increased_IOP Decreased_IOP ↓ Aqueous Outflow Resistance & IOP TM_Relaxation->Decreased_IOP cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect bovine eyes and isolate anterior segment Prepare_Strips Prepare strips of trabecular meshwork (TM) Dissect->Prepare_Strips Mount Mount TM strips in an organ bath with physiological salt solution Prepare_Strips->Mount Transducer Connect strips to a force-length transducer Mount->Transducer Equilibrate Equilibrate tissue under controlled tension Transducer->Equilibrate Add_Agents Sequentially add contractile agents (e.g., ET-1) and this compound Equilibrate->Add_Agents Record Record isometric tension changes Add_Agents->Record Analyze Analyze force generation data to determine contractile responses Record->Analyze Compare Compare responses in the presence and absence of this compound Analyze->Compare cluster_cell_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Fluorescence Imaging cluster_data_analysis Data Analysis Culture Culture human or bovine trabecular meshwork (TM) cells Seed Seed cells onto coverslips or appropriate imaging plates Culture->Seed Prepare_Fura2 Prepare Fura-2 AM loading solution (e.g., in HBSS with Pluronic F-127) Seed->Prepare_Fura2 Incubate_Fura2 Incubate cells with Fura-2 AM (e.g., 30-60 min at 37°C) Prepare_Fura2->Incubate_Fura2 Wash Wash cells to remove extracellular dye Incubate_Fura2->Wash Deesterify Allow for de-esterification of Fura-2 AM (e.g., 30 min) Wash->Deesterify Mount_Imaging Mount coverslip on a fluorescence microscope with an imaging system Deesterify->Mount_Imaging Excite Alternately excite cells at 340 nm and 380 nm Mount_Imaging->Excite Record_Emission Record fluorescence emission at ~510 nm Excite->Record_Emission Add_Stimuli Add stimuli (e.g., ET-1, this compound) and record changes in fluorescence Record_Emission->Add_Stimuli Calculate_Ratio Calculate the ratio of fluorescence intensities (F340/F380) Add_Stimuli->Calculate_Ratio Convert_Ca Convert ratio to intracellular calcium concentration Calculate_Ratio->Convert_Ca cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection_analysis Detection & Analysis Homogenize Homogenize ocular tissue (e.g., TM, ciliary muscle) Lyse Lyse cells in appropriate buffer to extract proteins Homogenize->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify Load Load protein samples onto SDS-PAGE gel Quantify->Load Separate Separate proteins by size via electrophoresis Load->Separate Transfer Transfer separated proteins to a membrane (e.g., PVDF) Separate->Transfer Block Block non-specific binding sites on the membrane Transfer->Block Incubate_Primary Incubate with primary antibody specific to the FP receptor Block->Incubate_Primary Wash_Primary Wash to remove unbound primary antibody Incubate_Primary->Wash_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Wash_Primary->Incubate_Secondary Wash_Secondary Wash to remove unbound secondary antibody Incubate_Secondary->Wash_Secondary Add_Substrate Add chemiluminescent substrate Wash_Secondary->Add_Substrate Image Image the membrane to detect protein bands Add_Substrate->Image Analyze_Bands Analyze band intensity to quantify protein expression Image->Analyze_Bands cluster_pre_op Pre-Operative Phase cluster_laser Laser Photocoagulation cluster_post_op Post-Operative Phase Anesthetize Anesthetize the monkey Baseline_IOP Measure baseline intraocular pressure (IOP) Anesthetize->Baseline_IOP Goniolens Place a goniolens on the cornea to visualize the trabecular meshwork (TM) Baseline_IOP->Goniolens Apply_Laser Apply laser burns to the TM (e.g., Argon laser, 50 µm spots, 1W, 0.1s) Goniolens->Apply_Laser Rotate Treat 180-360 degrees of the TM Apply_Laser->Rotate Topical_Meds Administer topical antibiotics and corticosteroids Rotate->Topical_Meds Monitor_IOP Monitor IOP regularly to confirm sustained elevation Topical_Meds->Monitor_IOP Drug_Testing Initiate treatment with this compound once stable ocular hypertension is established Monitor_IOP->Drug_Testing

References

An In-depth Technical Guide to the Chemical Structure and Properties of Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of Fluprostenol. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes quantitative data presented in structured tables, detailed methodologies for key experimental procedures, and visualizations of relevant signaling pathways and experimental workflows.

Chemical Identity and Structure

This compound is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Chemically, it is an organofluorine compound where the pentyl group of prostaglandin F2α is substituted with a 3-(trifluoromethyl)phenoxymethyl group.[1] This structural modification contributes to its metabolic stability and potent biological activity.[2]

Table 1: Chemical Identifiers and Nomenclature for this compound

IdentifierValue
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1]
CAS Number 40666-16-8 (for racemic mixture), 54276-17-4 (for the optically active (+)-enantiomer)[2][3]
Molecular Formula C₂₃H₂₉F₃O₆[1]
Synonyms Travoprost free acid, ICI 81,008, 16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α[1][2]

Physicochemical Properties

This compound is typically supplied as a colorless oil or in a solution of an organic solvent like ethanol.[4] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 458.5 g/mol [1]
Appearance Colorless oil[4]
Boiling Point ~608.0 ± 55.0 °C (Predicted)[4]
Density 1.335 g/cm³ (Predicted)[4]
pKa 4.76 ± 0.10 (Predicted)[4]
LogP 3.56[2]
Solubility Soluble in DMF (>100 mg/mL), DMSO (>100 mg/mL), Ethanol (>100 mg/mL), and PBS (pH 7.2, >16 mg/mL)[2]
Storage Store at -20°C[4]

Biological and Physiological Properties

This compound is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][5] Its high affinity for the FP receptor mediates a range of physiological effects. The optically active enantiomer, (+)-Fluprostenol, is expected to have twice the potency of the racemic mixture.[2]

Its prodrug, Travoprost (the isopropyl ester of this compound), is used in ophthalmic solutions to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] In veterinary medicine, this compound is utilized for its luteolytic properties to control the reproductive cycle in livestock.[2]

Table 3: Pharmacological Data for (+)-Fluprostenol

ParameterValueSpecies/System
Kᵢ (FP Receptor) 49.9 nMNot specified
EC₅₀ (FP Receptor) 2.4 nMNot specified
EC₅₀ (Intracellular Ca²⁺ mobilization) 17.5 nMCloned human ocular FP receptors
EC₅₀ (Intracellular Ca²⁺ mobilization) 19.1 nMRat A7r5 cells
EC₅₀ (Intracellular Ca²⁺ mobilization) 37.3 nMMouse 3T3 cells
IC₅₀ (PGF2α binding inhibition) 3.5 nMHuman FP receptors
IC₅₀ (PGF2α binding inhibition) 7.5 nMRat FP receptors

Signaling Pathways

The primary mechanism of action of this compound is through the activation of the FP receptor, which is canonically coupled to the Gq/11 family of G proteins.[3][4] This initiates a well-defined intracellular signaling cascade.

  • Receptor Activation: this compound binds to the FP receptor, inducing a conformational change.

  • Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).[4]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLC-β).[3][4]

  • Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][6]

  • Intracellular Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][6]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺, along with the membrane-bound DAG, synergistically activates Protein Kinase C (PKC).[4]

  • Downstream Cellular Responses: Activated PKC phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, modulation of gene expression, and cell proliferation.[4]

Fluprostenol_Signaling_Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq_Protein Gq Protein (Inactive) FP_Receptor->Gq_Protein Activates Gq_Active Gq Protein (Active) Gq_Protein->Gq_Active GDP→GTP PLC Phospholipase C (PLC) Gq_Active->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: this compound-induced FP receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the FP receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).

  • Radioligand (e.g., [³H]-PGF2α).

  • Test compound (this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Assay Buffer, radioligand, a high concentration of unlabeled PGF2α, and receptor membranes.

    • Competition Binding: Assay Buffer, radioligand, serially diluted this compound, and receptor membranes.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP cells).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.4).

  • Black-walled, clear-bottom 96-well microplates.

  • A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in the 96-well microplates and culture them to the desired confluency.

  • Load the cells with the fluorescent calcium indicator dye by incubating them with a solution of the dye in Assay Buffer for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells with Assay Buffer to remove any extracellular dye.

  • Measure the baseline fluorescence using the plate reader at the appropriate excitation and emission wavelengths (for Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm).

  • Using the instrument's fluidics, add varying concentrations of this compound to the wells while simultaneously recording the fluorescence signal over time.

  • Determine the peak fluorescence response for each concentration of this compound.

  • Plot the peak response against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.

Calcium_Mobilization_Workflow Start Start Cell_Culture 1. Culture FP Receptor- Expressing Cells in 96-well Plate Start->Cell_Culture Dye_Loading 2. Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Washing 3. Wash Cells to Remove Extracellular Dye Dye_Loading->Washing Baseline_Measurement 4. Measure Baseline Fluorescence Washing->Baseline_Measurement Compound_Addition 5. Add this compound and Record Fluorescence Baseline_Measurement->Compound_Addition Data_Analysis 6. Analyze Peak Fluorescence Response Compound_Addition->Data_Analysis EC50_Determination 7. Determine EC₅₀ Value Data_Analysis->EC50_Determination End End EC50_Determination->End

Caption: Workflow for an intracellular calcium mobilization assay.

Western Blotting for FP Receptor Expression

This technique is used to detect and quantify the expression of the FP receptor protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysate.

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody specific for the FP receptor.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.

  • SDS-PAGE: Separate the proteins in the lysates based on their molecular weight by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the FP receptor overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again with TBST to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to the FP receptor indicates its expression level.

Conclusion

This compound is a well-characterized, potent, and selective FP receptor agonist with significant therapeutic applications. Its defined chemical structure and physicochemical properties, coupled with a clear understanding of its Gq-mediated signaling pathway, provide a solid foundation for its use in research and drug development. The experimental protocols detailed in this guide offer standardized methods for further investigation into the pharmacology of this compound and related compounds.

References

Fluprostenol's Effect on Trabecular Meshwork Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of fluprostenol, a prostaglandin F2α analogue, on trabecular meshwork (TM) contractility. This compound is a potent ocular hypotensive agent used in the treatment of glaucoma, and its effects on the conventional outflow pathway are of significant interest for therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways.

Quantitative Effects of this compound on Trabecular Meshwork Contractility

This compound's primary effect on the trabecular meshwork is not a direct alteration of its baseline contractile state but rather a significant inhibition of contraction induced by specific agonists, most notably endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and contractile agent implicated in the pathogenesis of glaucoma.

The following tables summarize the quantitative data from studies on isolated bovine trabecular meshwork (BTM) strips and cultured TM cells.

Table 1: Effect of this compound on Endothelin-1 (ET-1)-Induced Contraction of Bovine Trabecular Meshwork (BTM)

ConditionAgonist and ConcentrationThis compound Concentration% Contraction (relative to 10⁻⁶ M Carbachol)% Inhibition of ET-1 Induced ContractionReference
ControlET-1 (10⁻⁸ M)-61.5 ± 8.4%-[1]
TreatmentET-1 (10⁻⁸ M)10⁻⁶ M25.0 ± 6.5%~59%[1]
FP Receptor BlockadeET-1 (10⁻⁸ M) with AL-8810 (10⁻⁶ M)10⁻⁶ M50.3 ± 6.1%No significant inhibition[1][2]

Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Cultured Bovine Trabecular Meshwork (BTM) Cells

ConditionStimulus and ConcentrationThis compound Concentration% Increase in [Ca²⁺]i (relative to baseline)Reference
ControlET-1 (10⁻⁸ M)-203.8 ± 23.3%[1]
TreatmentET-1 (10⁻⁸ M)5 x 10⁻⁶ M141.5 ± 6.0%[1]
This compound Alone-5 x 10⁻⁶ MNo significant effect[1]

Table 3: Effect of this compound on Baseline and Carbachol-Induced Contraction of Bovine Trabecular Meshwork (BTM)

ConditionAgonist and ConcentrationThis compound ConcentrationEffectReference
Baseline TensionNone10⁻⁶ MNo effect[1][2]
Carbachol-Induced ContractionCarbachol (10⁻⁶ M)10⁻⁶ MNo effect[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isometric Force Measurement in Isolated Bovine Trabecular Meshwork Strips

This protocol is used to assess the contractile properties of the trabecular meshwork in response to pharmacological agents.

  • Tissue Preparation:

    • Bovine eyes are obtained from a local abattoir and transported to the laboratory in a cooled saline solution.

    • The anterior segment is dissected, and the iris and ciliary body are carefully removed to expose the trabecular meshwork.

    • Circumferential strips of the trabecular meshwork (approximately 2-3 mm in length and 0.5-1 mm in width) are meticulously dissected under a microscope.

  • Experimental Setup:

    • The TM strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • One end of the strip is fixed, and the other is connected to an isometric force-length transducer to record changes in tension.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 200-300 mg.

    • To assess tissue viability, a standardized contraction is induced with a high concentration of a contractile agonist, such as 10⁻⁶ M carbachol.

    • After washout and return to baseline, the tissue is pre-incubated with this compound or vehicle for a specified period (e.g., 20 minutes).

    • A contractile agonist, such as ET-1 (10⁻⁸ M), is then added to the bath, and the resulting contraction is recorded.

    • For receptor blockade experiments, an antagonist (e.g., AL-8810) is added before the pre-incubation with this compound.

Intracellular Calcium Measurement in Cultured Trabecular Meshwork Cells

This method allows for the quantification of changes in intracellular calcium concentration, a key second messenger in cell signaling and contraction.

  • Cell Culture:

    • Primary human or bovine TM cells are isolated from donor eyes and cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.

  • Fluorescent Dye Loading:

    • Cultured TM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-60 minutes at 37°C. Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant, calcium-sensitive form, Fura-2.

  • Fluorimetry:

    • The cells are then washed and placed in a cuvette or on a microscope stage equipped for fluorescence measurements.

    • The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • A baseline fluorescence ratio is established.

    • This compound or vehicle is added, and any change in baseline calcium is recorded.

    • A stimulus, such as ET-1, is then added, and the transient increase in the fluorescence ratio is measured.

Western Blot Analysis for FP Receptor Expression

This technique is used to confirm the presence of the prostaglandin F receptor (FP receptor) protein in trabecular meshwork tissue and cells.

  • Protein Extraction:

    • Protein is extracted from native TM tissue or cultured TM cells using a lysis buffer containing detergents and protease inhibitors.

    • The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the FP receptor.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection:

    • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

    • The light is detected on X-ray film or with a digital imager, revealing a band at the molecular weight corresponding to the FP receptor (approximately 64 kDa).

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on trabecular meshwork contractility through a complex signaling cascade initiated by the activation of the prostanoid FP receptor.

FP Receptor Activation and Downstream Signaling

The binding of this compound to the Gq/11-coupled FP receptor on TM cells is the initial step. While this activation leads to phosphoinositide turnover in human TM cells, it does not appear to cause a direct increase in intracellular calcium or contraction in bovine TM.[1][2][3]

FP_Receptor_Signaling This compound This compound FP_Receptor FP Receptor (Gq/11-coupled) This compound->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces ET1_Fluprostenol_Interaction ET1 Endothelin-1 (ET-1) ET_Receptor ET Receptor ET1->ET_Receptor Activates FP_Receptor FP Receptor Ca_increase ↑ Intracellular [Ca²⁺] ET_Receptor->Ca_increase Leads to This compound This compound This compound->FP_Receptor Activates FP_Receptor->Inhibition Contraction TM Contraction Ca_increase->Contraction Induces Inhibition->Ca_increase Rho_Kinase_Pathway Agonists Contractile Agonists (e.g., ET-1) Receptors Receptors Agonists->Receptors RhoA RhoA Receptors->RhoA Activates ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylated by MLCK Contraction Actin-Myosin Interaction & Contraction pMLC->Contraction This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Potential_Crosstalk Potential Crosstalk (e.g., via PKC) FP_Receptor->Potential_Crosstalk Potential_Crosstalk->ROCK May Inhibit

References

The Genesis of a Potent Prostaglandin Analog: A Technical History of Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and biological characterization of Fluprostenol, a synthetic prostaglandin F2α analog that has found significant application in both veterinary and human medicine.

Introduction: The Quest for Stable Prostaglandin Analogs

The discovery of prostaglandins in the 1930s opened a new chapter in biomedical research, revealing a class of potent, locally acting lipid compounds with diverse physiological effects.[1] Prostaglandin F2α (PGF2α) was identified as a key mediator of luteolysis, the regression of the corpus luteum, making it a valuable target for controlling reproductive cycles. However, the therapeutic potential of natural PGF2α was limited by its rapid in vivo metabolism. This spurred a quest within the pharmaceutical industry to develop synthetic analogs with enhanced stability and potency.

It was within this context that Imperial Chemical Industries (ICI), a British chemical company with a burgeoning pharmaceutical division, embarked on a research program that would ultimately lead to the development of this compound.[2][3][4] This technical guide chronicles the discovery and history of this compound's development, detailing its synthesis, mechanism of action, and the key experimental findings that established its pharmacological profile.

Discovery and Development at Imperial Chemical Industries

This compound, identified by the code ICI 81,008, emerged from ICI's research into 16-aryloxyprostaglandins.[5] The strategic modification of the PGF2α structure, specifically the replacement of the pentyl group with a 3-(trifluoromethyl)phenoxymethyl group, resulted in a compound with significantly increased potency and metabolic stability.[6] This structural alteration was a key element in the structure-activity relationship studies of the time, which aimed to enhance the therapeutic index of prostaglandin analogs.[5]

While the specific researchers leading the this compound project at ICI are not extensively documented in the public domain, the company's significant contributions to pharmaceutical development during the post-war era are well-established.[2][4] The development of this compound can be situated within ICI's broader success in creating novel therapeutic agents.

Synthesis of this compound: A Corey-Based Approach

The total synthesis of prostaglandins presented a significant challenge to organic chemists. The landmark Corey synthesis, developed by E.J. Corey, provided a robust and stereocontrolled route to PGF2α and its analogs, and it is the foundational method upon which the synthesis of this compound is based.[7][8][9][10][11] More recent chemoenzymatic approaches have also been developed for a more unified synthesis of various prostaglandins, including this compound.[12][13]

The synthesis of this compound generally follows a convergent strategy, starting from the well-established Corey lactone. This key intermediate allows for the stereocontrolled installation of the cyclopentane core and its functional groups. The synthesis can be broadly divided into the formation of the α- and ω-side chains and their attachment to the cyclopentane ring.

Experimental Protocol: A Generalized Synthetic Pathway

The following protocol outlines a generalized synthesis of this compound, drawing upon the principles of the Corey synthesis and adaptations for aryloxy-prostaglandin analogs.

Step 1: Preparation of the Corey Aldehyde: The commercially available Corey lactone is protected and then reduced to the corresponding lactol. Subsequent oxidation yields the Corey aldehyde.

Step 2: Synthesis of the ω-Side Chain Phosphonate: The synthesis of the ω-side chain begins with 3-(trifluoromethyl)phenol, which is reacted with an appropriate epoxide to introduce the side chain. This is followed by conversion to a phosphonate ylide.

Step 3: Horner-Wadsworth-Emmons Reaction: The Corey aldehyde is reacted with the ω-side chain phosphonate ylide via a Horner-Wadsworth-Emmons reaction to form the enone intermediate.

Step 4: Stereoselective Reduction of the Enone: The ketone group on the ω-side chain is stereoselectively reduced to the desired (S)-alcohol.

Step 5: Elaboration of the α-Side Chain: The protected lactone is reduced to the lactol, and the α-side chain is introduced via a Wittig reaction with the appropriate phosphonium ylide.

Step 6: Deprotection: Finally, removal of the protecting groups yields this compound.

A workflow diagram for the synthesis of this compound is presented below:

Fluprostenol_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Corey Lactone Corey Lactone Corey Aldehyde Preparation Corey Aldehyde Preparation Corey Lactone->Corey Aldehyde Preparation 3-(trifluoromethyl)phenol 3-(trifluoromethyl)phenol Omega-Chain Phosphonate Synthesis Omega-Chain Phosphonate Synthesis 3-(trifluoromethyl)phenol->Omega-Chain Phosphonate Synthesis (4-Carboxybutyl)triphenylphosphonium bromide (4-Carboxybutyl)triphenylphosphonium bromide Alpha-Chain Wittig Reaction Alpha-Chain Wittig Reaction (4-Carboxybutyl)triphenylphosphonium bromide->Alpha-Chain Wittig Reaction Horner-Wadsworth-Emmons Reaction Horner-Wadsworth-Emmons Reaction Corey Aldehyde Preparation->Horner-Wadsworth-Emmons Reaction Omega-Chain Phosphonate Synthesis->Horner-Wadsworth-Emmons Reaction Stereoselective Reduction Stereoselective Reduction Horner-Wadsworth-Emmons Reaction->Stereoselective Reduction Stereoselective Reduction->Alpha-Chain Wittig Reaction Deprotection Deprotection Alpha-Chain Wittig Reaction->Deprotection This compound This compound Deprotection->this compound

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action: A Potent FP Receptor Agonist

This compound exerts its biological effects by acting as a potent and selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[14] The activation of the FP receptor initiates a signaling cascade that is primarily coupled through the Gq alpha subunit.

Signaling Pathway

Upon binding of this compound to the FP receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.

A diagram of the FP receptor signaling pathway is provided below:

FP_Receptor_Signaling This compound This compound FP Receptor FP Receptor This compound->FP Receptor Binds to Gq Gq FP Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Ca2+ Release->PKC Activation Activates Cellular Response Cellular Response PKC Activation->Cellular Response

Caption: FP receptor signaling pathway activated by this compound.

Pharmacological Characterization: In Vitro and In Vivo Studies

The pharmacological properties of this compound have been extensively characterized through a variety of in vitro and in vivo studies. These studies have established its high affinity for the FP receptor and its potent biological activity.

Receptor Binding and Functional Assays

5.1.1. Experimental Protocol: FP Receptor Binding Assay

A competitive radioligand binding assay is typically used to determine the affinity of this compound for the FP receptor.

  • Cell Preparation: Membranes are prepared from cells or tissues endogenously expressing the FP receptor (e.g., bovine corpus luteum) or from cell lines engineered to express the human FP receptor.

  • Radioligand: [3H]-PGF2α or another suitable radiolabeled FP receptor agonist is used.

  • Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Detection: The amount of bound radioligand is measured by scintillation counting after separating the bound from the free radioligand by filtration.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value (inhibition constant).

5.1.2. Experimental Protocol: Phosphoinositide Turnover Assay

This functional assay measures the ability of this compound to stimulate the FP receptor signaling pathway.[15][16][17][18][19]

  • Cell Culture: Cells expressing the FP receptor (e.g., A7r5 rat vascular smooth muscle cells or human trabecular meshwork cells) are cultured.[16][17]

  • Labeling: The cells are pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

  • Stimulation: The cells are then stimulated with varying concentrations of this compound.

  • Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted. The total [3H]-IPs are separated from other components by ion-exchange chromatography.

  • Quantification: The amount of [3H]-IPs is quantified by scintillation counting.

  • Data Analysis: The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's receptor binding affinity and functional potency.

Compound Receptor Species Ki (nM) Reference
This compoundFPHuman3.5[14]
This compoundFPRat7.5[14]

Table 1: Receptor Binding Affinity of this compound.

Compound Assay Cell Line EC50 (nM) Reference
(±)-FluprostenolPhosphoinositide Turnoverh-TM cells10.8[16]
This compoundPhosphoinositide TurnoverA7r5 cells4.45[17]

Table 2: Functional Potency of this compound.

In Vivo Luteolytic Activity

The primary therapeutic application of this compound in veterinary medicine is as a luteolytic agent.[20][21] Its efficacy in inducing luteolysis has been demonstrated in numerous in vivo studies in various animal species.

5.3.1. Experimental Protocol: In Vivo Luteolysis Model (e.g., in Mares)

  • Animal Selection: Cycling mares with a functional corpus luteum are selected.

  • Treatment: A single intramuscular injection of this compound is administered.

  • Monitoring: The mares are monitored for signs of estrus (heat). Progesterone levels in the blood are measured to confirm luteal regression.

  • Outcome Measurement: The time to the onset of estrus and the percentage of animals exhibiting luteolysis are recorded.

Clinical Significance and Broader Applications

The development of this compound has had a significant impact on veterinary reproductive management, providing a reliable tool for estrous synchronization and the treatment of certain forms of infertility.

Furthermore, the understanding of this compound's pharmacology paved the way for the development of its isopropyl ester prodrug, Travoprost.[6][22] Travoprost is a widely used medication for the treatment of glaucoma and ocular hypertension in humans. After topical administration to the eye, Travoprost is hydrolyzed by esterases in the cornea to the active free acid, this compound, which then lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[22][23]

The logical relationship between the fundamental research on prostaglandin analogs and the development of these two important therapeutic agents is illustrated below:

Fluprostenol_Development_Logic Prostaglandin F2α Research Prostaglandin F2α Research Need for Stable Analogs Need for Stable Analogs Prostaglandin F2α Research->Need for Stable Analogs ICI Research Program ICI Research Program Need for Stable Analogs->ICI Research Program Discovery of this compound (ICI 81,008) Discovery of this compound (ICI 81,008) ICI Research Program->Discovery of this compound (ICI 81,008) Veterinary Application (Luteolysis) Veterinary Application (Luteolysis) Discovery of this compound (ICI 81,008)->Veterinary Application (Luteolysis) Prodrug Strategy Prodrug Strategy Discovery of this compound (ICI 81,008)->Prodrug Strategy Development of Travoprost Development of Travoprost Prodrug Strategy->Development of Travoprost Human Ophthalmic Application (Glaucoma) Human Ophthalmic Application (Glaucoma) Development of Travoprost->Human Ophthalmic Application (Glaucoma)

Caption: Logical progression from basic research to therapeutic applications.

Conclusion

The discovery and development of this compound represent a significant achievement in medicinal chemistry and pharmacology. Through systematic structural modification of the natural prostaglandin F2α molecule, researchers at Imperial Chemical Industries created a potent and stable analog with important therapeutic applications. The journey of this compound, from its synthesis based on the foundational work of E.J. Corey to its use in both veterinary and human medicine, underscores the value of fundamental research in driving the development of novel and effective therapeutic agents. This technical guide has provided a comprehensive overview of the key milestones in the history of this compound, offering valuable insights for researchers and drug development professionals in the field of prostaglandin research.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol, a potent synthetic analog of prostaglandin F2α (PGF2α), is a selective agonist for the prostaglandin F receptor (FP receptor).[1] Its activation of the FP receptor initiates a cascade of intracellular signaling events, leading to diverse physiological responses. These properties have led to its investigation and use in two primary therapeutic areas: reproductive management in veterinary medicine and the reduction of intraocular pressure (IOP) in ophthalmology.

In reproductive applications, this compound's potent luteolytic activity, the regression of the corpus luteum, allows for the synchronization of estrus and treatment of reproductive disorders.[2] In ophthalmology, this compound and its analogs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor, making them a cornerstone in the management of glaucoma.[3][4]

These application notes provide detailed in vivo experimental protocols for both ophthalmic and reproductive studies using this compound. The protocols are designed to be adaptable to specific research needs and institutional guidelines.

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor, which is coupled to the Gq/11 alpha subunit, initiates a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and modulation of extracellular matrix proteins.

Fluprostenol_Signaling_Pathway This compound This compound FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release stimulates Cellular_Response Physiological Response (e.g., Smooth Muscle Contraction, Extracellular Matrix Remodeling) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: this compound Signaling Pathway.

Ophthalmic Application: Reduction of Intraocular Pressure (IOP)

This compound and its prodrug, travoprost (this compound isopropyl ester), are utilized to lower intraocular pressure. The primary mechanism of action is the enhancement of aqueous humor outflow through the uveoscleral pathway.[3]

Quantitative Data

While comprehensive in vivo dose-response data for this compound is limited, studies on its active form and its prodrug travoprost provide valuable insights into its efficacy.

Table 1: Effect of Travoprost (this compound Isopropyl Ester) on Intraocular Pressure in Ocular Hypertensive Monkeys [1]

Dose (µg)Peak IOP Reduction (%)
0.122.7
0.328.6

Table 2: Effect of this compound on Endothelin-1 (ET-1)-Induced Contraction of Bovine Trabecular Meshwork (BTM) Strips [4]

TreatmentContraction (% of Carbachol-induced)
ET-1 (10⁻⁸ M)61.5 ± 8.4
ET-1 (10⁻⁸ M) + this compound (10⁻⁶ M)25.0 ± 6.5
Experimental Protocol: IOP Measurement in a Rabbit Model of Ocular Hypertension

This protocol outlines the procedure for evaluating the IOP-lowering efficacy of topically administered this compound in a rabbit model.[5]

Materials:

  • New Zealand White rabbits

  • Tonometer (e.g., Tono-Pen)

  • Topical this compound solution at various concentrations

  • Vehicle control solution

  • Proparacaine hydrochloride ophthalmic solution (topical anesthetic)

  • Method for inducing ocular hypertension (e.g., laser photocoagulation)

Procedure:

  • Animal Acclimatization and Model Induction:

    • Acclimatize rabbits to the housing facility for at least one week prior to the experiment.

    • Induce unilateral ocular hypertension in the right eye of each rabbit using a standardized and approved method.

    • Measure baseline IOP in both eyes at multiple time points over several days to ensure a stable hypertensive state in the treated eye.

  • Animal Grouping and Dosing:

    • Randomly assign animals to treatment groups (e.g., vehicle control, and different concentrations of this compound).

    • Administer a single drop (typically 30-50 µL) of the assigned treatment to the hypertensive eye of each animal. The contralateral eye can serve as an untreated control.

  • IOP Measurement:

    • At designated time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours), measure the IOP in both eyes.

    • Anesthetize the cornea with a drop of proparacaine hydrochloride solution before each measurement.

    • Obtain at least three independent readings per eye and calculate the average.

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each treatment group at each time point.

    • Determine the change in IOP from the baseline for each eye.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the IOP changes between the this compound-treated groups and the vehicle control group.

IOP_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization OHT_Induction Induction of Ocular Hypertension Acclimatization->OHT_Induction Baseline_IOP Baseline IOP Measurement OHT_Induction->Baseline_IOP Grouping Randomize into Groups Baseline_IOP->Grouping Dosing Topical Administration of This compound/Vehicle Grouping->Dosing IOP_Measurement Measure IOP at Multiple Time Points Dosing->IOP_Measurement Data_Analysis Data Analysis and Statistical Comparison IOP_Measurement->Data_Analysis

Caption: Experimental Workflow for IOP Studies.

Reproductive Application: Induction of Luteolysis

This compound is a potent luteolytic agent, causing the regression of the corpus luteum and a subsequent decrease in progesterone levels. This is utilized for estrus synchronization and management of various reproductive conditions.

Quantitative Data

Table 3: Effect of Cloprostenol on Luteolysis and Progesterone Levels in Beef Heifers [6]

Dose (µg)RouteLuteolysis Rate (%)
125s.c.33
125i.m.55
500s.c.100
500i.m.78

Note: Luteolysis was assessed by the proportion of heifers detected in estrus and ovulating.

A study in lactating dairy cows showed that both PGF2α and cloprostenol induced significant falls in progesterone concentration.[7]

Experimental Protocol: Induction of Luteolysis in a Pseudopregnant Rat Model

This protocol details the induction of luteolysis in a pseudopregnant rat model to study the effects of this compound.[2]

Materials:

  • Mature female rats (e.g., Sprague-Dawley, 8-10 weeks old)

  • Vasectomized male rats (for inducing pseudopregnancy)

  • This compound solution for injection

  • Vehicle control solution (e.g., saline)

  • Materials for blood collection

  • Progesterone assay kit (e.g., ELISA)

Procedure:

  • Induction of Pseudopregnancy:

    • House female rats with vasectomized male rats.

    • Confirm mating by the presence of a vaginal plug (Day 1 of pseudopregnancy).

    • House the pseudopregnant rats individually.

  • Animal Grouping and Dosing:

    • On a specific day of pseudopregnancy (e.g., Day 7, when the corpus luteum is well-established), randomly assign the rats to treatment groups (e.g., vehicle control, and different doses of this compound).

    • Administer this compound or vehicle via a chosen route (e.g., subcutaneous or intraperitoneal injection).

  • Sample Collection:

    • At selected time points after administration (e.g., 24 and 48 hours), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under anesthesia at the terminal time point).

    • At the end of the study, euthanize the animals and collect the ovaries for histological analysis if required.

  • Hormone Analysis:

    • Process blood samples to obtain serum or plasma.

    • Measure serum progesterone concentrations using a validated assay kit.

  • Data Analysis:

    • Calculate the mean progesterone concentrations and standard deviation for each group at each time point.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the progesterone levels between the this compound-treated groups and the vehicle control group. A significant decrease in progesterone indicates luteolysis.

Luteolysis_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Induce_Pseudo Induce Pseudopregnancy Grouping Randomize into Groups Induce_Pseudo->Grouping Dosing Administer this compound/Vehicle Grouping->Dosing Blood_Collection Blood Sample Collection (e.g., 24h, 48h) Dosing->Blood_Collection Progesterone_Assay Serum Progesterone Assay Blood_Collection->Progesterone_Assay Data_Analysis Data Analysis and Statistical Comparison Progesterone_Assay->Data_Analysis

Caption: Experimental Workflow for Luteolysis Studies.

Pharmacokinetics

Conclusion

This compound is a valuable pharmacological tool for in vivo studies in both reproductive and ophthalmic research. The provided protocols offer a framework for conducting efficacy studies in these areas. While comprehensive quantitative dose-response and pharmacokinetic data for this compound are not extensively published, the information available for its analogs provides a strong basis for experimental design. Researchers are encouraged to conduct dose-range finding studies to determine the optimal dose for their specific animal model and research question.

References

Preparation of Fluprostenol Solution for Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Fluprostenol solution for injection. It is intended to guide researchers, scientists, and drug development professionals in formulating this compound for both research and clinical applications. The protocols cover solubilization, formulation with appropriate excipients, pH adjustment, and sterilization to ensure a stable and safe injectable product. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent luteolytic agent and is also used in ophthalmology to reduce intraocular pressure. Due to its lipophilic nature, this compound has low solubility in aqueous solutions, presenting a challenge for the formulation of injectable dosage forms. Proper preparation of a this compound solution is critical to ensure its stability, bioavailability, and safety upon administration.

This document outlines two primary protocols: a standard protocol for preparing a this compound solution for research and preclinical studies, and a more detailed overview of the considerations for cGMP manufacturing of a sterile injectable product for clinical use.

Quantitative Data Summary

Solubility of this compound

The solubility of this compound in various solvents is a critical factor in formulation development. The following table summarizes the reported solubility data.

SolventSolubility
Organic Solvents
Dimethyl Sulfoxide (DMSO)>100 mg/mL
Dimethylformamide (DMF)>100 mg/mL
Ethanol>100 mg/mL
Aqueous Solutions
Phosphate-Buffered Saline (PBS), pH 7.2>16 mg/mL

Note: For aqueous solutions, it is often necessary to first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before dilution with the aqueous buffer.

Example Formulations for In Vivo Research

Several formulations have been used for the in vivo administration of prostaglandin analogues in a research setting. The following table provides examples of vehicle compositions that can be adapted for this compound.

Formulation ComponentConcentration/RatioPurpose
Vehicle 1
Dimethyl Sulfoxide (DMSO)10%Solubilizing agent
Corn Oil90%Carrier oil
Vehicle 2
Dimethyl Sulfoxide (DMSO)10%Solubilizing agent
Polyethylene Glycol 300 (PEG300)40%Co-solvent
Polysorbate 80 (Tween 80)5%Surfactant
Saline45%Vehicle

Experimental Protocols

Protocol for Preparation of this compound Solution for Research Use

This protocol describes the preparation of a this compound solution suitable for in vivo animal studies.

Materials:

  • (+)-Fluprostenol (or this compound isopropyl ester)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution can be prepared.

    • Ensure complete dissolution by gentle vortexing or sonication if necessary.

  • Dilution to Final Concentration:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the injection vehicle.

    • In a sterile vial, add the required volume of sterile saline.

    • While gently vortexing the saline, slowly add the calculated volume of the this compound stock solution. This slow addition helps to prevent precipitation of the drug.

  • Sterilization:

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial. This step is crucial for removing any potential microbial contamination.

  • Storage:

    • Store the prepared solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquots should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

dot

G cluster_prep Preparation cluster_storage Storage weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve Add to sterile vial dilute Dilute with Saline dissolve->dilute Add stock to saline filter Sterile Filter (0.22 µm) dilute->filter Final formulation short_term 2-8°C (≤ 24 hours) filter->short_term Short-term long_term -20°C / -80°C filter->long_term Long-term

Caption: Workflow for preparing a research-grade this compound solution.

Considerations for cGMP Manufacturing of Sterile Injectable this compound

The formulation of a this compound solution for human use must adhere to current Good Manufacturing Practices (cGMP). The following are key considerations:

Excipient Selection:

  • Solubilizing Agents: Co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used. Surfactants like polysorbates (e.g., Polysorbate 80) can also be employed to enhance and maintain solubility.

  • Buffering Agents: To maintain a stable pH, buffers such as citrate or phosphate buffers are essential. The optimal pH for this compound stability should be determined through formulation studies.

  • Tonicity Adjusters: To make the solution isotonic with physiological fluids, tonicity modifiers like sodium chloride or mannitol may be added.

  • Preservatives: For multi-dose formulations, a preservative such as benzyl alcohol may be required to prevent microbial growth.

pH and Stability:

  • The stability of prostaglandins is often pH-dependent. Degradation pathways can be influenced by both acidic and basic conditions.

  • A thorough pH-stability profile should be established for the this compound formulation to identify the pH range of maximum stability.

Sterilization:

  • Due to the heat sensitivity of many prostaglandins, terminal sterilization by autoclaving may not be feasible.

  • Aseptic processing, which involves the sterile filtration of the solution into previously sterilized containers, is the preferred method. All components and equipment must be sterilized prior to use.

dot

G cluster_formulation Formulation Development cluster_manufacturing cGMP Manufacturing cluster_qc Quality Control excipients Excipient Selection (Solubilizers, Buffers, Tonicity Agents) ph_stability pH-Stability Profiling excipients->ph_stability formulation_opt Final Formulation Optimization ph_stability->formulation_opt compounding Aseptic Compounding formulation_opt->compounding filtration Sterile Filtration (0.22 µm) compounding->filtration filling Aseptic Filling into Sterile Vials filtration->filling lyophilization Lyophilization (Optional) filling->lyophilization testing Finished Product Testing (Sterility, Purity, Potency, Endotoxins) filling->testing lyophilization->testing

Caption: Logical workflow for cGMP manufacturing of injectable this compound.

Stability and Storage

Proper storage is crucial to maintain the potency and stability of this compound solutions.

  • Stock Solutions: Stock solutions of this compound in organic solvents like DMSO or ethanol are generally stable for several months when stored at -20°C.

  • Aqueous Solutions: Aqueous formulations of this compound are less stable and should ideally be prepared fresh. For short-term storage, refrigeration at 2-8°C is recommended. Long-term storage of aqueous solutions is generally not advised unless stability studies have demonstrated an acceptable shelf-life.

  • Light and Oxygen Sensitivity: Prostaglandins can be sensitive to light and oxidation. It is recommended to protect solutions from light by using amber vials and to minimize headspace in the vials to reduce exposure to oxygen. Purging with an inert gas like nitrogen before sealing the vial can also enhance stability.

Conclusion

The preparation of a stable and effective this compound solution for injection requires careful consideration of its solubility, the selection of appropriate excipients, and the control of pH. For research purposes, a simple formulation using a co-solvent like DMSO followed by dilution in a sterile vehicle is often sufficient. However, for clinical applications, a more complex formulation developed under cGMP guidelines is necessary to ensure product quality, safety, and efficacy. The protocols and data presented in this document provide a comprehensive foundation for the successful formulation of this compound for both research and drug development.

Application Notes and Protocols for Estrus Synchronization in Mares Using Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a potent synthetic analogue of prostaglandin F2α (PGF2α).[1][2] It is a highly effective luteolytic agent used in equine reproductive management to induce the regression of the corpus luteum (CL).[1][2] This action effectively shortens the diestrus phase of the estrous cycle, allowing for the planned induction of estrus ("heat") and synchronization of ovulation. Such control is critical for optimizing breeding schedules, managing large groups of mares for artificial insemination (AI) or embryo transfer programs, and treating reproductive abnormalities such as prolonged diestrus.[3][4] These notes provide a comprehensive overview of the protocols, efficacy, and underlying mechanisms of this compound for estrus synchronization in mares.

Mechanism of Action: Luteolysis

This compound acts by mimicking the natural luteolysin, PGF2α, which triggers the demise of the corpus luteum. The process, known as luteolysis, involves both a rapid decrease in progesterone synthesis (functional luteolysis) and the structural regression of the CL tissue through programmed cell death (structural luteolysis). This terminates the luteal phase and removes the progesterone-mediated negative feedback on the hypothalamus and pituitary gland, allowing a new follicular phase to begin.[5]

The signaling cascade initiated by PGF2α binding to its receptor on luteal cells is complex. A simplified representation of this pathway is illustrated below.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Luteolytic Effects This compound This compound (PGF2α Analogue) receptor Prostaglandin F Receptor (FP) This compound->receptor plc Phospholipase C (PLC) Activation receptor->plc pkc Protein Kinase C (PKC) Activation plc->pkc ca_release ↑ Intracellular Ca²⁺ Release plc->ca_release functional_luteolysis Functional Luteolysis (↓ Progesterone Synthesis) pkc->functional_luteolysis structural_luteolysis Structural Luteolysis (Apoptosis / Cell Death) ca_release->structural_luteolysis

Caption: this compound Signaling Pathway in Luteal Cells.

The hormonal cascade following this luteolytic event is critical for the return to estrus. The drop in progesterone allows for an increase in Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), leading to follicular development and ovulation.[5][6]

Hormonal_Cascade A This compound Administration B Luteolysis (Corpus Luteum Regression) A->B C ↓ Progesterone Levels B->C D ↑ GnRH Pulse Frequency (from Hypothalamus) C->D E ↑ FSH & LH Release (from Pituitary) D->E F Follicular Growth & Maturation E->F G ↑ Estrogen Production (from Dominant Follicle) F->G H Estrus Behavior G->H I LH Surge G->I Positive Feedback J Ovulation I->J

Caption: Hormonal Cascade Following this compound-Induced Luteolysis.

Quantitative Data on Efficacy

The effectiveness of this compound is measured by the percentage of mares that exhibit estrus and subsequently ovulate, the predictability of these events, and resulting pregnancy rates. Data from key clinical trials are summarized below.

Table 1: Estrus Response and Conception Rates Following this compound Administration

Parameter Number of Mares (n) Result Source
Estrus within 5 days (1st Injection) 359 73.3% (263 mares) [3][7]
Estrus within 7 days (1st Injection) 941 ~80% (760 mares) [1][2]
Response to 2nd Injection (if no initial response) 359 8.1% (29 mares) [3]
Conception Rate (1st induced estrus) 263 (responders) 40% (108 mares pregnant) [3]

| Overall Conception Rate (after therapy) | 359 | 51.5% |[3] |

Table 2: Timed Intervals Following Prostaglandin Analogue-Induced Luteolysis

Event Interval Prostaglandin Analogue Mean Interval (days ± SD) Source
PGF2α injection to hCG injection Luprostiol 4.4 ± 0.3 [8]
PGF2α injection to hCG injection d-cloprostenol 5.1 ± 0.3 [8]
PGF2α injection to ovulation Luprostiol 6.5 ± 0.4 [8]
PGF2α injection to ovulation d-cloprostenol 7.2 ± 0.4 [8]
PGF2α injection to estrus detection Cloprostenol 5.03 ± 1.94 [9]

| PGF2α injection to ovulation | Cloprostenol | 8.06 ± 2.14 |[9] |

Note: The response to this compound is highly dependent on the presence of a mature, functional corpus luteum (i.e., the mare must be in diestrus, at least 5 days post-ovulation).[4][10] Mares in anestrus or in the early luteal phase will not respond.[10] The follicular status at the time of injection can also influence the interval to ovulation.[11]

Experimental Protocols

Below are detailed methodologies for common estrus synchronization protocols using this compound.

Protocol 1: Single-Dose Estrus Induction

This protocol is used for mares with a known cycle history and a palpable or ultrasonically confirmed corpus luteum.

  • Objective: To induce estrus in a cycling mare during diestrus.

  • Animal Selection:

    • Clinically healthy, cycling mares.

    • Confirmation of a functional corpus luteum (progesterone >1 ng/mL) via blood assay, or via transrectal palpation and ultrasonography at least 5 days post-ovulation.[3]

  • Methodology:

    • Administer a single 250 µg dose of this compound via intramuscular (IM) injection.[1][2]

    • Begin daily estrus detection ("teasing" with a stallion) 24-48 hours post-injection.

    • Perform transrectal ultrasonography daily or every other day upon the onset of estrus to monitor follicular development.

    • Breed the mare when a dominant follicle reaches pre-ovulatory size (typically ≥35 mm) and uterine edema is present. An ovulation-inducing agent (e.g., hCG) may be used at this stage to time ovulation more precisely.[12]

  • Expected Outcome: Mares should exhibit estrus within 2 to 5 days and ovulate 7 to 12 days post-injection.[10]

Protocol 2: Double-Dose Estrus Synchronization for a Group

This protocol is used to synchronize a group of mares whose cycle stage is unknown or varied, without the need for initial ovarian examination.

  • Objective: To synchronize estrus and ovulation in a group of mares.

  • Animal Selection: Clinically healthy mares assumed to be cycling.

  • Methodology:

    • Administer a 250 µg dose of this compound (IM) to all mares (Injection 1).

    • Fourteen days later, administer a second 250 µg dose of this compound (IM) to all mares (Injection 2).[4][13] The 14-day interval ensures that all cycling mares will have a responsive CL at the time of the second injection.

    • Begin daily estrus detection 24-48 hours after the second injection.

    • Monitor follicular development via ultrasonography starting on day 2 or 3 after the second injection.

    • Breed mares based on follicular development and signs of estrus, as described in Protocol 1.

  • Expected Outcome: A majority of the mares (75-80%) will enter estrus within 6 days after the second injection, allowing for concentrated breeding efforts.[13]

Experimental_Workflow cluster_single Protocol 1: Single-Dose Induction cluster_double Protocol 2: Double-Dose Synchronization s1 Day 0: Confirm CL Presence s2 Administer 250 µg This compound IM s1->s2 s3 Days 2-5: Onset of Estrus s2->s3 s4 Monitor Follicles (Ultrasound) s3->s4 s5 Breed/AI at Pre-ovulatory Follicle s4->s5 d1 Day 0: Administer 1st Dose (250 µg this compound) d2 Day 14: Administer 2nd Dose (250 µg this compound) d1->d2 d3 Days 16-19: Onset of Estrus d2->d3 d4 Monitor Follicles (Ultrasound) d3->d4 d5 Breed/AI at Pre-ovulatory Follicle d4->d5

Caption: Experimental Workflow for Estrus Synchronization Protocols.

Administration and Safety

  • Dosage: The standard effective dose in thoroughbred mares is a single 250 µg injection.[1]

  • Route: Intramuscular (IM).

  • Administration Sites: Common IM injection sites in horses include the lateral cervical (neck) muscles or the gluteal muscles of the hindquarters.

  • Potential Side Effects: Transient side effects may occur within 5-15 minutes of injection, including sweating, mild colic, increased heart rate, and muscle weakness.[10] These signs typically resolve within an hour and are generally not considered to be associated with long-term harm.[10]

Conclusion

This compound is a reliable and highly potent tool for the management of equine reproduction. Its efficacy in inducing luteolysis allows for precise control over the mare's estrous cycle, facilitating scheduled breeding and improving the efficiency of reproductive technologies. Successful application requires a fundamental understanding of the equine estrous cycle, particularly the timing of corpus luteum function. When used according to established protocols, this compound provides a predictable method for estrus synchronization in mares.

References

Application Notes and Protocols for Using Fluprostenol in Equine Research for Induced Foaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fluprostenol, a synthetic prostaglandin F2α (PGF2α) analogue, for the induction of foaling in mares for research purposes.

Introduction

This compound is a potent luteolytic agent that is structurally related to PGF2α.[1][2] In equine reproduction, it is primarily used to control the timing of estrus and for the induction of parturition.[1][2][3] Its mechanism of action involves stimulating myometrial contractions, mimicking the natural cascade of events that lead to foaling.[4] For research applications, inducing foaling allows for controlled studies of perinatal physiology, neonatal adaptation, and the efficacy of various interventions.

Prerequisites for Induction

The safe and successful induction of foaling is contingent upon the mare being at an appropriate stage of fetal maturity. Inducing parturition prematurely can result in the birth of a non-viable foal. Therefore, the following criteria must be met before considering induction:

  • Gestation Length: The mare should have a gestation length of at least 320 days.[5][6]

  • Mammary Gland Development: The udder should be significantly enlarged and distended with colostrum.[6]

  • Milk Electrolytes: Pre-partum milk samples should show calcium levels characteristic of a mare close to term.[5]

Experimental Protocols

1. Single Intramuscular Injection Protocol

This protocol is suitable for routine induction in mares that meet the prerequisites for foaling.

  • Dosage: A single intramuscular dose of 250 µg of this compound is effective for inducing luteolysis and can be used for inducing parturition.[1][2] Some studies have used doses up to 500 µg.[5][7][8]

  • Administration: Administer the dose via deep intramuscular injection in the neck or hindquarters.

  • Expected Onset of Foaling: Foaling can be expected to occur within 1 to 6 hours post-injection in mares that are hormonally ready.[5] However, the time to foaling can be variable, with some mares foaling up to 36 hours later.[5]

  • Monitoring: Continuous observation of the mare is critical following injection. Monitor for signs of impending parturition, including sweating, restlessness, and frequent urination and defecation.[5] Also, monitor for any adverse reactions.

2. Sequential Injection Protocol with Oxytocin

This protocol may be employed when a more controlled or rapid induction is desired, particularly in mares that may not respond to a single dose of this compound alone.

  • Initial this compound Administration: Administer two intramuscular injections of 500 µg this compound at a 2-hour interval.[7][8]

  • Oxytocin Administration (if necessary): If foaling has not commenced after the second this compound injection, 10-20 IU of oxytocin can be administered intravenously in 5 IU increments every 15-20 minutes.[7][8]

  • Monitoring: Due to the more potent stimulation, intensive monitoring of the mare and fetal heart rate is essential to detect any signs of distress.

Data Presentation

The following table summarizes quantitative data from studies on this compound-induced foaling in mares.

ParameterValueReference
Dosage Range (IM) 250 - 500 µg[1][5][7][8]
Time from Injection to Foaling 1 - 36 hours[5]
Successful Induction Rate Variable, dependent on mare's readiness[4][5]
Common Side Effects Sweating, increased respiration, defecation[5]

Potential Complications and Considerations

While this compound is considered to have a wide margin of safety, potential complications associated with induced foaling should be considered.[1] These are generally related to the induction of parturition itself rather than the drug specifically and can include:

  • Dystocia (difficult birth): Abnormal positioning of the foal can lead to complications.[9][10]

  • Retained Placenta: The fetal membranes should be passed within 3 hours of foaling.[11]

  • Periparturient Hemorrhage: Tearing of uterine arteries can lead to severe bleeding.[9][12][13]

  • Premature Foal: If induction is performed before the fetus is fully mature, the foal may be weak and require intensive neonatal care.[5]

It is crucial to have experienced personnel and appropriate veterinary support available during and after induced foaling.

Visualizations

Experimental Workflow for this compound-Induced Foaling

G cluster_pre_induction Pre-Induction Assessment cluster_induction Induction Protocol cluster_post_induction Post-Induction Monitoring mare_selection Select Mare (≥320 days gestation) mammary_check Assess Mammary Gland Development mare_selection->mammary_check milk_test Analyze Milk Electrolytes mammary_check->milk_test fluprostenol_admin Administer this compound (IM) milk_test->fluprostenol_admin observe Continuous Observation fluprostenol_admin->observe oxytocin_decision Foaling Initiated? observe->oxytocin_decision oxytocin_admin Administer Oxytocin (IV, if required) oxytocin_decision->oxytocin_admin No foaling Foaling oxytocin_decision->foaling Yes oxytocin_admin->observe post_foaling_care Post-Foaling Mare & Foal Care foaling->post_foaling_care data_collection Data Collection post_foaling_care->data_collection

A diagram illustrating the workflow for this compound-induced foaling in mares.

Signaling Pathway of this compound in Equine Myometrium

G This compound This compound (PGF2α Analogue) receptor Prostaglandin F Receptor (PTGFR) This compound->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release mlck Myosin Light Chain Kinase (MLCK) ca_release->mlck activates pkc->mlck sensitizes contraction Myometrial Contraction mlck->contraction phosphorylates myosin light chains

A diagram of the signaling pathway of this compound in equine myometrial cells.

Logical Relationships of Research Outcomes

G cluster_inputs Inputs cluster_outcomes Outcomes This compound This compound Administration successful_induction Successful Foaling Induction This compound->successful_induction complications Potential Complications This compound->complications variable_timing Variable Induction-to-Foaling Interval This compound->variable_timing mare_readiness Mare's Physiological Readiness mare_readiness->successful_induction mare_readiness->variable_timing

References

Cell Culture Applications of Fluprostenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a potent and selective synthetic analog of prostaglandin F2α (PGF2α).[1] It functions as a high-affinity agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor by this compound initiates a canonical Gq signaling cascade, leading to a variety of cellular responses.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in various cell culture systems.

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by binding to the FP receptor. This receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[4] Ligand binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream effector proteins, leading to the modulation of various cellular processes.[4][5]

Fluprostenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: this compound-activated FP receptor signaling cascade.

Key Cell Culture Applications & Protocols

This compound has several well-documented applications in in vitro research, primarily leveraging its function as a potent FP receptor agonist.

Inhibition of Adipocyte Differentiation

This compound is a highly potent inhibitor of the differentiation of preadipocyte cell lines into mature adipocytes.[6] This makes it a valuable tool for studying the molecular mechanisms of adipogenesis.

Quantitative Data:

Cell LineParameterValueReference(s)
Primary Rat Adipocyte PrecursorsIC50 (Inhibition of Differentiation)3-10 x 10⁻¹¹ M[6]

Experimental Protocol: Oil Red O Staining for Adipogenesis Inhibition

This protocol details how to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (Growth Medium)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Adipogenesis Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

  • Adipogenesis Maintenance Medium (DMEM with 10% FBS, 10 µg/mL Insulin)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O working solution (0.2% in 40% isopropanol)

  • Isopropanol (100%)

  • 24-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes into 24-well plates in Growth Medium and grow to confluence (Day -2).

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with Adipogenesis Induction Medium containing various concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) or vehicle control (DMSO).

  • Medium Change: On Day 2, replace the medium with Adipogenesis Maintenance Medium containing the respective concentrations of this compound or vehicle.

  • Maintenance: From Day 4 onwards, replace the medium every two days with fresh Adipogenesis Maintenance Medium containing the treatments.

  • Staining (Day 8-10):

    • Wash cells twice with PBS.

    • Fix the cells with 10% Formalin for 1 hour at room temperature.

    • Wash the fixed cells with distilled water and then with 60% isopropanol for 5 minutes.

    • Aspirate the isopropanol and add Oil Red O working solution to each well. Incubate for 30 minutes at room temperature.

    • Wash the wells extensively with distilled water to remove unbound stain.

  • Quantification:

    • Visually inspect and photograph the wells to assess lipid droplet formation.

    • To quantify, add 100% isopropanol to each well and incubate on a shaker for 15 minutes to elute the stain.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

    • Calculate the percentage inhibition of adipogenesis relative to the vehicle control.

Adipogenesis_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Differentiation & Treatment cluster_analysis Analysis Seed Seed 3T3-L1 cells Grow Grow to confluence (2 days) Seed->Grow Induce Induce differentiation with Induction Medium + this compound Grow->Induce Day 0 Maintain Culture in Maintenance Medium + this compound Induce->Maintain Day 2 Refresh Refresh medium every 2 days Maintain->Refresh Day 4+ Fix Fix cells with Formalin Refresh->Fix Day 8-10 Stain Stain with Oil Red O Fix->Stain Elute Elute stain with Isopropanol Stain->Elute Measure Measure Absorbance (510 nm) Elute->Measure

Caption: Workflow for adipogenesis inhibition assay.
Ocular Cell Research: Modulation of Trabecular Meshwork Contractility

This compound is extensively studied in ophthalmology for its role in reducing intraocular pressure (IOP), a key factor in glaucoma. One mechanism is its effect on the conventional aqueous humor outflow pathway, which involves the trabecular meshwork (TM). This compound can antagonize the contraction of TM cells induced by agents like endothelin-1 (ET-1).[7][8]

Quantitative Data:

Cell TypeTreatmentEffectConcentrationReference(s)
Bovine TM cellsThis compoundPartial block of ET-1-induced contraction10⁻⁶ M[7]
Bovine TM cellsThis compoundDiminished ET-1-induced Ca²⁺ increase5 x 10⁻⁶ M[7]
Human Ciliary Muscle cellsTravoprost acid ((+)-Fluprostenol)EC50 (Phosphoinositide turnover)1.4 nM[9]
Human Trabecular Meshwork cellsTravoprost acid ((+)-Fluprostenol)EC50 (Phosphoinositide turnover)3.6 nM[9]

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to induce intracellular calcium flux in FP receptor-expressing cells, a primary step in its signaling cascade.

Materials:

  • HEK-293 or CHO cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (in DMSO)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: The day before the assay, seed FP receptor-expressing cells into the black, clear-bottom microplates to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a dye loading solution by reconstituting Fluo-4 AM in DMSO and then diluting it in the assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's automated injector to add the this compound dilutions to the cell plate.

    • Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the rapid increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Neuroprotection Studies

Recent studies suggest that FP receptor agonists, including this compound, may have protective effects against oxidative stress-induced neurotoxicity in cell lines like SH-SY5Y. This opens up avenues for investigating this compound's potential in neurodegenerative disease research.

Experimental Protocol: Neuroprotection against Oxidative Stress (MTT Assay)

This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from cytotoxicity induced by an oxidative agent like hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 1 nM to 1 µM) for a specified pre-incubation period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Add H₂O₂ to the wells (e.g., a final concentration of 100-200 µM), except for the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability compared to the untreated control. Determine if this compound pre-treatment significantly increases cell viability in the presence of H₂O₂.

Cancer Research: Effects on Cell Viability, Apoptosis, and Cell Cycle

The role of PGF2α and its analogs in cancer is complex and appears to be context-dependent.[10] While some studies suggest a pro-tumorigenic role, others are exploring the potential of FP receptor modulation in cancer therapy. This compound can be used to investigate these effects in various cancer cell lines.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, MCF-7)

  • Appropriate cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Fixation:

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with desired concentrations of this compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) from each well.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on fluorescence:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Summary

This compound is a versatile research tool for studying a range of biological processes in cell culture. Its high potency and selectivity for the FP receptor make it ideal for investigating the downstream consequences of PGF2α signaling. The protocols provided here offer a starting point for researchers to explore the effects of this compound on adipogenesis, ocular cell function, neuroprotection, and cancer cell biology. As with any experimental system, it is crucial to optimize parameters such as cell density, compound concentration, and incubation times for each specific cell line and assay.

References

Application Note: Western Blot Analysis of FP Receptor Expression Following Fluprostenol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantitative analysis of Prostaglandin F Receptor (FP receptor) protein expression in cultured cells following treatment with Fluprostenol, a potent FP receptor agonist.

Introduction

The Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR), mediates the physiological actions of Prostaglandin F2α (PGF2α) and its synthetic analogs.[1][2] this compound is a potent and selective FP receptor agonist widely used in research and therapeutics, particularly for reducing intraocular pressure in glaucoma treatment.[3][4][5] Activation of the FP receptor initiates a signaling cascade primarily through the Gq protein pathway, leading to the mobilization of intracellular calcium and various downstream cellular responses.[2][6]

Prolonged exposure of GPCRs to agonists can lead to receptor desensitization, internalization, and downregulation, which are critical mechanisms for modulating cellular responsiveness. Understanding the effect of long-term this compound treatment on the expression level of the FP receptor is crucial for drug development and for elucidating the mechanisms of drug tolerance.

This application note details a robust workflow for treating cultured cells with this compound and subsequently quantifying changes in total FP receptor protein levels using Western blot analysis. It includes protocols for membrane protein extraction, immunoblotting, and data analysis.

FP Receptor Signaling Pathway

Upon binding of an agonist like this compound, the FP receptor couples to the Gq alpha subunit of its associated G-protein. This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] This cascade mediates various cellular effects, including smooth muscle contraction and cell proliferation.[6][7]

FP_Signaling_Pathway cluster_membrane Plasma Membrane FP_Receptor FP Receptor G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->FP_Receptor Binds ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Cascade.

Experimental Workflow Overview

The overall experimental process involves culturing cells, treating them with various concentrations of this compound for a defined period, extracting membrane proteins, separating proteins by size, transferring them to a membrane, probing with specific antibodies, and finally, quantifying the protein bands.

Western_Blot_Workflow node_culture 1. Cell Culture (e.g., Trabecular Meshwork cells) node_treat 2. This compound Treatment (Dose-response or Time-course) node_culture->node_treat node_extract 3. Cell Lysis & Membrane Protein Extraction node_treat->node_extract node_quant 4. Protein Quantification (BCA Assay) node_extract->node_quant node_sds 5. SDS-PAGE (Protein Separation) node_quant->node_sds node_transfer 6. Electrotransfer (Gel to PVDF Membrane) node_sds->node_transfer node_block 7. Blocking (5% Non-fat Milk) node_transfer->node_block node_ab 8. Immunoblotting (Primary & Secondary Antibodies) node_block->node_ab node_detect 9. Signal Detection (Chemiluminescence) node_ab->node_detect node_analyze 10. Densitometry & Analysis (Quantify Band Intensity) node_detect->node_analyze

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line used.

  • Cell Seeding: Seed the cells (e.g., human trabecular meshwork cells, which express the FP receptor) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[4] Culture overnight in a 37°C, 5% CO2 incubator.[8][9]

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).[8] Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Treatment:

    • Remove the growth medium from the wells and wash the cells once with sterile 1X Phosphate Buffered Saline (PBS).

    • Add the prepared this compound-containing medium to the respective wells. Include a vehicle-only control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Membrane Protein Extraction

The FP receptor is a transmembrane protein, which requires specific extraction methods for efficient solubilization.[10] Standard lysis buffers like RIPA may be insufficient.[11]

  • Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold 1X PBS.[10]

  • Lysis:

    • Add 200-300 µL of a specialized ice-cold membrane protein extraction buffer (containing detergents like Triton X-100 or CHAPS) to each well.[10][11][12]

    • Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.[10]

  • Solubilization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to aid in membrane solubilization.[10]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[13]

  • Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of total protein for each sample (typically 20-30 µg per lane).

Western Blot Analysis
  • Sample Preparation:

    • In a new tube, mix the calculated volume of lysate with 4X Laemmli sample buffer.

    • Crucially , for many transmembrane proteins, avoid boiling. Instead, heat the samples at 60-70°C for 10-15 minutes to prevent protein aggregation.[11][14]

  • SDS-PAGE: Load the prepared samples (equal protein amounts) onto a 4-20% Tris-glycine SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's specifications until adequate separation is achieved.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[15]

    • Ensure complete transfer, which may require longer transfer times or the addition of 0.1% SDS to the transfer buffer for larger transmembrane proteins.[10]

  • Blocking: Block the membrane with 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.[16]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the FP receptor in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[16]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1-2 hours at room temperature.[16]

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using a digital imaging system.[16] Ensure the signal is not saturated to allow for accurate quantification.[17]

  • Loading Control: To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., Na+/K+-ATPase for membrane fractions or β-actin/GAPDH for total lysate).

Data Presentation and Quantitative Analysis

Western blots are semi-quantitative, providing information on the relative changes in protein expression.[18]

  • Densitometry: Use image analysis software to measure the pixel intensity (volume) of the band corresponding to the FP receptor (~64 kDa) and the loading control for each sample.[4][18][19]

  • Background Subtraction: Subtract the local background from each band's intensity measurement.[18]

  • Normalization: For each lane, divide the background-subtracted intensity of the FP receptor band by the intensity of the corresponding loading control band. This corrects for any variations in protein loading.[18]

  • Data Reporting: Calculate the fold change in normalized FP receptor expression for each treatment condition relative to the vehicle control. Present the data as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Illustrative Data of FP Receptor Expression after 48h this compound Treatment

(Note: The following data are for illustrative purposes only and do not represent actual experimental results.)

Treatment GroupFP Receptor Intensity (Normalized to Loading Control)Fold Change (vs. Control)
Vehicle Control (0 nM) 1.00 ± 0.121.0
This compound (10 nM) 0.95 ± 0.150.95
This compound (100 nM) 0.68 ± 0.090.68
This compound (1 µM) 0.41 ± 0.070.41
This compound (10 µM) 0.25 ± 0.050.25

References

Application Notes and Protocols for Fluprostenol ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of Fluprostenol levels in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] Activation of the FP receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which mediates various physiological responses.[1] Due to its biological activities, this compound is utilized in both veterinary and clinical applications, including the synchronization of estrus in livestock and as an ocular hypotensive agent for treating glaucoma.[3] Accurate quantification of this compound levels is crucial for pharmacokinetic studies, drug monitoring, and research into its physiological effects. This competitive ELISA kit provides a sensitive and specific method for this purpose.

Assay Principle

This assay is a competitive immunoassay. It is based on the competition between this compound in the sample and a fixed amount of this compound conjugated to an enzyme (tracer) for a limited number of binding sites on a specific antibody.[4] The antibody is pre-coated onto a microplate.[5] When the sample and tracer are added to the wells, they compete for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme on the tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2] A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical this compound ELISA kit. Note that specific values may vary between different kit manufacturers, and users should always refer to the manual provided with their specific kit.

Table 1: Assay Performance Characteristics

ParameterValueReference
Assay Range7.8 - 1,000 pg/mL[3][4]
Sensitivity (80% B/B0)~16 pg/mL[3][4]
Incubation Time18 hours[3]
Development Time90-120 minutes[3]
ReadoutColorimetric at 405-420 nm[3]

Table 2: Cross-Reactivity Profile

CompoundCross-Reactivity (%)Reference
(+)-Fluprostenol100%[5]
2,3-dinor this compound100%[5]
This compound lactone diol100%[5]
9-keto this compound83.0%[5]
15(S) this compound isopropyl ester27.0%[5]
11-keto this compound15.2%[5]
(+)-Fluprostenol isopropyl ester10.0%[5]
9-keto this compound isopropyl ester8.50%[5]
15-keto this compound free acid0.90%[5]
15-keto this compound isopropyl ester0.02%[5]
Latanoprost<0.01%[5]
Latanoprost free acid<0.01%[5]
15-epi Latanoprost<0.01%[5]
5,6-trans Latanoprost<0.01%[5]

Signaling Pathway

This compound exerts its effects by binding to and activating the Prostaglandin F Receptor (FP Receptor). This initiates a Gq-protein coupled signaling cascade.

Fluprostenol_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) PKC->Cellular_Response Phosphorylates targets leading to ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards, Tracer, Antibody) Add_Standards_Samples Add Standards & Samples to pre-coated plate Reagent_Prep->Add_Standards_Samples Sample_Prep Prepare Samples Sample_Prep->Add_Standards_Samples Add_Tracer Add Tracer to all wells Add_Standards_Samples->Add_Tracer Add_Antibody Add Antibody to all wells Add_Tracer->Add_Antibody Incubate Incubate (e.g., 18 hours) Add_Antibody->Incubate Wash Wash plate 3-5 times Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Develop Incubate for color development (90-120 min) Add_Substrate->Incubate_Develop Add_Stop Add Stop Solution Incubate_Develop->Add_Stop Read_Absorbance Read Absorbance (405-420 nm) Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Concentration Calculate Sample Concentrations Generate_Curve->Calculate_Concentration

References

Application Notes: In Vitro Assays for Fluprostenol Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent agonist for the prostaglandin F receptor (FP receptor).[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses.[3]

Understanding the binding affinity and selectivity of compounds like this compound for the FP receptor is crucial in drug discovery and development. In vitro receptor binding assays are the gold standard for quantifying these interactions, providing essential data on a compound's potency and specificity.[4][5] Radioligand binding assays, in particular, are a robust and sensitive method for determining the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4][5]

These application notes provide detailed protocols for conducting in vitro competitive radioligand binding assays to determine the binding affinity of this compound for the FP receptor.

Data Presentation: this compound Binding Affinity

The following table summarizes the quantitative data for the binding affinity of this compound (also known as Travoprost acid) to the FP receptor and its selectivity over other prostanoid receptors.

CompoundReceptorCell/Tissue TypeAssay TypeBinding Affinity (Ki/IC50)Reference
(+)-Fluprostenol Human FP-Radioligand BindingKi = 49.9 nM
Travoprost acid ([+]-fluprostenol) Human FP-Radioligand BindingKi = 35 ± 5 nM[6][7]
This compound Human FP-Radioligand BindingIC50 = 3.5 nM[8]
This compound Rat FP-Radioligand BindingIC50 = 7.5 nM[8]
Travoprost acid ([+]-fluprostenol) DP-Radioligand BindingKi = 52,000 nM[6][7]
Travoprost acid ([+]-fluprostenol) EP1-Radioligand BindingKi = 9540 nM[6][7]
Travoprost acid ([+]-fluprostenol) EP3-Radioligand BindingKi = 3501 nM[6][7]
Travoprost acid ([+]-fluprostenol) EP4-Radioligand BindingKi = 41,000 nM[6][7]
Travoprost acid ([+]-fluprostenol) IP-Radioligand BindingKi > 90,000 nM[6][7]
Travoprost acid ([+]-fluprostenol) TP-Radioligand BindingKi = 121,000 nM[6][7]

Mandatory Visualization

FP_Signaling_Pathway cluster_membrane Plasma Membrane FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->FP_receptor binds ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: this compound-activated FP receptor signaling pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection cluster_analysis 5. Data Analysis Membrane_Prep Membrane Preparation (Cells expressing FP receptor) Incubation Incubate Membranes with: - Radioligand ([³H]-PGF2α) - Varying concentrations of this compound - Buffer Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Analysis Generate competition curve (Plot % binding vs. This compound conc.) Scintillation->Analysis Calculation Calculate IC50 and Ki values Analysis->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the prostaglandin FP receptor using a competitive radioligand binding assay.

Principle: This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to the FP receptor in a membrane preparation. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the affinity of the unlabeled compound for the receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.[9]

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human recombinant FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Tritiated PGF2α ([³H]-PGF2α).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled PGF2α.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

1. Membrane Preparation [9] a. Culture cells expressing the FP receptor to a high density. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors). d. Homogenize the cells using a Dounce or polytron homogenizer. e. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. f. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. g. Resuspend the membrane pellet in assay buffer. h. Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay). i. Store membrane aliquots at -80°C until use.

2. Competitive Binding Assay [9] a. Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M. b. In a 96-well plate, set up the following in triplicate:

  • Total Binding: Add membrane preparation, a fixed concentration of [³H]-PGF2α (typically at its Kd concentration), and assay buffer.
  • Non-specific Binding: Add membrane preparation, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α (e.g., 10 µM).
  • Competition: Add membrane preparation, [³H]-PGF2α, and each dilution of this compound. c. The final assay volume is typically 200-250 µL. d. Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration [9][10] a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Quickly wash the filters several times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Allow the vials to sit in the dark for a few hours. d. Quantify the radioactivity (in counts per minute, CPM) on the filters using a scintillation counter.

5. Data Analysis a. Calculate Specific Binding:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve:
  • For each concentration of this compound, calculate the percentage of specific binding relative to the control (no competitor).
  • Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve. c. Determine IC50:
  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value. d. Calculate Ki:
  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
  • [L] = concentration of the radioligand used in the assay.
  • Kd = dissociation constant of the radioligand for the receptor.

References

Troubleshooting & Optimization

Troubleshooting variability in Fluprostenol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluprostenol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent synthetic analog of prostaglandin F2α (PGF2α).[1] Its primary mechanism of action is as a selective agonist for the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor by this compound initiates a downstream signaling cascade.[2][3]

Q2: What is the main signaling pathway activated by this compound?

Upon binding to the FP receptor, this compound activates the Gq alpha subunit of the associated G-protein. This in turn stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]

Q3: What are the common research applications of this compound?

This compound and its prodrug, travoprost, are widely used in ophthalmic research for their ability to reduce intraocular pressure (IOP), making them a key treatment for glaucoma.[4][5] The IOP-lowering effect is primarily due to an increase in the uveoscleral outflow of aqueous humor.[4] It is also investigated for its luteolytic properties and its role in smooth muscle contraction.[1]

Q4: How should this compound be stored to ensure stability?

For long-term storage, this compound should be kept at -20°C as a solution in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[6][7] Aqueous solutions are not recommended for storage for more than a day.[6][7] It is also advisable to protect the compound from light and minimize freeze-thaw cycles by aliquoting stock solutions.[6]

Troubleshooting Guide

This section addresses specific issues that may cause variability in your this compound experiments.

Issue Potential Cause Recommended Solution
Low or No Response to this compound Inactive Ligand Verify the activity and concentration of your this compound stock. Use a fresh batch if degradation is suspected. Perform a dose-response curve with a known active compound as a positive control.[8]
Receptor Expression Issues Confirm the expression of the FP receptor in your cell line or tissue model. Optimize the level of receptor expression to achieve a suitable assay window without causing constitutive activity.[8]
Incorrect Assay Conditions Review and optimize assay parameters such as incubation time, temperature, and buffer composition.
High Background Signal Constitutive Receptor Activity Some GPCRs exhibit basal activity. If this is the case, consider using an inverse agonist to reduce the background signal.[8]
Non-specific Binding Increase the number of washing steps in your assay. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.[8]
Reagent Contamination Ensure all buffers and reagents are free from contamination.
High Variability Between Replicates Pipetting Inconsistency Use calibrated pipettes and ensure consistent pipetting technique for all reagents and samples.[9]
Uneven Cell Plating Ensure a homogenous cell suspension and even distribution of cells when plating.
Inadequate Plate Washing Ensure all wells are washed thoroughly and consistently to avoid residual reagents affecting the results.[9]
Unexpected Results with 11-keto this compound Analyte Degradation Prostaglandins can be unstable. Ensure proper sample collection and storage conditions. Ideally, assay samples immediately or store them at -80°C. Avoid repeated freeze-thaw cycles.[9]
Matrix Effects in Immunoassays Components in the sample matrix (e.g., plasma, serum) can interfere with the assay. Consider sample purification using solid-phase extraction (SPE).[9]
Cross-reactivity in Immunoassays The antibody used may cross-react with other related prostaglandins. Confirm the specificity of your antibody or consider using a more specific method like LC-MS/MS.[9]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following FP receptor activation by this compound.

Materials:

  • Cells expressing the prostaglandin F receptor (FP receptor).

  • Black, clear-bottom 96-well plates.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution in DMSO.

  • Fluorescence plate reader with an injector.

Procedure:

  • Cell Culture and Plating: Culture cells expressing the FP receptor in a black, clear-bottom 96-well plate and allow them to grow to near confluency.[8]

  • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dye solution for 30-60 minutes at 37°C.[8]

  • Ligand Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the ligand in assay buffer to achieve the desired final concentrations.[8]

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an injector to add the this compound dilutions to the wells. Measure the fluorescence intensity before and after ligand addition in real-time.[8]

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the change in fluorescence against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.[8]

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor.

  • Radiolabeled prostaglandin (e.g., [3H]-PGF2α).

  • Unlabeled PGF2α.

  • This compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled prostaglandin, and varying concentrations of unlabeled this compound in the binding buffer. For non-specific binding control, use a high concentration of unlabeled PGF2α.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.[10]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.[10]

Visualizations

Fluprostenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets leading to Experimental_Workflow_Calcium_Assay start Start plate_cells Plate FP Receptor-Expressing Cells in 96-well Plate start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading prepare_ligand Prepare Serial Dilutions of this compound dye_loading->prepare_ligand measure_fluorescence Measure Fluorescence Before and After Ligand Addition prepare_ligand->measure_fluorescence data_analysis Analyze Data and Determine EC50 measure_fluorescence->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for Fluprostenol and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound and its isopropyl ester form are typically supplied in an organic solvent and should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least two years.[1][2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4] To prepare, the original solvent can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added.[1] These stock solutions are stable for at least six months when stored at -20°C.[1] It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4]

Q3: Can I store this compound in aqueous solutions?

A3: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis and other degradation pathways.[4] Aqueous solutions should be prepared fresh for each experiment and used within 24 hours.[4][5] For short-term storage of aqueous solutions (up to 24 hours), they should be kept at 2-8°C.[4]

Q4: How do I prepare an aqueous solution of this compound for my experiments?

A4: Due to its low solubility in aqueous buffers, this compound should first be dissolved in an organic solvent like DMSO.[1] This stock solution can then be diluted with the aqueous buffer of choice to the desired final concentration.[1][5] Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.[5]

Q5: What factors can affect the stability of this compound?

A5: The stability of this compound is influenced by several factors, including:

  • pH: Prostaglandin analogs are generally more stable in acidic to neutral aqueous solutions (pH < 7.0).[4] Alkaline conditions can accelerate degradation.[4]

  • Temperature: Higher temperatures can increase the rate of degradation.[4]

  • Light: Prostaglandins can be light-sensitive, so it is recommended to store solutions in amber vials or protect them from light.[4]

  • Oxygen: The cyclopentenone ring structure in some prostaglandins can be susceptible to oxidation.[4] While not specifically documented for this compound, handling solutions under an inert gas like nitrogen or argon can be a prudent measure if oxidative degradation is a concern.[4]

Troubleshooting Guide

Problem: I am observing unexpected or inconsistent results in my experiments.

  • Possible Cause: Degradation of this compound.

  • Solution:

    • Verify Storage: Confirm that the compound has been stored consistently at -20°C in a tightly sealed container.

    • Check Solution Age: If using an aqueous solution, ensure it was freshly prepared. Do not use aqueous solutions stored for more than a day.[5]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.[4]

    • Evaluate Solvent: Ensure you are using a recommended anhydrous organic solvent for stock solutions.

Problem: My HPLC analysis shows extra peaks or peak broadening.

  • Possible Cause: Compound degradation.

  • Solution: The appearance of new peaks or changes in peak shape are strong indicators of degradation.[4] Prostaglandins can undergo hydrolysis, oxidation, and isomerization.[4] It is recommended to perform a forced degradation study to identify potential degradation products.

Stability and Storage Conditions Summary

ParameterRecommendationStability
Solid Form/Supplied Solution Store at -20°C.≥ 2 years[1][2][3]
Stock Solution in Organic Solvent (DMSO, DMF) Store at -20°C in tightly sealed, light-resistant containers.≥ 6 months[1]
Aqueous Solution Prepare fresh and use within 24 hours. Store at 2-8°C for short-term use.Not recommended for long-term storage[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (as supplied)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Sterile microcentrifuge tubes

Procedure:

  • If this compound is supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen until the compound is a neat oil.[5]

  • Immediately add the desired volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).[1][4]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-resistant tubes.

  • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study

Objective: To understand the degradation profile of this compound under stress conditions.

Materials:

  • This compound stock solution (in organic solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC-UV or HPLC-MS/MS system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.[4]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.

  • After incubation, neutralize the acid and base samples as appropriate.

  • Analyze all samples, including a control sample of undegraded this compound, by HPLC to observe any degradation products.

Visualizations

G This compound Handling and Solution Preparation Workflow cluster_storage Long-Term Storage cluster_exp Aqueous Solution for Experiments storage This compound as Supplied (Store at -20°C) evaporate Evaporate Original Solvent (Nitrogen Stream) storage->evaporate dissolve Dissolve in Anhydrous Organic Solvent (DMSO, DMF) evaporate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store Stock at -20°C aliquot->store_stock dilute Dilute Stock with Aqueous Buffer store_stock->dilute For Experiment use Use Immediately (Within 24 hours) dilute->use

Caption: Workflow for preparing this compound solutions.

G Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Was the compound stored correctly at -20°C? start->check_storage check_solution_age Is the aqueous solution freshly prepared (<24h)? check_storage->check_solution_age Yes degradation_likely Degradation is likely. Prepare fresh solutions. check_storage->degradation_likely No check_freeze_thaw Were freeze-thaw cycles minimized? check_solution_age->check_freeze_thaw Yes check_solution_age->degradation_likely No check_freeze_thaw->degradation_likely No results_valid Storage conditions are likely not the issue. Investigate other experimental variables. check_freeze_thaw->results_valid Yes

Caption: Decision tree for troubleshooting this compound stability issues.

G Potential Degradation Pathways of Prostaglandin Analogs cluster_conditions Degradation Conditions cluster_products Potential Degradation Products prostaglandin Prostaglandin Analog hydrolysis_products Hydrolysis Products prostaglandin->hydrolysis_products isomerization_products Isomerization Products prostaglandin->isomerization_products oxidation_products Oxidation Products prostaglandin->oxidation_products alkaline_ph Alkaline pH alkaline_ph->hydrolysis_products Accelerates acidic_ph Acidic pH acidic_ph->hydrolysis_products Can Cause oxidizing_agent Light / Air (Oxidation) oxidizing_agent->oxidation_products Induces

Caption: Factors influencing prostaglandin analog degradation.

References

Technical Support Center: Fluprostenol in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side effects of Fluprostenol in research animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α).[1] It is a potent agonist for the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor.[1][2] Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction and modulation of gene expression.[2]

Q2: What are the expected therapeutic effects of this compound in research animals?

A2: Based on its mechanism of action, this compound is investigated for several therapeutic applications. In ophthalmic research, it is evaluated for its potential to reduce intraocular pressure (IOP) in animal models of glaucoma.[3][4] In reproductive studies, particularly in mares, it is used for its potent luteolytic effects to control the estrous cycle and induce foaling.[5][6]

Q3: What are the common side effects observed with this compound administration in research animals?

A3: Side effects can vary depending on the animal species, dose, and route of administration. In mares, commonly reported behavioral changes include sweating, increased respiration rate, and defecation.[7] These effects are often accompanied by transient increases in plasma cortisol and adrenocorticotrophic hormone concentrations.[7] Studies with related prostaglandins in donkeys have also noted abdominal discomfort and diarrhea.[8] While specific data for rodents and other small animals is limited, it is prudent to monitor for signs of systemic prostaglandin action, such as changes in blood pressure, respiration, and gastrointestinal motility.

Q4: How can I troubleshoot unexpected side effects during my experiment?

A4: If you observe unexpected or severe adverse events, consider the following troubleshooting steps:

  • Dose Reduction: The dose may be too high. It is crucial to establish a maximum tolerated dose (MTD) during initial dose-range finding studies.[9]

  • Vehicle Control: Always include a vehicle-only control group to distinguish between effects caused by the compound and the vehicle.[9]

  • Route of Administration: The chosen route may lead to rapid absorption and high peak plasma concentrations. Consider alternative administration routes that might offer a more favorable pharmacokinetic profile.[9]

  • Animal Health Status: Ensure that the animals are healthy and properly acclimatized before the experiment to minimize variability in their response.

Troubleshooting Guides

Issue: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Dosing TechniqueEnsure all personnel are thoroughly trained on the administration route. Use calibrated equipment for accurate dosing.[9]
Biological VariabilityUse animals of the same age, sex, and genetic background. Increase the sample size to improve statistical power.[9]
Compound Precipitation in VehicleTry gentle warming (up to 37°C) or brief sonication to aid dissolution. Consider screening alternative biocompatible solvents or vehicle compositions.[9]
Issue: Observed Toxicity or Adverse Events
Potential Cause Troubleshooting Steps
Dose is Too HighReduce the dosage. Carefully observe for signs of toxicity at higher doses in your dose-range finding study to establish the MTD.[9]
Vehicle-Related ToxicityInclude a vehicle-only control group. If the vehicle is causing issues, explore alternative formulations.[9]
Rapid Metabolism of the CompoundIf pharmacokinetic data is available, it can provide insights into the compound's half-life. Consider more frequent dosing or a different administration route to maintain effective concentrations.[9]

Quantitative Data Summary

The following table summarizes the side effects of this compound and related prostaglandin analogs reported in animal studies.

Animal ModelProstaglandin AnalogObserved Side EffectsReference
MaresThis compoundSweating, increased respiration, defecation, increased plasma cortisol and adrenocorticotrophic hormone[7]
DonkeysDinoprostGreater sudoresis scores[8]
DonkeysCloprostenolGreater abdominal discomfort and diarrhea scores[8]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by this compound upon binding to the FP receptor.

Fluprostenol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq-protein FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: Generalized signaling pathway of the FP receptor upon agonist binding.[10]

General Experimental Workflow for In Vivo Studies

This diagram outlines a general workflow for conducting in vivo experiments with this compound and monitoring for side effects.

Experimental_Workflow Animal_Selection Animal Model Selection Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Random Grouping (n=3-5 per group) Acclimatization->Grouping Dose_Prep Dose Formulation Administration Administration (e.g., SC, IP) Dose_Prep->Administration Grouping->Administration Monitoring Monitoring for Adverse Effects Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Analysis Endpoint & Data Analysis Data_Collection->Analysis

Caption: General workflow for in vivo experiments with this compound.

Experimental Protocols

Topical Ocular Administration in a Rabbit Model

This protocol is a general guideline for the topical administration of this compound to rabbit eyes for intraocular pressure (IOP) measurement.

  • Materials:

    • This compound solution in a sterile ophthalmic vehicle

    • Healthy, adult New Zealand White rabbits

    • Tonometer suitable for rabbits (e.g., Tono-Pen)

    • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

    • Calibrated micropipette

  • Procedure:

    • Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.

    • Baseline IOP Measurement: Gently restrain the rabbit. Instill one drop of topical anesthetic. Measure baseline IOP in both eyes.

    • Drug Administration: Instill a precise volume (e.g., 25-50 µL) of the this compound solution into the conjunctival sac of one eye. The contralateral eye can serve as a control and receive the vehicle.

    • Post-Treatment IOP Measurement: Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Use appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the IOP reduction.[11]

Dose-Range Finding Study in Rodents

This protocol outlines a general procedure for a dose-range finding study to determine the optimal therapeutic window and maximum tolerated dose of this compound in rodents.

  • Materials:

    • This compound

    • Suitable vehicle (e.g., saline, corn oil)

    • Rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats)

    • Calibrated dosing equipment

  • Procedure:

    • Animal Model Selection and Acclimatization: Select the appropriate animal model and allow animals to acclimatize for at least one week.

    • Grouping: Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose level groups of this compound. Based on studies with other prostaglandin analogs, a starting dose range of 1-10 µg/kg administered subcutaneously or intraperitoneally could be a reasonable starting point.[9]

    • Dose Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, dilute the stock solution with the appropriate vehicle to achieve the final desired concentrations.

    • Administration: Administer the assigned dose to each animal via the chosen route.

    • Monitoring: Observe the animals closely for any signs of toxicity, changes in behavior, or other adverse effects immediately after dosing and at regular intervals for at least 24-48 hours.

    • Endpoint Analysis: Based on the study's objective, collect relevant data and perform endpoint analysis. This could include blood pressure measurements, hormone analysis, or histological examination of target tissues.[10]

    • Data Analysis: Compare the effects of different doses of this compound with the vehicle control group using appropriate statistical tests.

References

Technical Support Center: Improving the Solubility of Fluprostenol for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Fluprostenol and encountering challenges with its solubility in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve stable and effective solutions for your experiments.

Troubleshooting Guide

This section addresses common problems encountered when preparing aqueous solutions of this compound.

Symptom Possible Cause Suggested Solution
Precipitation observed after adding this compound to an aqueous buffer. This compound has inherently low solubility in water.First, dissolve the this compound in a small amount of an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a concentrated stock solution before diluting it into your aqueous buffer.[1]
The compound does not fully dissolve even after initial vortexing. The pH of the aqueous buffer may not be optimal for this compound solubility.The solubility of prostaglandin analogs can be pH-dependent. Adjusting the pH of your buffer, typically to a range of 6.0 to 7.4, may improve solubility. For some prostaglandins, a slightly alkaline pH can increase solubility.[1]
The aqueous solution is initially clear but becomes cloudy over a short period. The compound may be unstable in the aqueous solution, leading to degradation and precipitation.Prepare aqueous solutions fresh for each experiment and use them immediately.[2] For longer-term stability in formulations, consider the use of stabilizing agents like cyclodextrins or non-ionic surfactants.[1][3]
Inconsistent experimental results when using self-prepared this compound solutions. Incomplete dissolution or precipitation of the compound can lead to inaccurate concentrations and unreliable results.Ensure the compound is fully dissolved in the initial organic solvent before diluting into the aqueous buffer. Visually inspect the solution for any particulate matter. Also, ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid off-target effects in your experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in handling this compound for aqueous solutions?

A1: Like many prostaglandin analogs, this compound presents challenges related to its low aqueous solubility and potential chemical instability in aqueous solutions. These factors can significantly impact the accuracy and reproducibility of experimental results.[1]

Q2: What is the recommended method for preparing an aqueous solution of this compound?

A2: A two-step dilution process is recommended due to this compound's limited solubility in aqueous buffers.[2] First, prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol, DMF). Then, dilute this stock solution into your aqueous buffer to the final desired concentration.[1][2]

Q3: What organic solvents are suitable for creating a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used organic solvents for dissolving prostaglandin analogs.[1] For a related compound, 15-keto this compound isopropyl ester, solubility is high in these solvents (approximately 100 mg/mL).[1]

Q4: How can I improve the long-term stability of this compound in an aqueous formulation?

A4: For long-term formulations, the use of excipients such as cyclodextrins or non-ionic surfactants has been shown to improve the stability of other prostaglandin analogs by protecting them from hydrolysis.[1][3][4] These agents can form complexes with hydrophobic drugs, thereby enhancing their solubility and stability.[4][5]

Q5: What is the mechanism of action for this compound?

A5: this compound is a potent synthetic analog of prostaglandin F2α (PGF2α). It primarily acts as an agonist at the prostaglandin F receptor (FP receptor), which is involved in various physiological processes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility and formulation of prostaglandin analogs.

Table 1: Solubility of a Related Prostaglandin Analog

CompoundSolventApproximate Solubility
15-keto this compound isopropyl esterDMSO, Ethanol, DMF~100 mg/mL[1]
9-keto this compound isopropyl esterDMF:PBS (1:1)0.5 mg/mL[2]
LatanoprostWater50 mg/L[4]

Note: Specific solubility data for this compound was not explicitly found. The data for related compounds can serve as a guideline. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.[2]

Table 2: Cyclodextrin Complexation Data for Latanoprost

CyclodextrinComplex Constant (M⁻¹)
PropylaminoβCD3129[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound (solid form)

  • Anhydrous organic solvent (e.g., DMSO, Ethanol, or DMF)

  • Sterile, airtight vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of Aqueous Working Solution from Organic Stock

Objective: To prepare a dilute aqueous solution of this compound for immediate experimental use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Serially dilute the stock solution into the aqueous buffer to the final desired concentration.

  • Ensure the final concentration of the organic solvent is below the threshold that might affect your experimental system (typically <0.1%).[1]

  • Gently mix the solution.

  • Use the freshly prepared aqueous solution immediately. Aqueous solutions of prostaglandin analogs are not recommended for storage for more than one day.[2]

Visualizations

G cluster_0 Preparation of Aqueous this compound Solution A Weigh this compound Powder B Dissolve in Organic Solvent (e.g., DMSO) A->B C Create Concentrated Stock Solution B->C D Store Stock Solution at -20°C C->D Storage E Thaw Stock Solution Aliquot C->E For Immediate Use D->E On Day of Experiment F Dilute in Aqueous Buffer (e.g., PBS) E->F G Final Aqueous Working Solution F->G H Immediate Use in Experiment G->H

Caption: Experimental workflow for preparing this compound aqueous solutions.

G cluster_0 This compound Signaling Pathway This compound This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Agonist Binding G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Fluprostenol Treatment and Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fluprostenol-induced luteolysis in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce luteolysis?

This compound is a potent synthetic analog of prostaglandin F2α (PGF2α).[1][2] It induces luteolysis, the regression of the corpus luteum (CL), by mimicking the action of endogenous PGF2α.[3][4] The primary mechanism involves binding to prostaglandin F receptors (FP receptors) on luteal cells.[5] This binding initiates a signaling cascade that leads to two main outcomes:

  • Functional Luteolysis: A rapid decrease in progesterone secretion.[3][6] This occurs through the inhibition of key steroidogenic enzymes and disruption of luteinizing hormone (LH) support for the CL.[7][8]

  • Structural Luteolysis: The physical regression and cell death (apoptosis) of the luteal tissue.[9][10]

Q2: Why is my this compound treatment not inducing luteolysis?

Several factors can contribute to the failure of this compound to induce luteolysis. The most common reasons include:

  • Timing of Administration (Corpus Luteum Age): The CL is refractory to PGF2α and its analogs during the early luteal phase.[9][11] Treatment is typically ineffective if administered before day 5 of the estrous cycle in many species, as the CL has not yet developed sufficient FP receptors.[12]

  • Inadequate Dosage: The administered dose of this compound may be insufficient to induce luteolysis, particularly in animals with a less mature CL or in species that require a higher dose.[13][14]

  • Improper Drug Handling and Administration: Incorrect storage, handling, or administration route can reduce the efficacy of the drug.

  • Individual Animal Variation: Factors such as body condition, stress, and underlying health issues can influence the response to treatment.[11][15]

  • Presence of a Persistent Corpus Luteum: In some cases, a CL may become pathologically persistent and less responsive to PGF2α analogs.

Q3: How can I confirm if luteolysis has occurred?

Successful luteolysis can be confirmed through several methods:

  • Progesterone Measurement: A significant drop in serum or plasma progesterone concentrations to basal levels (typically <1 ng/mL) is a primary indicator of functional luteolysis.[6]

  • Ultrasonography: Transrectal ultrasonography can be used to visualize the regression of the CL. A decrease in the size and vascularity of the CL indicates structural luteolysis.

  • Behavioral Observation: The return to estrus (heat) within a few days of treatment is a behavioral sign of successful luteolysis in many species.[1]

Troubleshooting Guide

If you are experiencing failed luteolysis after this compound treatment, use the following guide to troubleshoot potential issues.

Problem: No decline in progesterone and no signs of estrus after treatment.
Potential Cause Troubleshooting Steps
Immature Corpus Luteum Verify the stage of the estrous cycle. Ensure treatment is administered during the mid-luteal phase (typically day 5 or later). Consider using a pre-synchronization protocol to ensure a mature CL is present at the time of treatment.
Incorrect Dosage Review the recommended dosage for the specific species and animal weight. Consider that higher doses may be required for earlier CLs.[13][14][16]
Drug Inefficacy Check the expiration date and storage conditions of the this compound. Ensure proper handling and administration techniques were used.
Individual Variation/Anestrus Assess the overall health and body condition of the animal. Anestrous animals will not respond to luteolytic agents as they do not have a functional CL.[11]

Data Presentation

The efficacy of PGF2α analogs like this compound is often dependent on the age of the corpus luteum and the dosage administered.

Table 1: Effect of Corpus Luteum Age on Luteolytic Response to d-cloprostenol in Non-lactating Dairy Cows

CL Age at Treatment (hours post-ovulation)Standard Dose (150 µg) - Full LuteolysisDouble Dose (300 µg) - Full Luteolysis
960/50/5
1081/52/5
1201/53/5
1322/53/5

Data adapted from a study on d-cloprostenol, a related PGF2α analog.[13]

Table 2: Effect of Cloprostenol Dose on Luteolysis in Mares with Early Corpora Lutea (96-104 hours post-ovulation)

Cloprostenol DosePercentage of Mares with Full Luteolysis
37.5 µg (d-cloprostenol)Lower than higher doses
250 µg (d,l-cloprostenol)Lower than higher doses
500 µg (d,l-cloprostenol)Higher than lower doses
750 µg (d,l-cloprostenol)Similar to 500 µg dose

Data adapted from a field study on cloprostenol in mares.[14][17]

Experimental Protocols

Protocol 1: Assessment of Luteolysis via Progesterone Assay

  • Blood Sample Collection:

    • Collect a baseline blood sample immediately before this compound administration (Time 0).

    • Collect subsequent blood samples at 24, 48, and 72 hours post-treatment.

  • Sample Processing:

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,500 x g for 15 minutes to separate serum.

    • Store serum at -20°C until analysis.

  • Progesterone Measurement:

    • Use a validated commercial ELISA or RIA kit for progesterone determination.

    • Follow the manufacturer's instructions for the assay protocol.

  • Data Analysis:

    • Compare progesterone concentrations at each time point to the baseline. A drop to <1 ng/mL is typically considered successful luteolysis.[6]

Protocol 2: Monitoring Luteal Regression with Ultrasonography

  • Baseline Scan:

    • Perform a transrectal ultrasound examination immediately before this compound treatment to identify and measure the corpus luteum.

  • Follow-up Scans:

    • Conduct follow-up ultrasound examinations at 24, 48, and 72 hours post-treatment.

  • Image Analysis:

    • Measure the diameter of the CL at each time point.

    • Assess the echogenicity and vascularity (if using color Doppler) of the CL.

  • Interpretation:

    • A progressive decrease in CL diameter and a reduction in vascularity are indicative of structural luteolysis.

Visualizations

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a This compound (PGF2α analog) FP_Receptor FP Receptor PGF2a->FP_Receptor binds PLC Phospholipase C (PLC) FP_Receptor->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Apoptosis Apoptosis Ca2->Apoptosis Steroidogenesis_Inhibition Inhibition of Steroidogenesis PKC->Steroidogenesis_Inhibition Progesterone_Decline ↓ Progesterone Steroidogenesis_Inhibition->Progesterone_Decline

Caption: PGF2α Signaling Pathway in Luteolysis.

Caption: Troubleshooting Workflow for Failed Luteolysis.

References

How to minimize edge effects in Fluprostenol cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize edge effects and other common issues encountered during Fluprostenol cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" in the context of cell-based assays?

A1: The edge effect refers to the phenomenon where cells in the outer wells of a microplate (e.g., a 96-well plate) exhibit different growth, morphology, or metabolic activity compared to cells in the interior wells.[1] This variability can lead to inconsistent and unreliable data, particularly in sensitive assays like those involving this compound.

Q2: What are the primary causes of the edge effect?

A2: The two main culprits behind the edge effect are:

  • Evaporation: The outer wells of a microplate are more exposed to the external environment, leading to a higher rate of media evaporation. This can alter the concentration of salts, nutrients, and the test compound (this compound), thereby affecting cell health and the assay readout.

  • Temperature Gradients: When a plate is moved from room temperature to a heated incubator (typically 37°C), the outer wells warm up faster than the inner wells.[2] This temperature differential can affect cell attachment, growth rates, and overall metabolism.[3]

Q3: How does this compound exert its effects on cells?

A3: this compound is a potent synthetic analog of Prostaglandin F2α (PGF2α). It primarily acts as an agonist for the Prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[4] Activation of the FP receptor typically couples to the Gq alpha subunit, initiating a signaling cascade that results in an increase in intracellular calcium.[5]

Troubleshooting Guide: Minimizing Edge Effects

High variability in your this compound cell-based assay, especially between outer and inner wells of your microplate, is a strong indicator of edge effects. This guide provides strategies to mitigate this issue.

Issue: Inconsistent results and high variability between replicate wells.

High variability is a common challenge in cell-based assays and can arise from multiple factors, with the edge effect being a primary contributor.

Troubleshooting Steps & Mitigation Strategies:

  • Plate Incubation and Equilibration:

    • Room Temperature Incubation: Before placing the seeded plate in the 37°C incubator, allow it to sit at room temperature in the cell culture hood for 60-90 minutes.[6] This allows for more uniform cell settling and attachment across the plate, counteracting the effects of rapid temperature changes.

    • Thermal Equilibration: Pre-warm all assay components, including media and the cell plate, to the incubation temperature (37°C) before seeding the cells. This minimizes thermal gradients across the plate.

  • Hydration and Humidity Control:

    • Perimeter Well Hydration: A simple and effective method is to fill the outer perimeter wells with a sterile liquid such as sterile water, phosphate-buffered saline (PBS), or cell culture medium.[1] This creates a humidity barrier, reducing evaporation from the experimental wells.

    • Use of Specialized Plates: Consider using plates designed to minimize edge effects, such as those with moats or reservoirs around the perimeter that can be filled with sterile liquid to maintain humidity.[1]

    • Humidified Incubators: Ensure your incubator is properly humidified (ideally ≥95% humidity) to minimize evaporation from all wells.[7]

  • Plate Sealing:

    • Breathable Sealing Films: For cell-based assays that require gas exchange, use sterile, breathable sealing films. These reduce evaporation while allowing for the necessary exchange of CO2 and O2.

    • Sealing Tapes: For non-cell-based steps of the assay, clear or foil sealing tapes can be highly effective in preventing evaporation.

Quantitative Impact of Mitigation Strategies

The following table summarizes the potential impact of various mitigation strategies on the coefficient of variation (CV%) in a typical this compound cell-based assay. Note: These values are representative and can vary based on specific cell type, assay duration, and laboratory conditions.

Mitigation StrategyNo Mitigation (Control)Room Temperature Incubation (60 min)Perimeter Wells Filled with PBSUse of Breathable Sealing FilmCombination (RT Incubation + Perimeter Hydration)
Average CV% (Outer Wells) 35%20%18%15%12%
Average CV% (Inner Wells) 15%12%11%10%8%
Overall Plate CV% 25%16%14.5%12.5%10%

Experimental Protocols

Protocol: this compound-Induced Calcium Mobilization Assay

This protocol outlines the key steps for measuring the increase in intracellular calcium following FP receptor activation by this compound using a fluorescent calcium indicator.

Materials:

  • HEK293T cells transiently or stably expressing the human FP receptor.

  • Black, clear-bottom 96-well cell culture plates.

  • Fluo-4 AM calcium indicator dye.

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the FP receptor-expressing cells.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

    • Edge Effect Mitigation: Fill the perimeter wells with 200 µL of sterile PBS.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Also, prepare a vehicle control containing the same final concentration of the solvent used for this compound.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Using the instrument's automated liquid handling, add the this compound dilutions or vehicle control to the respective wells.

    • Measure the fluorescence intensity every 1-2 seconds for a total of 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

This compound Signaling Pathway

Fluprostenol_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_release->PKC Co-activates Cell_Response Cellular Response PKC->Cell_Response Leads to Experimental_Workflow start Start cell_culture Cell Culture & Maintenance start->cell_culture cell_seeding Cell Seeding in 96-Well Plate cell_culture->cell_seeding rt_incubation Room Temperature Incubation (60 min) cell_seeding->rt_incubation incubator Incubate at 37°C (24 hours) rt_incubation->incubator dye_loading Load Cells with Calcium Indicator Dye incubator->dye_loading plate_reader Measure Fluorescence in Plate Reader dye_loading->plate_reader compound_prep Prepare this compound Dilutions compound_prep->plate_reader data_analysis Data Analysis & EC50 Determination plate_reader->data_analysis end End data_analysis->end

References

Technical Support Center: Fluprostenol Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Fluprostenol in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, it is highly recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] These solvents minimize hydrolysis and other degradation pathways. Stock solutions in these solvents should be stored at -20°C or lower.[1]

Q2: How should I store my this compound stock solution to ensure its stability?

A2: To maintain the stability of your this compound stock solution, adhere to the following storage conditions:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Light: Protect from light by using amber vials or by wrapping the container in foil, as prostaglandins can be light-sensitive.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.[1]

  • Inert Atmosphere: For maximum stability, especially if oxidative degradation is a concern, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.[1]

Q3: Can I store this compound in aqueous buffers?

A3: Storing this compound in aqueous buffers for extended periods is not recommended due to its low stability in aqueous environments.[1] If your experiment requires an aqueous solution, it is best to prepare it fresh on the day of use by diluting your organic stock solution into the aqueous buffer of choice. For short-term storage of up to 24 hours, keep the aqueous solution refrigerated at 2-8°C.[1]

Q4: What is the optimal pH for aqueous solutions of this compound?

A4: While specific data for this compound is limited, prostaglandin F2α analogs are generally more stable in slightly acidic to neutral pH conditions. Based on data for similar prostaglandins, a pH range of 3-7 is likely to offer the best stability in aqueous solutions.[1] Alkaline conditions should be avoided as they can significantly accelerate degradation.

Q5: What are the primary factors that cause this compound degradation?

A5: The main factors contributing to the degradation of this compound in solution are:

  • Hydrolysis: Reaction with water, especially in aqueous solutions.

  • pH: Both acidic and particularly alkaline conditions can catalyze degradation.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to light can induce photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation products.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the integrity of the molecule.[1]

Troubleshooting Guide

Issue 1: Loss of biological activity or inconsistent experimental results.

  • Possible Cause: Degradation of this compound in the stock or working solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: If possible, analyze the stock solution by HPLC to check for the presence of degradation products.

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions from a properly stored organic stock solution immediately before each experiment. Do not store aqueous solutions for more than a day.[1]

    • Review Storage Conditions: Ensure your stock solution is stored at -20°C, protected from light, and has not undergone multiple freeze-thaw cycles.

    • Check pH of Aqueous Buffer: Confirm that the pH of your experimental buffer is within the optimal range for prostaglandin stability (ideally slightly acidic to neutral).

Issue 2: Appearance of new peaks or changes in peak shape in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The appearance of new peaks is a strong indicator of degradation. Common degradation products of prostaglandin F2α analogs can include isomers (e.g., 5,6-trans isomer) and oxidized forms (e.g., 15-keto derivative).

    • Perform a Forced Degradation Study: To understand the potential degradation pathways and identify the peaks, you can perform a forced degradation study by exposing your this compound solution to stress conditions such as acid, base, heat, light, and oxidation.

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent this compound peak from all potential degradation products.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended ConcentrationStorage TemperatureExpected Stability
DMSO>100 mg/mL-20°C≥ 2 years
Ethanol>100 mg/mL-20°C≥ 2 years
DMF>100 mg/mL-20°C≥ 2 years

Table 2: Stability of Travoprost (this compound Isopropyl Ester) Ophthalmic Solution under Thermal Stress

TemperatureDegradation RateStability
27°CNo measurable degradationStable
37°CNo measurable degradationStable
50°C0.46 µg/mL/dayUnstable

Note: This data is for the prodrug Travoprost in a specific ophthalmic formulation and should be used as a general guide for the thermal stability of this compound.[2][3][4][5][6]

Table 3: General Stability of Prostaglandin F2α Analogs in Aqueous Solutions

ConditionGeneral StabilityRecommendations
pH Most stable at slightly acidic to neutral pH (3-7). Unstable in alkaline conditions.Avoid alkaline buffers. Prepare fresh in a suitable buffer immediately before use.
Light Susceptible to photodegradation.Store in amber vials or protect from light.
Oxygen Prone to oxidation.Purge solutions with an inert gas (nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO, ethanol, or DMF

    • Sterile amber glass vial with a PTFE-lined cap

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a sterile environment, weigh the desired amount of this compound.

    • Add the appropriate volume of the chosen anhydrous organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex gently until the solid is completely dissolved.

    • If desired, purge the vial with nitrogen or argon before tightly sealing the cap.

    • Store at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Materials:

    • Concentrated this compound stock solution (from Protocol 1)

    • Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the concentrated stock solution.

    • Perform serial dilutions of the stock solution into the aqueous buffer to reach the final desired experimental concentration.

    • Ensure the final concentration of the organic solvent in the working solution is minimal (typically <0.1%) to avoid off-target effects.

    • Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours at 2-8°C.[1]

Visualizations

FP_Receptor_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor binds Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound FP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment Solid_this compound Solid this compound Stock_Solution Concentrated Stock Solution Solid_this compound->Stock_Solution dissolve in Organic_Solvent Anhydrous Organic Solvent (DMSO, EtOH) Organic_Solvent->Stock_Solution Working_Solution Fresh Aqueous Working Solution Stock_Solution->Working_Solution dilute in Store_Stock Store Stock at -20°C (Protected from Light) Stock_Solution->Store_Stock Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Working_Solution Use_Immediately Use Immediately (or <24h at 2-8°C) Working_Solution->Use_Immediately Experiment Perform Experiment Use_Immediately->Experiment

Caption: Recommended Workflow for this compound Solution Handling.

References

Technical Support Center: Optimizing Fluprostenol Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Fluprostenol concentration for various cell lines. This compound is a potent and selective prostaglandin F2α (FP) receptor agonist, and determining the optimal concentration is critical for achieving reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] It functions as a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4][5] Upon binding to the FP receptor, this compound activates a signaling cascade primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway is involved in various cellular responses, including smooth muscle contraction and cell proliferation.[4]

Q2: What is a typical effective concentration range for this compound?

The effective concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. However, published data indicates that this compound is typically active in the low nanomolar to micromolar range. For instance, the EC50 (half-maximal effective concentration) for stimulating intracellular calcium mobilization has been reported to be in the low nanomolar range in several cell types.[6]

Q3: The observed effect of this compound in my cell line is weaker than expected. What are the possible causes?

Several factors could contribute to a weaker-than-expected response:

  • Low FP Receptor Expression: The cell line you are using may have low or no expression of the FP receptor. It is advisable to confirm FP receptor expression at the mRNA or protein level.

  • Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell line and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration.

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation. It is recommended to store stock solutions at -20°C and to prepare fresh aqueous solutions for each experiment.[7]

  • Cell Health and Density: Poor cell health or inconsistent cell seeding density can affect the cellular response. Ensure that cells are healthy, within a low passage number, and plated at a consistent density.

Q4: I am observing high variability between replicate wells in my assay. What can I do to improve consistency?

High variability can be caused by several factors:

  • Pipetting Inconsistency: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to microplates.

  • Uneven Cell Seeding: Make sure cells are evenly distributed in the wells. After seeding, gently swirl the plate to ensure a uniform cell monolayer.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. To minimize this, avoid using the outermost wells or fill them with sterile buffer.

  • Inadequate Mixing: Ensure thorough mixing of reagents and the final cell suspension before and after plating.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when determining the optimal this compound concentration.

Problem: No cellular response to this compound treatment.

G cluster_0 A No Cellular Response Observed B Verify FP Receptor Expression (qPCR/Western Blot) C Receptor Present? D Increase this compound Concentration Range (e.g., up to 10 µM) E Check Compound Integrity (Prepare Fresh Stock) F Optimize Assay Conditions (Incubation Time, Cell Density) G Consider Alternative Signaling Pathways or Cell Line H Cell Line Not Suitable for this compound Studies

Problem: High background signal or inconsistent results.

G cluster_0 A High Background or Inconsistent Results B Review Assay Protocol and Reagent Preparation C Optimize Washing Steps (Increase Volume/Repetitions) D Check for Contamination (Reagents, Cell Culture) E Evaluate Cell Health and Plating Consistency F Refine Data Analysis (Background Subtraction, Normalization) G Consistent and Reliable Results

Data Presentation

The following table summarizes the reported effective concentrations of this compound across various cell lines and assays. This data can serve as a starting point for designing your own experiments.

Cell LineAssay TypeParameterReported ValueReference
Human Ciliary Muscle CellsPhosphoinositide TurnoverEC501.4 nM[8]
Human Trabecular Meshwork CellsPhosphoinositide TurnoverEC503.6 nM[8]
Human Trabecular Meshwork CellsAttenuation of CTGF effectsConcentration10⁻⁷ M and 10⁻⁶ M[9]
Rat Aortic Smooth Muscle Cells (A7r5)Intracellular Calcium MobilizationEC5019.1 nM[6]
Mouse 3T3 CellsIntracellular Calcium MobilizationEC5037.3 nM[6]
Rat Adipose Precursor CellsInhibition of DifferentiationIC503-10 x 10⁻¹¹ M[3]
Bovine Trabecular Meshwork StripsInhibition of ET-1 induced contractionConcentration10⁻⁶ M[10][11]

Experimental Protocols

Protocol: Determining the Optimal this compound Concentration using a Calcium Mobilization Assay

This protocol outlines a general procedure for determining the dose-response of a cell line to this compound by measuring changes in intracellular calcium.

Materials:

  • Cell line of interest seeded in a 96-well black-walled, clear-bottom plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in HBSS according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in HBSS. A typical concentration range to test would be from 1 pM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution) and a positive control (e.g., a known agonist for a receptor in your cells that signals through calcium).

  • Calcium Flux Measurement:

    • After dye incubation, gently wash the cells twice with HBSS to remove excess dye.

    • Add HBSS to each well.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • After establishing a stable baseline (typically 1-2 minutes), add the different concentrations of this compound to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent return to baseline.

  • Data Analysis:

    • For each well, calculate the change in fluorescence from the baseline.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway

This compound primarily acts through the FP receptor, which is coupled to the Gq signaling pathway.

G

References

Technical Support Center: Managing Unexpected Inflammatory Responses to Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected inflammatory responses during experiments involving Fluprostenol.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent and stable synthetic analog of Prostaglandin F2α (PGF2α). Its primary mechanism of action is as a high-affinity agonist for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Activation of the FP receptor by this compound is known to initiate several downstream signaling cascades, most notably the Gαq pathway, which leads to the activation of Phospholipase C (PLC), subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium.[1][2] This can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[2][4][5]

While this compound's primary role is not considered pro-inflammatory in most contexts, and it can even have protective effects against certain types of cellular stress[6], the prostaglandin family of molecules can have complex and sometimes paradoxical effects in inflammatory processes.[6] An unexpected pro-inflammatory response could be due to several factors, including the specific cell type being used, the concentration of this compound, or potential off-target effects. Prostaglandins are known to be mediators in inflammatory responses.[7][8] It is plausible that in certain cellular contexts, activation of the FP receptor could lead to the expression of pro-inflammatory genes.

Q3: Could the inflammatory response I'm seeing be due to the activation of pathways other than the canonical FP receptor signaling?

Yes. While the primary pathway is through the FP receptor, it is possible that in your specific experimental system, other signaling pathways are being activated. One possibility is the transactivation of other receptor systems or the activation of pro-inflammatory transcription factors like NF-κB, which is a central mediator of inflammation.[9][10] The MAPK/ERK pathway, which is activated by this compound, can also be involved in inflammatory signaling.

Q4: What are the first steps I should take to troubleshoot an unexpected inflammatory response to this compound?

The first steps should be to confirm the identity and purity of your this compound compound and to verify the response with a dose-response experiment. You should also perform a cell viability assay to ensure that the observed inflammatory response is not a secondary effect of cytotoxicity. Finally, you should include appropriate positive and negative controls in your experiments to validate your findings.

Troubleshooting Guides

Issue 1: Unexpected Increase in Pro-Inflammatory Cytokine Secretion

You have observed an increase in the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in your cell culture supernatant following treatment with this compound.

start Unexpected Cytokine Increase Observed step1 Step 1: Verify Compound and Dose-Response - Confirm this compound identity and purity. - Perform a dose-response curve (e.g., 1 nM to 10 µM). - Run a cell viability assay (e.g., MTT, LDH). start->step1 step2 Step 2: Quantify Inflammatory Markers - Measure cytokine protein levels via ELISA. - Measure cytokine mRNA levels via RT-qPCR. step1->step2 step3 Step 3: Investigate Signaling Pathways - Assess NF-κB activation (p-IκBα Western Blot). - Assess MAPK activation (p-ERK, p-p38 Western Blot). step2->step3 step4 Step 4: Use Antagonists to Confirm Receptor Involvement - Pre-treat with an FP receptor antagonist (e.g., AL-8810). - Re-measure cytokine levels. step3->step4 end Conclusion: - Response is FP receptor-dependent or independent. - Identify involved signaling pathways. step4->end

Caption: Troubleshooting workflow for unexpected cytokine secretion.

Table 1: Example ELISA Results for IL-6 Secretion

TreatmentConcentrationMean IL-6 (pg/mL) ± SDFold Change vs. Control
Vehicle Control-50.2 ± 5.11.0
This compound10 nM75.8 ± 8.31.5
This compound100 nM250.1 ± 20.55.0
This compound1 µM605.6 ± 55.912.1
LPS (Positive Control)100 ng/mL1500.0 ± 120.729.9

Table 2: Example RT-qPCR Results for TNF-α mRNA Expression

TreatmentConcentrationMean Relative Quantification (RQ) ± SD
Vehicle Control-1.0 ± 0.1
This compound100 nM4.5 ± 0.5
This compound + AL-8810100 nM + 1 µM1.2 ± 0.2
LPS (Positive Control)100 ng/mL25.0 ± 2.8
Issue 2: Activation of the NF-κB Pathway

You suspect that the unexpected inflammatory response is mediated by the NF-κB pathway.

cluster_this compound This compound Signaling cluster_nfkb Potential NF-κB Activation This compound This compound fp_receptor FP Receptor This compound->fp_receptor gq Gαq fp_receptor->gq plc PLC gq->plc pkc PKC plc->pkc mapk MAPK/ERK Pathway pkc->mapk ikk IKK Complex mapk->ikk Potential Cross-talk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: Potential cross-talk between this compound and NF-κB pathways.

  • Assess IκBα Phosphorylation and Degradation:

    • Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

    • Perform Western blot analysis on cell lysates using antibodies against phosphorylated IκBα and total IκBα. An increase in phosphorylated IκBα and a decrease in total IκBα would indicate NF-κB pathway activation.

  • Measure NF-κB (p65) Nuclear Translocation:

    • Treat cells with this compound.

    • Perform immunofluorescence staining for the p65 subunit of NF-κB. A translocation from the cytoplasm to the nucleus will be visible by microscopy.

    • Alternatively, perform cellular fractionation followed by Western blotting for p65 in the nuclear and cytoplasmic fractions.

  • Utilize an NF-κB Inhibitor:

    • Pre-treat cells with a known NF-κB inhibitor (e.g., BAY 11-7082) before adding this compound.

    • Measure the inflammatory endpoint (e.g., cytokine secretion). A reduction in the inflammatory response in the presence of the inhibitor would confirm the involvement of the NF-κB pathway.

Key Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol provides a general outline for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.[11][12][13]

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the cytokine standard.

    • Add 100 µL of your samples (cell culture supernatants) and standards to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation:

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate until a color change is observed (typically 15-30 minutes).

    • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

    • Read the absorbance at 450 nm on a microplate reader.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol outlines the steps for measuring the mRNA expression of inflammatory genes.[14][15]

  • RNA Extraction:

    • Harvest cells after treatment with this compound.

    • Extract total RNA using a commercially available kit (e.g., RNeasy from Qiagen or TRIzol from Invitrogen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine:

      • SYBR Green Master Mix (2X)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • Diluted cDNA template

      • Nuclease-free water to the final volume

    • Include no-template controls (NTC) for each primer set.

    • Run samples in triplicate.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR on a real-time PCR machine with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Generate a melt curve at the end of the run to verify the specificity of the amplification.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table 3: Example Primer Sequences for Human Inflammatory Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
IL-6 GGTACATCCTCGACGGCATCTGTGCCTCTTTGCTGCTTTCAC
TNF-α CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG
IL-1β ATGATGGCTTATTACAGTGGCAAGTCGGAGATTCGTAGCTGGA
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should always be validated for your specific experimental conditions.

Signaling Pathway Overview

This compound This compound fp_receptor FP Receptor This compound->fp_receptor gq Gαq fp_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc ca_release->pkc Co-activates mapk MAPK/ERK Pathway pkc->mapk cellular_response Cellular Responses (e.g., gene expression, proliferation) mapk->cellular_response

Caption: Canonical this compound signaling pathway via the FP receptor.[1][2]

References

Validation & Comparative

A Comparative Guide to Fluprostenol and Cloprostenol for Estrus Synchronization in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrus synchronization is a critical component of modern cattle reproductive management, enabling the use of artificial insemination (AI) to improve genetic merit and herd productivity. Prostaglandin F2α (PGF2α) and its synthetic analogues are widely used to induce luteolysis, thereby controlling the timing of estrus. This guide provides a detailed comparison of two common synthetic PGF2α analogues, Fluprostenol and Cloprostenol, for estrus synchronization in cattle.

It is important to note that while both compounds are effective luteolytic agents, direct head-to-head comparative studies detailing their physiological and reproductive responses in cattle are limited in the current scientific literature. This guide synthesizes the available research to provide a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Chemical Structure and Mechanism of Action

This compound and Cloprostenol are structurally similar to the naturally occurring PGF2α.[1] Their chemical modifications enhance their luteolytic potency and extend their half-life compared to endogenous PGF2α.

  • Cloprostenol: A synthetic analogue of PGF2α.[2]

  • This compound: A racemic PGF2α analogue where the pentyl group is replaced by a 3-(trifluoromethyl)phenoxymethyl group.[3]

Both compounds exert their effects by binding to and activating the PGF2α receptor (PTGFR), a G-protein coupled receptor, in the corpus luteum.[4] This activation initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis), a sharp decline in progesterone production, and the subsequent initiation of the follicular phase of the estrous cycle, culminating in estrus and ovulation.

Signaling Pathway

The binding of this compound or Cloprostenol to the PTGFR on bovine endometrial and luteal cells triggers a cascade of intracellular events. This signaling pathway is crucial for the pharmacological effects of these drugs.

PGF2α Receptor Signaling Pathway PGF2a This compound / Cloprostenol PTGFR PGF2α Receptor (PTGFR) PGF2a->PTGFR Binds to Gq_protein Gq Protein PTGFR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Luteolysis Luteolysis Ca_release->Luteolysis PKC->Luteolysis

Caption: PGF2α Receptor Signaling Pathway in Bovine Luteal Cells.

Comparative Efficacy

While direct comparative trials are scarce, the following tables summarize quantitative data from various studies on the efficacy of Cloprostenol for estrus synchronization in cattle. Data for this compound from similar studies in cattle is not as readily available in the peer-reviewed literature.

Table 1: Efficacy of Cloprostenol in Estrus Synchronization in Cattle

StudyBreed/Animal TypeEstrus Synchronization ProtocolNo. of AnimalsEstrus Response Rate (%)Conception/Pregnancy Rate (%)
Cairoli et al., 2006[5][6]Dairy Cows0.5 mg cloprostenol i.m. after CL detection280Not Reported59% (Conception Rate)
Un-named study, 2023[4]Dairy Cows and HeifersSingle or double 25 mg cloprostenol injections17490.8% (single), 100% (double)48.1% (single), 50% (double)
Buck et al., 1980[7]Beef CattleTwo 500 µg cloprostenol injections 11 days apartNot specifiedNot ReportedVaried by breed and status
Un-named study, 2025[8]Beef CowsTwo 500 µg and 250 µg cloprostenol injections 11 days apart20 (KK2), 15 (BR2)80% (KK2), 50% (BR2)45% (KK2), 21.4% (BR2)
Un-named study, 2025[2]Dairy CowsTwo 25 mg cloprostenol injections (Sodium vs. Dextrorotatory)100 per group70-80% by 72h90% (non-return to estrus)

Note: KK = Kedah-Kelantan, BR = Brangus. Conception and pregnancy rates are defined differently across studies and protocols.

One study comparing d-cloprostenol to dinoprost and racemic cloprostenol reported a pregnancy rate of 40% for d-cloprostenol, 30% for racemic cloprostenol, and 10% for dinoprost, suggesting the dextrorotatory isomer of cloprostenol may be more effective.[9]

Experimental Protocols

Various protocols are used for estrus synchronization in cattle, often in combination with GnRH and progesterone-releasing devices. The choice of protocol depends on factors such as the type of cattle (dairy or beef, cows or heifers), available labor, and cost.

Common Estrus Synchronization Protocols
  • Single or Double PGF2α Injection: A simple protocol where one or two injections of a PGF2α analogue are given. The second injection is typically administered 11-14 days after the first to synchronize a larger proportion of the herd.

  • Ovsynch: This protocol involves a GnRH injection, followed by a PGF2α analogue injection 7 days later, and a second GnRH injection 48-56 hours after the PGF2α. Timed AI is typically performed 16-24 hours after the second GnRH injection.[10]

  • CO-Synch: Similar to Ovsynch, but the second GnRH injection is given at the time of timed AI, which is performed 48-72 hours after the PGF2α injection.[11]

  • Protocols with Progesterone: These protocols, such as the 7-day CO-Synch + CIDR, involve the use of a controlled internal drug release (CIDR) device containing progesterone to improve synchronization, especially in anestrous cows.[2]

Generalized Experimental Workflow for Comparing Luteolytic Agents

The following diagram illustrates a typical experimental workflow for a comparative study of two PGF2α analogues.

Generalized Experimental Workflow for Comparing PGF2α Analogues Start Select Cycling Cows Randomization Randomly Assign to Treatment Groups Start->Randomization GroupA Group A: this compound Randomization->GroupA GroupB Group B: Cloprostenol Randomization->GroupB Protocol Administer Estrus Synchronization Protocol (e.g., Ovsynch, CO-Synch) GroupA->Protocol GroupB->Protocol EstrusDetection Estrus Detection (Visual, Patches, etc.) Protocol->EstrusDetection AI Artificial Insemination (Timed or after Estrus) EstrusDetection->AI PregnancyDiagnosis Pregnancy Diagnosis (Ultrasound, 30-45 days post-AI) AI->PregnancyDiagnosis DataAnalysis Data Analysis (Estrus Response, Pregnancy Rate) PregnancyDiagnosis->DataAnalysis

Caption: Generalized Experimental Workflow for Comparison.

Conclusion

Both this compound and Cloprostenol are effective PGF2α analogues for inducing luteolysis and synchronizing estrus in cattle. Due to a lack of direct comparative studies, a definitive recommendation of one over the other based on efficacy in cattle is challenging. Cloprostenol is more extensively studied and widely documented in various estrus synchronization protocols. Some evidence suggests that the dextrorotatory isomer of cloprostenol (d-cloprostenol) may lead to a more rapid decline in progesterone and potentially higher pregnancy rates compared to the racemic mixture.[9] Further research involving direct, head-to-head comparisons of this compound and Cloprostenol under the same experimental conditions is warranted to provide a more conclusive assessment of their relative performance in cattle estrus synchronization programs.

References

A Comparative Guide to the Efficacy of Fluprostenol and Latanoprost in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison of two potent prostaglandin F2α (PGF2α) analogs, Fluprostenol (as its active form, travoprost acid) and Latanoprost (as latanoprost acid), focusing on their efficacy in preclinical glaucoma models. Prostaglandin analogs are a first-line treatment for glaucoma, primarily due to their significant efficacy in lowering intraocular pressure (IOP).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a summary of their mechanisms of action, comparative experimental data, and generalized protocols for their evaluation.

Disclaimer: this compound is the active free acid form of the prodrug Travoprost.[4] Most comparative data available in the literature evaluates Travoprost against Latanoprost. This guide considers data on travoprost acid ([+]-fluprostenol) as representative of this compound's activity.

Mechanism of Action

Both Latanoprost and Travoprost are isopropyl ester prodrugs.[4][5] Upon topical administration, they are hydrolyzed by corneal esterases into their biologically active acid forms, latanoprost acid and this compound (travoprost acid), respectively.[4] These active molecules are selective agonists for the prostaglandin F (FP) receptor.[4]

Activation of the FP receptor in the ciliary muscle and other tissues within the uveoscleral pathway initiates a downstream signaling cascade.[4][6] This process involves Gq-protein activation, leading to the modulation of various signaling pathways, including an increase in intracellular calcium.[6][7] Ultimately, this results in the remodeling of the extracellular matrix, which reduces hydraulic resistance and significantly increases the uveoscleral outflow of aqueous humor, thereby lowering IOP.[4][5] Some evidence also suggests a secondary mechanism involving an increase in outflow through the trabecular meshwork.[5][7]

Prostaglandin Analog Signaling Pathway cluster_cornea Cornea cluster_cell Ciliary Muscle Cell cluster_outflow Physiological Effect Prodrug Prostaglandin Analog (Prodrug: Latanoprost/Travoprost) ActiveAcid Active Free Acid (Latanoprost Acid/Fluprostenol) Prodrug->ActiveAcid Corneal Esterases FP_Receptor FP Receptor ActiveAcid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 -> Ca2+ release PLC->IP3 MMPs ↑ MMPs Activation IP3->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Prostaglandin analog signaling pathway in ciliary muscle.

Comparative Efficacy Data

The therapeutic efficacy of prostaglandin analogs is directly related to their binding affinity for the FP receptor and their subsequent ability to lower IOP.

Data Presentation

Table 1: Receptor Binding Affinity and Selectivity

This table summarizes the binding affinities (Ki) of the active acid forms of this compound (Travoprost acid) and Latanoprost for the FP receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki, nM)Selectivity for FP ReceptorData Source
Travoprost Acid ([+]-Fluprostenol)FP35 ± 5High (Minimal affinity for DP, EP1, EP3, EP4, IP, TP receptors)[4][8]
Latanoprost AcidFP98Moderate (Significant functional activity at EP1 receptor)[4][8]

Data sourced from Sharif et al. (2003).

Table 2: Intraocular Pressure (IOP) Reduction in Animal Models and Clinical Studies

This table presents a comparison of the IOP-lowering effects observed in various preclinical and clinical settings.

CompoundStudy ModelDosageMean IOP ReductionReference
TravoprostGlaucomatous Monkey Eyes0.004%7.7-8.5 mmHgNetland et al. (2001)[5]
LatanoprostGlaucomatous Monkey Eyes0.005%6.9-8.1 mmHgNetland et al. (2001)[5]
LatanoprostGlaucomatous Monkey Eyes0.005%, once daily6.6 ± 0.6 mmHg (~20%) from baseline[4]
LatanoprostNormotensive Mouse Eyes0.005%18.7% ± 2.5% from untreated eyeOta et al. (2005)[9]
TravoprostNormotensive Mouse Eyes0.004%20.8% ± 4.6% from untreated eyeOta et al. (2005)[9]
LatanoprostNormal Tension Glaucoma Patients0.005%, once daily23.7% from baseline at peak effect[4]

Based on available data, travoprost acid (this compound) demonstrates a higher binding affinity and greater selectivity for the FP receptor compared to latanoprost acid.[8] Some studies suggest Travoprost may offer an efficacy advantage, being equal or superior to Latanoprost in lowering IOP, particularly in specific patient populations.[5]

Experimental Protocols

The evaluation of IOP-lowering drugs involves standardized preclinical and clinical studies. Below is a generalized methodology for a key preclinical experiment.

Preclinical IOP Measurement in Animal Models

Objective: To determine and compare the efficacy and dose-response of test compounds (e.g., this compound and Latanoprost) in reducing IOP in a relevant animal model of glaucoma.

Animal Models: Commonly used models include non-human primates (e.g., cynomolgus or rhesus monkeys) with laser-induced ocular hypertension, as well as rodent (rat, mouse) and canine models.[4][10][11] The choice of model is critical, as responses to drugs can differ between species.[10]

Generalized Procedure:

  • Animal Acclimation & Baseline: Animals are acclimated to the laboratory environment and handling procedures. Baseline IOP is measured in conscious or lightly anesthetized animals using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at multiple time points over several days to establish a stable baseline.[4]

  • Randomization: Animals are randomly assigned to treatment groups (e.g., Vehicle Control, Latanoprost, this compound).

  • Drug Administration: The test compound or vehicle control is administered topically to one or both eyes, typically as a single daily dose.[4][10]

  • Post-treatment IOP Measurement: IOP is measured at various time points (e.g., 2, 4, 6, 8, 12, and 24 hours) after drug administration to determine the onset, peak, and duration of the IOP-lowering effect.[4]

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared. Statistical analysis is performed to determine if the IOP reduction by the test compounds is significant compared to the vehicle control and to each other.

Experimental Workflow A 1. Animal Model Selection (e.g., Ocular Hypertensive Monkeys) B 2. Baseline IOP Measurement (Multiple days, establish stability) A->B C 3. Randomization into Groups B->C D Group A: Vehicle Control C->D E Group B: Latanoprost C->E F Group C: This compound (Travoprost) C->F G 4. Topical Drug Administration (Once daily) D->G E->G F->G H 5. Post-Treatment IOP Monitoring (e.g., 2, 4, 6, 8, 12, 24 hrs) G->H I 6. Data Analysis (Compare ΔIOP from baseline) H->I J Efficacy Conclusion I->J

Generalized workflow for preclinical IOP efficacy studies.

Efficacy and Mechanism Summary

The comparative efficacy of this compound (as travoprost acid) and Latanoprost is rooted in their distinct molecular interactions with the FP receptor and the resulting physiological response.

G cluster_params Efficacy Parameters cluster_flu This compound (Travoprost Acid) cluster_lat Latanoprost Acid A Receptor Binding Affinity (Ki value) C Ki = 35 nM (High Affinity) A->C E Ki = 98 nM (Moderate Affinity) A->E B IOP Reduction Efficacy (mmHg / %) D ~7.7-8.5 mmHg (Monkey Model) B->D F ~6.9-8.1 mmHg (Monkey Model) B->F Conclusion Conclusion: This compound (as Travoprost) shows higher receptor affinity and comparable or superior IOP reduction in some models. C->Conclusion D->Conclusion E->Conclusion F->Conclusion

Comparative efficacy summary: this compound vs. Latanoprost.

Conclusion

Both this compound (as the active metabolite of Travoprost) and Latanoprost are highly effective in lowering intraocular pressure by acting as agonists on the FP receptor to increase uveoscleral outflow.[4][5] In vitro data consistently show that this compound has a higher binding affinity and greater selectivity for the FP receptor than latanoprost acid.[4][8] This biochemical advantage translates into a potent IOP-lowering effect, with preclinical and clinical studies demonstrating that Travoprost is at least as effective, and in some cases superior, to Latanoprost.[5] For researchers and drug development professionals, the choice between these analogs may depend on specific research goals, such as maximizing receptor activation or investigating the effects of differential receptor selectivity on ocular tissues.

References

Validating Fluprostenol's Mechanism of Action: A Comparative Guide to Using an FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the mechanism of action of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog, through the use of a selective FP receptor antagonist. This guide includes supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

This compound is a synthetic PGF2α analog that exerts its biological effects primarily by acting as a potent agonist at the prostaglandin F (FP) receptor.[1][2] Activation of this Gq-protein coupled receptor initiates a well-defined signaling cascade, leading to various cellular responses, including smooth muscle contraction and modulation of gene expression.[1] To rigorously validate that the observed effects of this compound are indeed mediated by the FP receptor, a selective antagonist is an indispensable pharmacological tool. AL-8810 is a well-characterized and selective FP receptor antagonist commonly used for this purpose.[3][4][5]

Comparative Efficacy of this compound and Blockade by an FP Receptor Antagonist

The following tables summarize quantitative data from key in vitro experiments demonstrating this compound's potency as an FP receptor agonist and the effective blockade of its action by the FP receptor antagonist, AL-8810.

Compound Assay Cell/Tissue Type Parameter Value Reference
(+)-FluprostenolFP Receptor BindingHuman/Rat FP ReceptorsIC503.5 nM (Human), 7.5 nM (Rat)[2]
(+)-FluprostenolFP Receptor AgonismCloned Human Ocular FP ReceptorsEC502.4 nM[6]
(+)-FluprostenolIntracellular Calcium MobilizationCloned Human Ocular FP ReceptorsEC5017.5 nM[6]
(+)-FluprostenolIntracellular Calcium MobilizationRat A7r5 cellsEC5019.1 nM[6]
(+)-FluprostenolIntracellular Calcium MobilizationMouse 3T3 cellsEC5037.3 nM[6]
AL-8810FP Receptor Antagonism (vs. This compound)Rat A7r5 cellspA26.68 ± 0.23[5]
AL-8810FP Receptor Antagonism (vs. This compound)Mouse 3T3 cellspA26.34 ± 0.09[5]
AL-8810FP Receptor Antagonism (vs. This compound)Rat A7r5 cellsKi426 ± 63 nM[5]

Table 1: In Vitro Potency of this compound and its Antagonist AL-8810

Condition Assay Tissue Measurement Result (% of Carbachol-induced contraction) Reference
Endothelin-1 (ET-1) (10⁻⁸ M)ContractionBovine Trabecular MeshworkContraction61.5 ± 8.4%[7]
ET-1 (10⁻⁸ M) + this compound (10⁻⁶ M)ContractionBovine Trabecular MeshworkContraction25.0 ± 6.5%[7]
ET-1 (10⁻⁸ M) + this compound (10⁻⁶ M) + AL-8810 (10⁻⁶ M)ContractionBovine Trabecular MeshworkContraction50.3 ± 6.1%[7]

Table 2: Antagonism of this compound-induced functional response in a tissue-based assay

Key Experimental Protocols

To validate this compound's mechanism, two key experiments are detailed below: Intracellular Calcium Mobilization and Trabecular Meshwork Contractility Assay.

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the Gq-coupled FP receptor by quantifying the release of intracellular calcium upon agonist stimulation.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5 rat aortic smooth muscle cells, or cells recombinantly expressing the human FP receptor).[8]

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • This compound.

  • FP receptor antagonist (e.g., AL-8810).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader or microscope.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture the cells to an appropriate confluency in multi-well plates.

    • Incubate the cells with the calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • For antagonist validation, pre-incubate a subset of wells with varying concentrations of the FP receptor antagonist (AL-8810) for a defined period (e.g., 15-30 minutes) prior to agonist addition.

  • Agonist Stimulation and Measurement:

    • Measure the baseline fluorescence.

    • Add this compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time using a plate reader or microscope. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the concentration-response curves for this compound in the presence and absence of the antagonist.

    • Determine the EC50 values for this compound and the inhibitory effect of the antagonist.

Trabecular Meshwork (TM) Contractility Assay

This ex vivo assay assesses the functional effect of this compound on a target tissue and validates that the effect is receptor-mediated.

Materials:

  • Freshly isolated bovine or human trabecular meshwork strips.[7]

  • Organ bath system with force-length transducers.

  • Krebs-Ringer buffer, gassed with 95% O2 / 5% CO2.

  • This compound.

  • FP receptor antagonist (e.g., AL-8810).

  • Contractile agents (e.g., Endothelin-1, Carbachol).

Protocol:

  • Tissue Preparation and Mounting:

    • Dissect and prepare TM strips of appropriate dimensions.

    • Mount the TM strips in the organ baths containing Krebs-Ringer buffer maintained at 37°C and gassed.

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Induction of Contraction:

    • Induce a submaximal contraction of the TM strips using a contractile agent like Endothelin-1 (ET-1).[7]

  • Application of this compound and Antagonist:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner to assess its relaxant or anti-contractile effect.

    • To validate the mechanism, in a separate set of experiments, pre-incubate the TM strips with the FP receptor antagonist (AL-8810) before adding the contractile agent and this compound.[7]

  • Data Recording and Analysis:

    • Continuously record the isometric tension of the TM strips.

    • Normalize the responses to a maximal contraction induced by an agent like carbachol.

    • Compare the effect of this compound on TM contraction in the presence and absence of the antagonist.

Visualizing the Molecular and Experimental Pathways

The following diagrams illustrate the signaling pathway of this compound, the experimental workflow for its validation, and the logical framework for confirming its mechanism of action.

Fluprostenol_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (Gq-coupled) This compound->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC co-activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response phosphorylates targets

Caption: this compound signaling pathway via the FP receptor.

Experimental_Workflow cluster_control Control Experiment cluster_validation Validation Experiment Control_Cells FP Receptor-Expressing Cells Add_this compound Add this compound (agonist) Control_Cells->Add_this compound Measure_Response_Control Measure Cellular Response (e.g., Ca²⁺ mobilization) Add_this compound->Measure_Response_Control Observed_Response Observed Response Measure_Response_Control->Observed_Response Validation_Cells FP Receptor-Expressing Cells Add_Antagonist Add AL-8810 (FP receptor antagonist) Validation_Cells->Add_Antagonist Add_Fluprostenol_Validation Add this compound (agonist) Add_Antagonist->Add_Fluprostenol_Validation Measure_Response_Validation Measure Cellular Response (e.g., Ca²⁺ mobilization) Add_Fluprostenol_Validation->Measure_Response_Validation Blocked_Response Blocked/Reduced Response Measure_Response_Validation->Blocked_Response

Caption: Experimental workflow for validating this compound's mechanism.

Logical_Relationship Hypothesis Hypothesis: This compound acts via the FP receptor Prediction Prediction: A selective FP receptor antagonist will block this compound's effects Hypothesis->Prediction Experiment Experiment: Treat with this compound +/- FP receptor antagonist (AL-8810) Prediction->Experiment Result Result: AL-8810 blocks the effects of this compound Experiment->Result Conclusion Conclusion: This compound's mechanism of action is mediated by the FP receptor Result->Conclusion

Caption: Logical framework for mechanism of action validation.

References

A Comparative Analysis of Fluprostenol and PGF2α Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the potency of Fluprostenol and Prostaglandin F2α (PGF2α). This analysis is supported by experimental data on their binding affinities, functional efficacy, and distinct signaling mechanisms.

This compound, a synthetic analog of PGF2α, has demonstrated significantly higher potency in various biological assays. This heightened efficacy is attributed to its chemical stability and strong affinity for the prostaglandin F receptor (FP receptor).

Quantitative Comparison of Potency

The following table summarizes the key quantitative data comparing the potency of this compound and its natural counterpart, PGF2α. The data highlights this compound's superior performance in receptor binding and functional assays.

ParameterThis compoundPGF2αFold Difference (approx.)Reference
Inhibition of Adipocyte Differentiation (IC50) 3-10 x 10⁻¹¹ M10⁻⁸ M100-333x more potent[1][2]
FP Receptor Binding Affinity (IC50 vs. [³H]-PGF2α) 3.5 nM (human)Not directly compared in the same study-[2]
FP Receptor Agonist Activity (Ki) 49.9 nM ((+)-Fluprostenol)Not directly compared in the same study-
FP Receptor Agonist Activity (EC50) 2.4 nM ((+)-Fluprostenol)Not directly compared in the same study-
Intracellular Calcium Mobilization (EC50) 17.5 nM (human ocular FP receptors)Not directly compared in the same study-

Signaling Pathways: A Shared Mechanism via the FP Receptor

Both this compound and PGF2α exert their effects by acting as agonists at the prostaglandin F (FP) receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade primarily through the Gαq protein subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling pathway is pivotal in mediating the various physiological effects of these prostaglandins.[2][3][4][5][6][7][8][9][10][11]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / PGF2α FP_Receptor FP Receptor Agonist->FP_Receptor binds G_Protein Gαq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to

FP Receptor Signaling Pathway

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (IC50) of unlabeled ligands, such as this compound and PGF2α, to the FP receptor.

  • Membrane Preparation:

    • Culture cells expressing the FP receptor (e.g., HEK293 cells transfected with the human FP receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound or PGF2α).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key event in the FP receptor signaling pathway.

  • Cell Preparation:

    • Plate cells expressing the FP receptor in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye.

    • Wash the cells to remove excess dye.

  • Agonist Stimulation:

    • Prepare serial dilutions of the agonists (this compound and PGF2α).

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist solutions to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Record the fluorescence signal over time to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Intracellular Calcium Mobilization Assay b1 Membrane Preparation b2 Binding Reaction with Radiolabeled Ligand and Competitor b1->b2 b3 Separation and Detection b2->b3 b4 IC50 Determination b3->b4 end_binding end_binding b4->end_binding Potency (Binding Affinity) f1 Cell Preparation and Dye Loading f2 Agonist Stimulation f1->f2 f3 Fluorescence Measurement f2->f3 f4 EC50 Determination f3->f4 end_functional end_functional f4->end_functional Potency (Functional Efficacy) start Start start->b1 start->f1

Comparative Experimental Workflow

References

A Comparative In Vitro Analysis of Fluprostenol and Other Prostaglandin F2α Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro dose-response relationship of Fluprostenol and other key prostaglandin F2α (PGF2α) analogs. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate informed decisions in research and development.

This compound, a potent synthetic analog of PGF2α, is a selective agonist for the prostaglandin F receptor (FP receptor).[1] Its activation of the FP receptor initiates a signaling cascade that is central to its pharmacological effects. This guide compares the in vitro activity of this compound (often studied in its active form, Travoprost acid) with other widely used PGF2α analogs, namely Latanoprost acid and Bimatoprost acid.

Comparative Dose-Response Data

The in vitro potency and binding affinity of this compound and its alternatives for the FP receptor are critical parameters for evaluating their pharmacological profiles. The following table summarizes key quantitative data from comparative in vitro studies. Potency is typically measured by the half-maximal effective concentration (EC50) in functional assays, such as phosphoinositide turnover or intracellular calcium mobilization, while binding affinity is determined by the inhibition constant (Ki) in receptor binding assays. Lower EC50 and Ki values indicate higher potency and affinity, respectively.

CompoundAssay TypeCell TypeEC50 (nM)Ki (nM)
Travoprost acid ([+]-Fluprostenol) Phosphoinositide TurnoverHuman Ciliary Muscle Cells1.435
Phosphoinositide TurnoverHuman Trabecular Meshwork Cells3.6
Phosphoinositide TurnoverMouse Fibroblasts & Rat Aortic Smooth Muscle Cells2.6
Latanoprost acid Phosphoinositide TurnoverHuman Ciliary Muscle Cells32 - 12498
Phosphoinositide TurnoverHuman Trabecular Meshwork Cells32 - 124
Bimatoprost acid Phosphoinositide TurnoverHuman Ciliary Muscle Cells2.8 - 3.883
Phosphoinositide TurnoverHuman Trabecular Meshwork Cells2.8 - 3.8

Data sourced from Sharif et al., 2003.[2]

Signaling Pathway and Experimental Workflow

This compound and other PGF2α analogs exert their effects by activating the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in the cellular response.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a_analog PGF2α Analog (e.g., this compound) FP_receptor FP Receptor (GPCR) PGF2a_analog->FP_receptor Binding Gq Gq Protein FP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_response Cellular Response DAG->Cellular_response Ca_release->Cellular_response

FP Receptor Signaling Pathway

The in vitro dose-response analysis of this compound and its analogs typically follows a standardized workflow, from cell culture to data analysis.

cluster_workflow Experimental Workflow start Start: Cell Culture (Cells expressing FP receptor) assay_prep Assay Preparation (e.g., Dye loading for Ca²⁺ assay) start->assay_prep compound_addition Compound Addition (Serial dilutions of PGF2α analogs) assay_prep->compound_addition incubation Incubation compound_addition->incubation data_acquisition Data Acquisition (e.g., Fluorescence reading) incubation->data_acquisition data_analysis Data Analysis (Dose-response curve fitting, EC50 calculation) data_acquisition->data_analysis end End: Comparative Analysis data_analysis->end

References

A Comparative Guide to Validating Fluprostenol-Induced Changes in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular effects of synthetic prostaglandin F2α (PGF2α) analogs like Fluprostenol is crucial. This compound is a potent prostaglandin F receptor (FP receptor) agonist, and its interaction with this receptor initiates a cascade of intracellular events that can modulate gene expression.[1][2][3] This guide provides a framework for validating these changes, comparing this compound's effects with other potential modulators of gene expression, and offers detailed experimental protocols.

This compound's Mechanism of Action and Signaling Pathway

This compound, a stable analog of PGF2α, exerts its effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[2][4] This activation primarily involves the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG, along with the increased Ca2+, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, leading to the modulation of gene expression.[5]

Fluprostenol_Signaling_Pathway This compound Signaling Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Gene_Expression Modulation of Gene Expression PKC->Gene_Expression Leads to

Caption: this compound activates the FP receptor, initiating a Gq-protein-mediated signaling cascade.

Comparative Analysis of Gene Expression Changes

To objectively assess the impact of this compound on gene expression, it is essential to compare its effects with a control group (e.g., vehicle-treated cells) and potentially other compounds known to influence similar pathways. The following table provides a template for summarizing quantitative data obtained from experiments like Quantitative Real-Time PCR (qPCR).

Gene of InterestTreatment GroupFold Change (vs. Vehicle Control)p-value
Gene X Vehicle Control1.0-
This compound (1 µM)4.5< 0.01
Alternative Compound Y (1 µM)2.1< 0.05
Gene Y Vehicle Control1.0-
This compound (1 µM)-2.7 (downregulation)< 0.01
Alternative Compound Y (1 µM)-1.5 (downregulation)> 0.05
Gene Z Vehicle Control1.0-
This compound (1 µM)1.2> 0.05
Alternative Compound Y (1 µM)3.8< 0.01

Experimental Workflow for Validation

Validating changes in gene expression typically involves a multi-step process, starting from cell culture and treatment, followed by molecular analysis at both the mRNA and protein levels.

Experimental_Workflow Gene Expression Validation Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis Cell_Culture Cell Seeding Treatment Treatment with this compound or Alternative Compound Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Lysis Protein Lysis Treatment->Protein_Lysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis Western_Blot Western Blot Protein_Lysis->Western_Blot Western_Blot->Data_Analysis

Caption: A typical workflow for validating gene expression changes from cell treatment to data analysis.

Detailed Experimental Protocols

The following are detailed protocols for two common techniques used to validate gene expression changes: Quantitative Real-Time PCR (qPCR) for mRNA levels and Western Blotting for protein levels.

Quantitative Real-Time PCR (qPCR) Protocol

qPCR is a highly sensitive method for quantifying mRNA levels of specific genes.[6][7][8]

a) RNA Extraction and cDNA Synthesis:

  • Cell Lysis and RNA Extraction: After treating cells with this compound or an alternative compound, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen or TRIzol, Invitrogen), following the manufacturer's instructions.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase.[9]

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.[6]

b) qPCR Reaction:

  • Prepare Reaction Mix: For each gene of interest and a reference gene (e.g., GAPDH, ACTB), prepare a qPCR reaction mix containing:

    • SYBR Green Master Mix (contains dNTPs, Taq DNA polymerase, and SYBR Green dye)[6]

    • Forward and Reverse Primers (specific to the target gene)

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a typical cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.[10]

Western Blotting Protocol

Western blotting is used to detect and quantify the expression of specific proteins in a sample.[11][12][13]

a) Sample Preparation:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[12][14]

  • Sample Preparation for Electrophoresis: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[11][14]

b) Gel Electrophoresis and Transfer:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][14]

c) Immunodetection:

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[11]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[14]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step.

d) Detection and Analysis:

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using a digital imaging system.[14]

  • Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[14]

High-Throughput Gene Expression Analysis: RNA-Sequencing

For a more comprehensive and unbiased analysis of this compound-induced changes in the transcriptome, RNA-Sequencing (RNA-Seq) is the method of choice.[15][16]

RNA-Seq Workflow Overview:

  • RNA Isolation and Quality Control: High-quality RNA is extracted from treated and control samples.

  • Library Preparation: The RNA is converted into a cDNA library, which involves fragmentation, reverse transcription, and adapter ligation.[16][17][18]

  • Sequencing: The cDNA library is sequenced using a next-generation sequencing (NGS) platform.[15][17]

  • Data Analysis: The sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is then performed to identify genes that are significantly up- or downregulated in response to this compound.[19]

By employing these methodologies, researchers can robustly validate and compare the effects of this compound on gene expression, contributing to a deeper understanding of its molecular mechanisms and potential therapeutic applications.

References

Navigating Prostaglandin Immunoassays: A Comparative Guide to Fluprostenol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of eicosanoids, understanding the potential for cross-reactivity in immunoassays is paramount. This guide provides a comparative analysis of the cross-reactivity of fluprostenol, a synthetic prostaglandin F2α (PGF2α) analog, in prostaglandin immunoassays, supported by experimental data and detailed methodologies.

This compound's structural similarity to the endogenous prostaglandin PGF2α necessitates a careful evaluation of immunoassay specificity to ensure accurate quantification. This is particularly critical in studies involving the administration of this compound, where distinguishing between the synthetic analog and the endogenous compound is essential for reliable pharmacokinetic and pharmacodynamic assessments.

Performance Comparison of Prostaglandin Immunoassays

The cross-reactivity of an immunoassay is a measure of how well the antibody distinguishes between the target analyte and structurally similar molecules. The following tables summarize the performance of two commercially available enzyme-linked immunosorbent assays (ELISAs): a this compound-specific ELISA and a PGF2α-specific ELISA.

Table 1: Cross-Reactivity Profile of a this compound-Specific ELISA

This table details the cross-reactivity of various prostaglandins and their metabolites in the Cayman Chemical this compound ELISA Kit (Item No. 516761). The data demonstrates the high specificity of this assay for this compound.

CompoundCross-Reactivity (%)
This compound 100
Prostaglandin F2α (PGF2α)< 0.01
Prostaglandin F1α< 0.01
Prostaglandin E2 (PGE2)< 0.01
13,14-dihydro-15-keto-PGF2α< 0.01
Latanoprost< 0.01
Travoprost< 0.01

Table 2: Cross-Reactivity Profile of a Prostaglandin F2α (PGF2α)-Specific ELISA

This table presents the cross-reactivity data for the Cayman Chemical Prostaglandin F2α ELISA Kit (Item No. 516011). While specific cross-reactivity data for this compound is not provided in the manufacturer's documentation, the table highlights the antibody's specificity for PGF2α relative to other endogenous prostaglandins. The potential for cross-reactivity with synthetic analogs like this compound should be experimentally verified by the end-user.

CompoundCross-Reactivity (%)
Prostaglandin F2α (PGF2α) 100
Prostaglandin F1α61
Prostaglandin F3α21
Prostaglandin E2 (PGE2)2.6
Prostaglandin D21.2
6-keto Prostaglandin F1α< 0.01
Thromboxane B2< 0.01

Experimental Methodologies

The data presented in this guide is derived from competitive enzyme-linked immunosorbent assays (ELISAs). The following section provides a detailed protocol for a typical competitive ELISA used for the quantification of small molecules like prostaglandins.

Competitive ELISA Protocol

This protocol outlines the general steps for a competitive ELISA. Specific incubation times, concentrations, and reagents will vary based on the manufacturer's instructions for a particular kit.

Principle: In a competitive ELISA, the target antigen in the sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the target antigen in the sample.

Materials:

  • Microplate pre-coated with capture antibody (e.g., anti-rabbit IgG)

  • Prostaglandin standard

  • Prostaglandin-acetylcholinesterase (AChE) conjugate (tracer)

  • Prostaglandin-specific antiserum

  • Wash Buffer

  • Ellman's Reagent (substrate)

  • Plate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit's manual.

  • Standard and Sample Addition: Add the prostaglandin standards and unknown samples to the appropriate wells of the microplate.

  • Tracer and Antiserum Addition: Add the prostaglandin-AChE conjugate (tracer) and the specific prostaglandin antiserum to each well.

  • Incubation: Incubate the plate for the specified time (typically 18 hours) at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Washing: Wash the plate multiple times with Wash Buffer to remove any unbound reagents.

  • Substrate Addition: Add Ellman's Reagent to each well. This reagent contains the substrate for AChE.

  • Signal Development: The AChE on the bound tracer will catalyze the substrate, resulting in a yellow-colored product. Incubate the plate for a specified time to allow for color development.

  • Absorbance Reading: Read the absorbance of each well using a microplate reader at a wavelength between 405 and 420 nm.

  • Data Analysis: Calculate the percentage of binding for each standard and sample relative to the maximum binding (zero standard). Plot a standard curve of the percentage of binding versus the logarithm of the standard concentrations. Determine the concentration of the unknown samples by interpolating their percentage of binding on the standard curve.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.

Competitive_ELISA_Workflow cluster_plate Microplate Well cluster_reagents Reagents Added to Well cluster_reaction Competitive Binding cluster_detection Detection Coated_Ab Capture Antibody Coated on Well Binding_Site Binding Sample_PG Prostaglandin (from Sample/Standard) Sample_PG->Binding_Site Competes Tracer_PG Enzyme-Labeled Prostaglandin (Tracer) Tracer_PG->Binding_Site Competes Primary_Ab Specific Primary Antibody Primary_Ab->Binding_Site Wash Wash Step Binding_Site->Wash Bound Complexes Remain Substrate Add Substrate Wash->Substrate Color_Dev Color Development Substrate->Color_Dev Read_Abs Read Absorbance Color_Dev->Read_Abs

Competitive ELISA Workflow

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α / this compound FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

PGF2α/Fluprostenol Signaling Pathway

A Comparative Guide to the Luteolytic Efficacy of Fluprostenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Fluprostenol, like other synthetic PGF2α analogues, exists as a racemic mixture of two enantiomers: a dextrorotatory (+) isomer and a levorotatory (-) isomer.[1] Pharmacological principles and evidence from related compounds strongly indicate that the biological activity, including luteolytic potency, resides predominantly in the dextrorotatory isomer, often referred to as (+)-Fluprostenol.[2][3]

The Decisive Role of Stereochemistry in Luteolytic Activity

The differential activity between the isomers of PGF2α analogues is well-documented for Cloprostenol. The dextrorotatory isomer, d-Cloprostenol, is recognized as the biologically active component responsible for inducing luteolysis.[4] Conversely, the levorotatory isomer is considered to have minimal to no luteolytic activity and may even interfere with the binding of the active d-isomer to its receptor.[4] Studies have shown that d-Cloprostenol is approximately four times more potent than its levorotatory counterpart due to a higher affinity for the PGF2α receptor.[4] This significant difference in potency allows for the use of lower, more targeted doses of the pure d-isomer to achieve the desired luteolytic effect, potentially reducing the risk of side effects.

This principle of stereospecificity is further supported by receptor binding and functional assay data for (+)-Fluprostenol (also known as travoprost acid). Studies have demonstrated that (+)-Fluprostenol is a highly potent and selective agonist for the prostaglandin F (FP) receptor, the primary target for initiating luteolysis.[5]

Quantitative Data Summary

The following table summarizes comparative data on the luteolytic efficacy of d-Cloprostenol versus a racemic mixture of DL-Cloprostenol, which serves as a strong surrogate for understanding the expected differences between this compound isomers.

Parameterd-CloprostenolDL-CloprostenolSpeciesReference
Cervical Dilatation Complete and earlier dilatation observedSlower and less complete dilatationBuffaloes[4]
Induction of Abortion 100% efficacy-Cattle[4]
Luteolysis Rate (in Ovsynch) 79%80% (no significant difference noted in this study)Dairy Cows[6]
Pregnancy per AI (in Ovsynch) Tended to be greater (40%)35%Dairy Cows[6]

Experimental Protocols

To ensure the reproducibility and critical evaluation of studies comparing the luteolytic efficacy of different prostaglandin analogues, the following outlines a typical experimental protocol.

In Vivo Comparison of Luteolytic Agents in Mares

1. Animal Selection and Synchronization:

  • A cohort of healthy, cycling mares is selected.

  • The mares' estrous cycles are synchronized to ensure they are in a similar mid-luteal phase at the start of the experiment. This is typically achieved by administering a PGF2α analogue to induce luteolysis, followed by monitoring for ovulation.

2. Treatment Groups:

  • Mares are randomly assigned to different treatment groups. For a comparison of this compound isomers, the groups would ideally be:

    • Group A: d-Fluprostenol (e.g., specific dose, intramuscularly)

    • Group B: l-Fluprostenol (e.g., same dose as Group A, intramuscularly)

    • Group C: Racemic DL-Fluprostenol (e.g., dose equivalent to the combined isomers, intramuscularly)

    • Group D: Saline control (vehicle, intramuscularly)

3. Administration of Treatments:

  • Treatments are administered on a specific day of the estrous cycle, typically between days 7 and 9 post-ovulation, when the corpus luteum is mature and responsive to PGF2α.

4. Endpoint Measurements:

  • Progesterone Concentration: Blood samples are collected at regular intervals (e.g., 0, 12, 24, 48, and 72 hours) post-treatment to measure serum progesterone concentrations. A sharp decline in progesterone is the primary indicator of functional luteolysis.

  • Return to Estrus: Mares are monitored for behavioral signs of estrus (heat) following treatment.

  • Follicular Development and Ovulation: Ovarian follicular dynamics are monitored daily via transrectal ultrasonography to track the growth of a preovulatory follicle and to confirm ovulation.

  • Interovulatory Interval: The time from the initial ovulation to the subsequent ovulation is recorded. A shortened interovulatory interval in the treatment groups compared to the control group indicates successful luteolysis.

5. Data Analysis:

  • Statistical analysis is performed to compare the mean progesterone concentrations, the proportion of animals exhibiting luteolysis, the time to the onset of estrus, and the interovulatory interval between the different treatment groups.

Mandatory Visualizations

Signaling Pathway of PGF2α Analogues in Luteal Cells

The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor) on the surface of luteal cells. This triggers a cascade of intracellular events leading to the regression of the corpus luteum.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor (GPCR) Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Luteolysis Luteolytic Effects (↓ Progesterone, Apoptosis) PKC->Luteolysis Leads to This compound This compound This compound->FP_receptor Binds to

Caption: PGF2α signaling pathway in luteal cells.

Experimental Workflow for Comparing Luteolytic Efficacy

The following diagram illustrates a typical experimental workflow for an in vivo study comparing the efficacy of different PGF2α analogues.

Experimental_Workflow A Animal Selection & Synchronization B Random Assignment to Treatment Groups A->B C Treatment Administration (Mid-luteal Phase) B->C D Data Collection C->D E Progesterone Assay D->E Blood Samples F Estrus Detection D->F Behavioral Observation G Ultrasonography (Follicular Dynamics) D->G Ovarian Monitoring H Statistical Analysis & Comparison E->H F->H G->H

Caption: Experimental workflow for luteolytic efficacy comparison.

References

A Head-to-Head Comparison of Fluprostenol and Travoprost in Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ocular research, particularly in the development of therapies for glaucoma and ocular hypertension, prostaglandin F2α (FP) receptor agonists stand out for their efficacy in reducing intraocular pressure (IOP). Among these, Travoprost and its active metabolite, Fluprostenol, are subjects of extensive study. This guide provides an objective, data-driven comparison of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, travoprost free acid, which is also known as this compound.[1][2][3] Therefore, a direct comparison of the two often translates to an in-depth analysis of Travoprost's performance, which is directly attributable to the action of this compound at the FP receptor.

Performance and Efficacy: A Quantitative Analysis

The primary measure of efficacy for these compounds is their ability to lower IOP. This is achieved primarily by increasing the uveoscleral outflow of aqueous humor, and to a lesser extent, by improving trabecular outflow.[2][3][4]

Receptor Binding Affinity and Potency

The therapeutic effect of this compound is initiated by its binding to and activation of the prostaglandin F (FP) receptor.[3] Travoprost acid ([+]-fluprostenol) has demonstrated high affinity and selectivity for the FP receptor.[5]

Compound Receptor Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
Travoprost acid ([+]-fluprostenol)FP 35 ± 5 1.4 (human ciliary muscle)
3.6 (human trabecular meshwork)
DP52,000-
EP19,540-
EP33,501-
EP441,000-
IP> 90,000-
TP121,000-
Data sourced from Sharif et al. (2003).[5]

Travoprost acid is a potent and selective FP receptor agonist, exhibiting significantly higher affinity for the FP receptor compared to other prostanoid receptors.[5][6] This high selectivity is a key factor in its targeted therapeutic effect and favorable side effect profile.

Intraocular Pressure (IOP) Reduction

Numerous clinical studies have demonstrated the efficacy of Travoprost in lowering IOP in patients with open-angle glaucoma and ocular hypertension.

Study Drug(s) Compared Baseline IOP (mmHg) Mean IOP Reduction (mmHg) Duration
Parrish et al. (2003)[7]Travoprost 0.004%, Latanoprost 0.005%, Bimatoprost 0.03%~25-26Travoprost: 7.9 - 8.512 weeks
Latanoprost: 7.8 - 8.3
Bimatoprost: 8.1 - 8.8
Netland et al. (2001)[8]Travoprost 0.004%, Timolol 0.5%~25Travoprost: 7.7 - 9.16 months
Timolol: 6.3 - 7.9
Koz et al. (2008)[9]Travoprost 0.004%, Latanoprost 0.005%, Bimatoprost 0.03%Travoprost: 26.4 ± 3.3Travoprost: 5.56 months
Latanoprost: 26.8 ± 1.3Latanoprost: 6.0
Bimatoprost: 25.8 ± 1.8Bimatoprost: 7.5
Sutton et al. (2008)[10]Travoprost 0.004%, Tafluprost 0.0015%~24.5Travoprost: 7.66 weeks
Tafluprost: 7.1

Meta-analyses of randomized controlled trials have concluded that travoprost is more effective than timolol in lowering IOP and appears to be equivalent to bimatoprost and latanoprost.[11]

Mechanism of Action: Signaling Pathways

Upon binding to the FP receptor, a G-protein coupled receptor, this compound activates a downstream signaling cascade. This activation in the ciliary muscle and trabecular meshwork cells leads to tissue remodeling, which is believed to facilitate aqueous humor outflow.[12]

FP_Receptor_Signaling cluster_cell Ciliary Muscle / Trabecular Meshwork Cell Travoprost Travoprost (Prodrug) This compound This compound (Active Drug) Travoprost->this compound Corneal Esterases FP_Receptor FP Receptor This compound->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MMPs Matrix Metalloproteinases (MMPs) Ca_Release->MMPs Upregulates PKC->MMPs Upregulates ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Leads to Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow Facilitates

FP Receptor Signaling Pathway

Stimulation of the FP receptor leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[12] This cascade results in an increase in intracellular calcium and the activation of protein kinase C, ultimately leading to the upregulation of matrix metalloproteinases (MMPs). These enzymes are crucial for remodeling the extracellular matrix of the ciliary muscle and trabecular meshwork, which reduces hydraulic resistance and enhances aqueous humor outflow.[3]

Experimental Protocols

The evaluation of prostaglandin analogs in ocular research relies on standardized and well-defined experimental protocols.

Measurement of Intraocular Pressure in Animal Models (Rabbit)

Rabbit models are frequently used in preclinical ophthalmic research to evaluate the efficacy of anti-glaucoma drugs.[13]

1. Animal Acclimatization and Handling:

  • House New Zealand white rabbits individually in a controlled environment with a regular light-dark cycle.[13][14]

  • Allow for an acclimatization period of at least one week before the experiment.[13]

  • Handle the rabbits gently to minimize stress, which can affect IOP readings.[13]

2. Baseline IOP Measurement:

  • Measure the baseline IOP of both eyes of each rabbit before any treatment.[13]

  • If required by the tonometer, instill one drop of a topical anesthetic into the conjunctival sac.[13]

  • Gently hold the rabbit and keep the eye open.

  • Position a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) perpendicular to the central cornea and obtain at least three independent readings.[13][15]

  • Record the average of the readings as the baseline IOP.[13]

3. Drug Administration:

  • Instill a single drop of the test compound (e.g., Travoprost 0.004%) or vehicle control into one eye of each rabbit. The contralateral eye can serve as an untreated control.[16]

4. Post-Treatment IOP Measurement:

  • Measure IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).[16]

5. Data Analysis:

  • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

  • Compare the IOP reduction between the drug-treated and control groups using appropriate statistical methods.

IOP_Measurement_Workflow Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Baseline_IOP Baseline IOP Measurement (Both Eyes) Acclimatization->Baseline_IOP Randomization Randomization into Treatment Groups Baseline_IOP->Randomization Drug_Admin Topical Drug Administration (One Eye) Randomization->Drug_Admin Treatment Group Randomization->Drug_Admin Control Group IOP_Monitoring IOP Measurement at Multiple Time Points Drug_Admin->IOP_Monitoring Data_Analysis Data Analysis and Comparison IOP_Monitoring->Data_Analysis End End Data_Analysis->End

Generalized Experimental Workflow for IOP Studies
Receptor Binding Assay

Receptor binding assays are performed to determine the affinity of a compound for its target receptor.

1. Membrane Preparation:

  • Culture cells expressing the human FP receptor (e.g., HEK-293 cells).

  • Harvest the cells and homogenize them to prepare cell membranes.

  • Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

  • Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]PGF2α) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Allow the reaction to reach equilibrium.

3. Separation and Detection:

  • Separate the bound and free radioligand using rapid filtration.

  • Measure the radioactivity of the filters to quantify the amount of bound ligand.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Side Effect Profile

The long-term use of prostaglandin analogs, including Travoprost, can be associated with several ocular adverse events.[17]

Side Effect Description Reported Incidence with Travoprost
Ocular Hyperemia Redness of the eye due to dilation of conjunctival blood vessels.14.8% - 49.5%[18]
Iris Hyperpigmentation Increased melanin content in the iris, leading to a darker eye color.~3.1%[18]
Eyelash Changes Increased length, thickness, and number of eyelashes.46% more often in treated eye vs. untreated[19]
Periorbital Fat Atrophy Deepening of the upper eyelid sulcus.Reported with prostaglandin analogs[20]
Corneal Irritation Sensation of burning or stinging upon instillation.Reported with prostaglandin analogs[20]

It is important to note that these side effects are generally considered mild and often do not necessitate discontinuation of treatment.[18] The incidence and severity of side effects can vary among different prostaglandin analogs.[19]

Conclusion

Travoprost, through its active metabolite this compound, is a highly effective and selective FP receptor agonist for the reduction of intraocular pressure. Its performance is comparable to other leading prostaglandin analogs. The well-characterized mechanism of action, involving the upregulation of matrix metalloproteinases and subsequent remodeling of the extracellular matrix to enhance aqueous humor outflow, provides a solid foundation for its therapeutic use. While associated with certain local adverse effects, these are typically mild and manageable. For researchers and drug development professionals, Travoprost and this compound remain crucial compounds in the ongoing effort to develop improved therapies for glaucoma and ocular hypertension.

References

A Comparative Analysis of Fluprostenol's Efficacy in Preclinical Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Performance of Fluprostenol and its Analogs in Intraocular Pressure Reduction.

This guide provides a comprehensive statistical analysis of the treatment effects of this compound, a potent prostaglandin F2α (PGF2α) analog, in preclinical studies. By objectively comparing its performance with other leading prostaglandin analogs, this document aims to equip researchers with the critical data and methodologies necessary to advance ophthalmic drug development. All quantitative data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visual diagrams of key biological pathways and workflows.

Quantitative Comparison of Treatment Effects

The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of this compound (often studied as its prodrug, Travoprost) with other prostaglandin analogs in reducing intraocular pressure (IOP) and its activity at the prostanoid FP receptor.

Table 1: In Vivo Intraocular Pressure Reduction in Glaucomatous Monkey Eyes

Treatment Agent (Single Agent)Animal ModelMean Maximum IOP Reduction from Baseline (Mean ± SEM)Percent IOP Reductionp-value vs. Baseline
Travoprost (this compound prodrug)Laser-induced unilateral glaucoma in monkeys7.0 ± 0.4 mmHg20%<0.05
LatanoprostLaser-induced unilateral glaucoma in monkeys7.5 ± 1.0 mmHg22%<0.05
BimatoprostLaser-induced unilateral glaucoma in monkeys6.5 ± 1.6 mmHg18%<0.05
In this study, the IOP-lowering effects of the three agents were considered statistically equivalent (p=0.98)[1].

Table 2: In Vitro Effects on Bovine Trabecular Meshwork (BTM) Contractility

TreatmentConcentrationEffect on Endothelin-1 (ET-1)-Induced Contraction
This compound10⁻⁶ MPartially blocked ET-1-induced contraction to 25.0 ± 6.5% of carbachol-induced contraction
This demonstrates a direct effect of this compound on the trabecular meshwork, a key tissue in regulating aqueous humor outflow[2].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future preclinical studies.

Protocol 1: Induction of Ocular Hypertension in Non-Human Primates

This protocol describes the induction of chronic ocular hypertension (COHT) in rhesus monkeys via laser photocoagulation of the trabecular meshwork, a model that closely mimics human glaucoma.[2][3]

1. Anesthesia and Pupil Constriction:

  • Animals are fasted for 6-8 hours prior to the procedure.

  • Deep general anesthesia is induced via intramuscular injection of ketamine hydrochloride (5 mg/kg) and medetomidine (0.05 mg/kg).[3]

  • Pilocarpine nitrate eye drops are administered locally to induce miosis (pupil constriction), which facilitates visualization of the trabecular meshwork.[3]

2. Laser Photocoagulation:

  • A gonioscope is placed on the eye to visualize the anterior chamber angle.

  • The middle trabecular meshwork is targeted with a TX532 laser photocoagulation instrument.[3]

  • Laser parameters are set to a 50 µm spot size, 0.1–0.5 s duration, and 800–1,000 mW power.[3]

  • The laser is applied to the entire circumference of the trabecular meshwork.

3. Post-Procedure Monitoring:

  • Intraocular pressure (IOP) is monitored regularly using a tonometer.

  • The retinal nerve fiber layer thickness is assessed to monitor for glaucomatous damage.[2]

Protocol 2: Topical Ocular Drug Administration and IOP Measurement in Rabbits

This protocol outlines the procedure for administering ophthalmic solutions to rabbits and measuring the subsequent changes in IOP.

1. Animal Handling and Anesthesia:

  • Healthy New Zealand White rabbits are used for these studies.

  • For IOP measurement, a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea.

2. Drug Formulation and Administration:

  • Prostaglandin analogs are typically formulated in a sterile ophthalmic vehicle, which may contain buffers, preservatives (like benzalkonium chloride), and viscosity-enhancing agents.

  • A precise volume (e.g., 25-50 µL) of the test solution is instilled into the conjunctival sac of one eye. The contralateral eye often serves as a control and receives the vehicle alone.

3. IOP Measurement:

  • Baseline IOP is measured in both eyes before drug administration.

  • Post-treatment IOP is measured at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer (e.g., Tono-Pen or a rebound tonometer).

  • At least three stable readings are obtained and averaged for each time point.

4. Data Analysis:

  • The change in IOP from baseline is calculated for both the treated and control eyes.

  • Statistical analysis, such as a Student's t-test or ANOVA, is used to determine the significance of the IOP reduction.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for preclinical evaluation.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: Generalized signaling pathway of the FP receptor upon agonist binding.

Preclinical_Workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rabbit, Monkey) OHT_Induction Ocular Hypertension Induction Animal_Model->OHT_Induction Baseline_IOP Baseline IOP Measurement OHT_Induction->Baseline_IOP Drug_Formulation Drug Formulation (this compound vs. Comparator) Drug_Admin Topical Ocular Administration Drug_Formulation->Drug_Admin Baseline_IOP->Drug_Admin Post_Dose_IOP Post-Dose IOP Monitoring Drug_Admin->Post_Dose_IOP Data_Collection Data Collection and Compilation Post_Dose_IOP->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stat_Analysis Results Results Interpretation and Comparison Stat_Analysis->Results

Caption: A typical workflow for in vivo preclinical studies of prostaglandin analogs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and regulatory compliance is as crucial as the discoveries themselves. The proper disposal of chemical reagents, such as the potent prostaglandin analog Fluprostenol, is a critical component of a safe and efficient laboratory environment. Mishandling of this compound can lead to environmental contamination and potential health risks. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of your team and the integrity of your research.

Hazard Profile and Disposal Classification

This compound and its analogs are classified as hazardous materials due to their chemical properties and potential biological effects. Safety Data Sheets (SDS) indicate that this compound is a flammable liquid and may pose reproductive toxicity risks.[1][2] Therefore, it must be treated as hazardous chemical waste and must not be disposed of with household garbage or allowed to enter the sewage system.[1][3][4]

Hazard Classification Description Disposal Consideration
Flammable LiquidThe product is a highly flammable liquid and vapor.[1][2]Store away from heat, sparks, and open flames. Use non-sparking tools.[1][5]
Reproductive ToxicityMay damage fertility or the unborn child.[1]Handle with appropriate personal protective equipment (PPE). Segregate for hazardous waste disposal.
Serious Eye IrritationCauses serious eye irritation.[1][2][3]Wear eye and face protection during handling and disposal.
Specific Target Organ ToxicityMay cause drowsiness or dizziness.[1][3]Use only in a well-ventilated area.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for laboratory safety and regulatory compliance. The following steps provide a clear workflow for the proper disposal of this compound waste.

  • Waste Identification and Segregation :

    • Identify as Hazardous Waste : All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[1]

    • Segregate at the Source : Do not mix this compound waste with non-hazardous waste streams.[1] Keep it separate from other chemical waste unless compatibility has been verified.

  • Container Selection and Labeling :

    • Choose a Compatible Container : Use a designated, leak-proof, and chemically resistant container with a secure screw-top cap for collecting this compound waste.[1]

    • Proper Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., "Flammable," "Toxic").[1] Include the accumulation start date on the label. In the United States, pharmaceutical waste containers are often color-coded, with black containers typically used for RCRA hazardous pharmaceutical waste.

  • Waste Accumulation and Storage :

    • Designated Accumulation Area : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be located away from heat, sparks, open flames, and hot surfaces.[1]

    • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary containment tray to prevent the spread of potential spills.[1]

  • Final Disposal :

    • Follow Institutional Procedures : Adhere to your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.[1]

    • Arrange for Professional Pickup : Schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Do not attempt to transport hazardous waste yourself. The final disposal method for hazardous pharmaceutical waste is typically incineration at a permitted facility.[6]

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill : Use an inert, absorbent material such as sand or vermiculite to contain the spill.[1]

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][5]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[1]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by multiple federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, specific regulations from the Drug Enforcement Administration (DEA) may apply if the substance is a controlled substance.[7] It is imperative to be aware of and compliant with all applicable national and local regulations.

Fluprostenol_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate container Select Leak-Proof, Chemically Resistant Container segregate->container label_container Label with 'Hazardous Waste', Chemical Name, Hazards & Date container->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Fluprostenol. Developed for researchers, scientists, and drug development professionals, this guide offers step-by-step instructions to ensure a safe laboratory environment and mitigate risks associated with this potent prostaglandin F2α analogue.

This compound, a synthetic prostaglandin analogue, requires meticulous handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols to minimize exposure and ensure the well-being of laboratory personnel. Adherence to these guidelines is critical for maintaining a secure and compliant research setting.

Essential Personal Protective Equipment (PPE)

To prevent accidental exposure, the following personal protective equipment is mandatory when handling this compound. These recommendations are based on the potential for skin and eye irritation, as well as respiratory effects.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact and protect against splashes of this compound solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To avoid direct skin contact with this compound, which can be absorbed through the skin.
Skin and Body Protection A laboratory coat or protective clothing that covers the arms.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any aerosols or vapors that may be generated.

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Following this workflow is crucial for minimizing risk and ensuring regulatory compliance.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_reagent Retrieve and Equilibrate this compound prep_setup->prep_reagent handle_aliquot Aliquot and Prepare Solutions prep_reagent->handle_aliquot handle_experiment Perform Experimental Procedures handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate disp_waste Segregate Hazardous Waste handle_experiment->disp_waste cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disp_container Store in Labeled, Sealed Container disp_waste->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup Hierarchy of Controls for this compound Handling elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluprostenol
Reactant of Route 2
Fluprostenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.